molecular formula C14H10ClNO2 B579980 2-(8-Chloro-9H-carbazol-1-YL)acetic acid CAS No. 131023-44-4

2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Cat. No.: B579980
CAS No.: 131023-44-4
M. Wt: 259.689
InChI Key: NUTYGMIYEFIHFA-UHFFFAOYSA-N
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Description

2-(8-Chloro-9H-carbazol-1-YL)acetic acid, also known as 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, is a useful research compound. Its molecular formula is C14H10ClNO2 and its molecular weight is 259.689. The purity is usually 95%.
BenchChem offers high-quality 2-(8-Chloro-9H-carbazol-1-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-Chloro-9H-carbazol-1-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-chloro-9H-carbazol-1-yl)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10ClNO2/c15-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)16-14(10)11/h1-6,16H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYGMIYEFIHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60767940
Record name (8-Chloro-9H-carbazol-1-yl)acetic acid
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Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

131023-44-4
Record name 8-Chloro-9H-carbazole-1-acetic acid
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Record name (8-Chloro-9H-carbazol-1-yl)acetic acid
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Record name 2-(8-chloro-9H-carbazol-1-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their unique electronic properties and rigid planar structure make them valuable scaffolds for the development of novel therapeutic agents and functional organic materials. Among the vast array of carbazole derivatives, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a molecule of interest due to the presence of a chloro substituent and an acetic acid moiety, which can serve as handles for further chemical modifications and may impart specific biological activities. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the chosen synthetic strategy.

Strategic Approach to the Synthesis

The synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid presents a regiochemical challenge. The direct functionalization of the carbazole core often leads to substitution at the more electronically activated C3 and C6 positions. Therefore, a carefully planned synthetic strategy is imperative to achieve the desired 1,8-disubstitution pattern. The proposed synthesis is a multi-step process that can be broadly divided into two key stages:

  • Construction of the 8-Chlorocarbazole Core: This is achieved through a classical named reaction, the Graebe-Ullmann synthesis, which allows for the unambiguous placement of the chloro substituent at the C8 position.

  • Introduction and Elaboration of the Acetic Acid Side Chain at the C1 Position: This involves a regioselective formylation of the pre-formed 8-chlorocarbazole, followed by oxidation and a one-carbon homologation sequence.

This strategic disconnection is illustrated in the following retrosynthetic analysis:

G Target 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Intermediate1 8-Chloro-9H-carbazole-1-carboxylic acid Target->Intermediate1 Arndt-Eistert Homologation Intermediate2 8-Chloro-9H-carbazole-1-carbaldehyde Intermediate1->Intermediate2 Oxidation Intermediate3 8-Chlorocarbazole Intermediate2->Intermediate3 Vilsmeier-Haack Formylation Intermediate4 2-Amino-2'-chlorobiphenyl Intermediate3->Intermediate4 Graebe-Ullmann Reaction StartingMaterials p-Chloroaniline + Aniline Intermediate4->StartingMaterials Gomberg-Bachman Reaction

Caption: Retrosynthetic analysis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

Part 1: Synthesis of the 8-Chlorocarbazole Scaffold

The initial phase of the synthesis focuses on the construction of the key intermediate, 8-chlorocarbazole.

Step 1.1: Synthesis of 2-Amino-2'-chlorobiphenyl

The precursor for the Graebe-Ullmann reaction is 2-amino-2'-chlorobiphenyl. A reliable method for its synthesis is the Gomberg-Bachman reaction.

Reaction Scheme:

Experimental Protocol:

  • Diazotization of p-Chloroaniline: In a flask equipped with a mechanical stirrer, dissolve p-chloroaniline in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Gomberg-Bachman Coupling: In a separate flask, prepare a solution of aniline in a suitable solvent (e.g., benzene or toluene). Add a solution of sodium hydroxide to the aniline solution. To this two-phase system, add the previously prepared cold diazonium salt solution dropwise with vigorous stirring. The reaction is typically carried out at a controlled temperature (e.g., 5-10 °C).

  • Work-up and Purification: After the addition is complete, continue stirring for several hours at room temperature. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-amino-2'-chlorobiphenyl.

Causality of Experimental Choices: The Gomberg-Bachman reaction is a classic method for the arylation of aromatic compounds via diazonium salts. The use of a two-phase system with a base is crucial for the generation of the aryl radical from the diazonium salt, which then attacks the aniline.

Step 1.2: Graebe-Ullmann Synthesis of 8-Chlorocarbazole

The Graebe-Ullmann reaction involves the diazotization of an o-aminobiphenyl derivative, followed by an intramolecular cyclization with the elimination of nitrogen gas to form the carbazole ring system.

Reaction Scheme:

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-2'-chlorobiphenyl in concentrated sulfuric acid at low temperature (0-5 °C). To this solution, add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the low temperature.

  • Cyclization: After the addition is complete, warm the reaction mixture gently to room temperature and then heat it to around 80-100 °C. The evolution of nitrogen gas will be observed. The reaction is typically complete when the gas evolution ceases.

  • Work-up and Purification: Pour the reaction mixture onto ice, which will precipitate the crude 8-chlorocarbazole. Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry it. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or toluene.

Causality of Experimental Choices: The use of concentrated sulfuric acid as the solvent for diazotization is common for weakly basic amines. The thermal decomposition of the resulting diazonium salt induces the intramolecular aromatic substitution (cyclization) to form the stable carbazole ring.

Part 2: Introduction and Elaboration of the Acetic Acid Side Chain

With the 8-chlorocarbazole core in hand, the next stage is the regioselective introduction of the acetic acid moiety at the C1 position.

Step 2.1: Vilsmeier-Haack Formylation of 8-Chlorocarbazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[1] While formylation of N-unsubstituted carbazoles can lead to a mixture of isomers, careful control of reaction conditions can favor substitution at the C1 position.

Reaction Scheme:

Experimental Protocol:

  • Formation of the Vilsmeier Reagent: In a flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃) to 0 °C. Add N,N-dimethylformamide (DMF) dropwise with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

  • Formylation: Dissolve 8-chlorocarbazole in a suitable solvent (e.g., 1,2-dichloroethane). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and then heat it to a specific temperature (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution with a base such as sodium hydroxide or sodium carbonate. The product will precipitate out. Filter the solid, wash it with water, and dry it. The crude product, which may contain a mixture of isomers, is then purified by column chromatography on silica gel to isolate the desired 8-chloro-9H-carbazole-1-carbaldehyde.

Causality of Experimental Choices: The Vilsmeier reagent is a mild electrophile that attacks the electron-rich carbazole ring. The regioselectivity of the formylation is influenced by steric and electronic factors. While the C3 and C6 positions are generally more reactive, the presence of the chloro group at C8 may influence the substitution pattern, and careful optimization of reaction conditions (temperature, solvent, reaction time) is crucial for maximizing the yield of the C1 isomer.

Step 2.2: Oxidation of the Aldehyde to a Carboxylic Acid

The conversion of the 1-formyl group to a carboxylic acid is a standard oxidation reaction.

Reaction Scheme:

Experimental Protocol:

  • Oxidation: Dissolve 8-chloro-9H-carbazole-1-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water. Add a solution of a suitable oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Work-up and Purification: After the reaction is complete (as indicated by a color change and TLC analysis), quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). If the reaction is performed in an organic solvent, remove it under reduced pressure. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash it with water, and dry it. The crude product can be purified by recrystallization.

Causality of Experimental Choices: Potassium permanganate and Jones reagent are strong oxidizing agents capable of efficiently converting aldehydes to carboxylic acids. The choice of solvent and reaction temperature is important to ensure the reaction goes to completion without significant side reactions.

Step 2.3: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[2] It involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to a ketene. The ketene is finally trapped with a nucleophile (in this case, water) to yield the homologated carboxylic acid.

Reaction Scheme:

Experimental Protocol:

  • Formation of the Acid Chloride: To a solution of 8-chloro-9H-carbazole-1-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) and a catalytic amount of DMF. Reflux the mixture until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Reaction with Diazomethane: Dissolve the crude acid chloride in a dry, ether-like solvent (e.g., diethyl ether or THF). Cool the solution to 0 °C. Caution: Diazomethane is toxic and explosive. This step should be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions. Add a freshly prepared ethereal solution of diazomethane slowly to the acid chloride solution until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for a few hours.

  • Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver oxide (Ag₂O) in water. Heat the mixture gently (e.g., to 50-60 °C) with stirring. The Wolff rearrangement will occur with the evolution of nitrogen gas. After the reaction is complete, filter the mixture to remove the silver catalyst. Acidify the filtrate with a mineral acid to precipitate the final product, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. Filter the solid, wash it with cold water, and dry it. Further purification can be achieved by recrystallization.

Causality of Experimental Choices: The Arndt-Eistert synthesis is a well-established and reliable method for chain extension of carboxylic acids. The use of thionyl chloride is a standard method for converting carboxylic acids to acid chlorides. Diazomethane is the reagent of choice for forming the key diazoketone intermediate. The Wolff rearrangement is typically catalyzed by silver salts, heat, or light. The final hydrolysis of the ketene intermediate in the presence of water yields the desired acetic acid derivative.

Overall Synthetic Workflow

The entire synthetic pathway is summarized in the following workflow diagram:

G cluster_0 Part 1: 8-Chlorocarbazole Synthesis cluster_1 Part 2: Acetic Acid Side Chain Introduction p_chloroaniline p-Chloroaniline amino_biphenyl 2-Amino-2'-chlorobiphenyl p_chloroaniline->amino_biphenyl Gomberg-Bachman Reaction aniline Aniline aniline->amino_biphenyl chloro_carbazole 8-Chlorocarbazole amino_biphenyl->chloro_carbazole Graebe-Ullmann Reaction formyl_carbazole 8-Chloro-9H-carbazole- 1-carbaldehyde chloro_carbazole->formyl_carbazole Vilsmeier-Haack Formylation carboxy_carbazole 8-Chloro-9H-carbazole- 1-carboxylic acid formyl_carbazole->carboxy_carbazole Oxidation target 2-(8-Chloro-9H-carbazol- 1-YL)acetic acid carboxy_carbazole->target Arndt-Eistert Homologation

Caption: Overall synthetic workflow for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

Data Summary

The following table summarizes the key intermediates and the final product of this synthetic route.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
2-Amino-2'-chlorobiphenylC₁₂H₁₀ClN203.67Gomberg-Bachman Reaction
8-ChlorocarbazoleC₁₂H₈ClN201.66Graebe-Ullmann Synthesis
8-Chloro-9H-carbazole-1-carbaldehydeC₁₃H₈ClNO229.67Vilsmeier-Haack Formylation
8-Chloro-9H-carbazole-1-carboxylic acidC₁₃H₈ClNO₂245.67Oxidation
2-(8-Chloro-9H-carbazol-1-YL)acetic acid C₁₄H₁₀ClNO₂ 259.69 Arndt-Eistert Homologation

Conclusion

The synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a challenging yet achievable endeavor that requires a strategic and regioselective approach. The outlined synthetic pathway, commencing with the construction of the 8-chlorocarbazole core via the Graebe-Ullmann reaction, followed by the introduction and elaboration of the acetic acid side chain at the C1 position through a Vilsmeier-Haack formylation, oxidation, and Arndt-Eistert homologation sequence, represents a robust and logical strategy. This guide provides the necessary theoretical framework and practical experimental details to enable researchers in the fields of organic synthesis and drug discovery to successfully synthesize this and related carbazole derivatives. The successful execution of this synthesis will undoubtedly contribute to the exploration of the chemical and biological properties of this interesting class of molecules.

References

  • Yudin, M. A., et al. (2012). Use of the Graebe–Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. Chemistry of Heterocyclic Compounds, 48(8), 1326-1343. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, E. R. H., et al. (1946). 151. Researches on acetylenic compounds. Part I. The preparation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39-44.
  • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazocarbonyl Compounds. Chemical Reviews, 94(4), 1091-1160. [Link]

  • Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Gribble, G. W. (2010). Recent Developments in the Fischer Indole Synthesis. In Progress in Heterocyclic Chemistry (Vol. 22, pp. 1-48). Elsevier.
  • Knölker, H. J., & Reddy, K. R. (2002). Isolation and synthesis of biologically active carbazole alkaloids. Chemical Society Reviews, 31(5), 333-343.

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a halogenated derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus is a prominent scaffold in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. The introduction of a chloro substituent and an acetic acid moiety to the carbazole frame is anticipated to modulate its physicochemical and biological properties, making it a compound of interest for further investigation in drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted chemical properties of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, offering insights into its synthesis, reactivity, and potential applications.

Chemical Identity and Structure

The fundamental identity of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is established by its unique chemical identifiers and molecular structure.

Identifier Value Source
IUPAC Name 2-(8-chloro-9H-carbazol-1-yl)acetic acid[1]
CAS Number 131023-44-4[1]
Molecular Formula C₁₄H₁₀ClNO₂[1]
Molecular Weight 259.69 g/mol [1]
SMILES C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O[1]
InChI InChI=1S/C14H10ClNO2/c15-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)16-14(10)11/h1-6,16H,7H2,(H,17,18)[1]

The molecule consists of a central carbazole ring system, which is a fused tricyclic structure composed of two benzene rings annulated to a central pyrrole ring. An acetic acid group is attached at the 1-position, and a chlorine atom is substituted at the 8-position of the carbazole nucleus.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. While experimental data for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is limited, a combination of predicted values and data from analogous structures provides valuable insights.

Property Value (Predicted/Inferred) Source/Comment
Melting Point 130 °C
Boiling Point 521.8±35.0 °CPredicted[2]
pKa (acidic) 4.40±0.30Predicted[2]
Solubility Slightly soluble in DMSO and methanol.[2]
Appearance Pale Brown to Light Orange to Light Brown Solid[2]
Stability Hygroscopic[2]

Expert Insights: The predicted pKa of 4.40 is typical for a carboxylic acid, suggesting that at physiological pH (around 7.4), the compound will exist predominantly in its deprotonated, carboxylate form. This has significant implications for its solubility in aqueous media and its ability to interact with biological targets. The limited solubility in common organic solvents suggests that for experimental work, dissolution may require warming or the use of more polar aprotic solvents like DMF or NMP.

Synthesis and Reactivity

Proposed Synthesis Workflow

Synthesis_Workflow Target 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Intermediate1 8-Chloro-1-formyl-9H-carbazole Target->Intermediate1 Oxidation/Hydrolysis Intermediate2 8-Chloro-9H-carbazole Intermediate1->Intermediate2 Formylation (e.g., Vilsmeier-Haack) Precursor1 2-Chlorophenylhydrazine Intermediate2->Precursor1 Fischer Indole Synthesis Precursor2 Cyclohexanone derivative Intermediate2->Precursor2 Fischer Indole Synthesis

Caption: A proposed retrosynthetic pathway for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

Plausible Synthesis Protocol:

  • Fischer Indole Synthesis of 8-Chloro-9H-carbazole: The synthesis would likely commence with the acid-catalyzed reaction of 2-chlorophenylhydrazine with a suitable cyclohexanone derivative to form the carbazole core.[3][4] This reaction proceeds through a[5][5]-sigmatropic rearrangement of the initially formed hydrazone.[6]

  • Formylation of 8-Chloro-9H-carbazole: The resulting 8-chloro-9H-carbazole could then be formylated at the 1-position using a Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) to yield 8-chloro-1-formyl-9H-carbazole.[7]

  • Conversion to the Acetic Acid: The aldehyde can be converted to the corresponding acetic acid derivative through various methods, such as the Strecker synthesis followed by hydrolysis, or by conversion to a cyanohydrin, followed by hydrolysis and reduction.

Chemical Reactivity

The reactivity of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is governed by the functional groups present: the carbazole ring system, the carboxylic acid, and the chloro substituent.

  • Carbazole Ring: The carbazole nucleus is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The nitrogen atom can be alkylated or acylated.

  • Carboxylic Acid: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Chloro Substituent: The chloro group deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles to the ortho and para positions. It can also participate in nucleophilic aromatic substitution reactions under forcing conditions or through transition-metal catalysis.

Spectroscopic Characterization

While experimental spectra for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid are not publicly available, the expected spectral features can be predicted based on the analysis of its structural components and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the carbazole ring. The presence of the chloro and acetic acid substituents will lead to a non-symmetrical pattern. A singlet or a broad singlet for the N-H proton of the carbazole ring is expected at a downfield chemical shift (δ > 10 ppm). The methylene protons of the acetic acid group would likely appear as a singlet around δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The aromatic carbons will resonate in the region of δ 110-145 ppm. The methylene carbon of the acetic acid group is expected around δ 35-45 ppm. The chemical shifts of the carbons in the chloro-substituted ring will be influenced by the electronic effects of the chlorine atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

  • N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ for the carbazole N-H group.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

  • C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, indicating the presence of the chloro substituent.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 259 would be expected, with a characteristic [M+2]⁺ peak at m/z 261 with approximately one-third the intensity of the molecular ion peak, confirming the presence of one chlorine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[8]

Potential Applications and Biological Activity

While specific studies on 2-(8-Chloro-9H-carbazol-1-YL)acetic acid are limited, the broader class of carbazole derivatives is known for its diverse biological and chemical applications.

Photocatalytic Activity

Some sources describe 2-(8-Chloro-9H-carbazol-1-YL)acetic acid as a quinoid compound with potential as a photocatalyst for wastewater treatment.[2] Carbazole-based materials are known to possess favorable electronic and optical properties, enabling them to act as photocatalysts for the degradation of organic pollutants under light irradiation.[5][9] The proposed mechanism involves the generation of reactive oxygen species (ROS) upon photoexcitation of the carbazole derivative.

Photocatalysis_Mechanism Carbazole Carbazole Derivative ExcitedCarbazole Excited Carbazole* Carbazole->ExcitedCarbazole Light (hν) ExcitedCarbazole->Carbazole Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻•) ExcitedCarbazole->ROS Electron Transfer Pollutant Organic Pollutant Degradation Degradation Products Pollutant->Degradation Oxidation by ROS ROS->Degradation H2O_O2 H₂O, O₂ H2O_O2->ROS

Caption: A simplified mechanism of photocatalytic degradation of organic pollutants by a carbazole derivative.

Antibacterial Activity

Carbazole alkaloids and their synthetic derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria.[10][11] The proposed mechanisms of action are often multifactorial and can include:

  • Inhibition of DNA Gyrase: Some carbazoles can bind to the GyrB subunit of bacterial DNA gyrase, an enzyme essential for DNA replication, leading to the inhibition of bacterial growth.[12]

  • Disruption of Cell Membranes: The lipophilic nature of the carbazole scaffold can facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death.

  • Inhibition of Biofilm Formation: Some carbazole derivatives have been shown to interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.[12]

The presence of the chloro substituent on 2-(8-Chloro-9H-carbazol-1-YL)acetic acid may enhance its antibacterial potential, as halogenated compounds often exhibit increased antimicrobial activity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

Conclusion

2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a multifaceted molecule with predicted physicochemical properties that make it an intriguing candidate for further research. While detailed experimental data is currently sparse, this guide has synthesized available information and provided expert-driven predictions to offer a comprehensive chemical profile. Its potential as a photocatalyst and an antibacterial agent, rooted in the well-established activities of the carbazole scaffold, warrants further investigation. The synthetic pathways and spectroscopic signatures outlined herein provide a foundational framework for researchers and drug development professionals to embark on the exploration of this promising compound.

References

  • PubChem. (n.d.). 2-(8-chloro-9H-carbazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbazole and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive range of biological activities.[1][2] These activities include anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties.[1][2] The unique tricyclic structure of the carbazole nucleus, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a versatile scaffold for the development of novel therapeutic agents. This guide delves into the putative mechanism of action of a specific derivative, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, drawing upon the established biological activities of the broader carbazole class to provide a scientifically grounded hypothesis for its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising compound.

Chemical Profile of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

PropertyValueSource
IUPAC Name 2-(8-chloro-9H-carbazol-1-yl)acetic acid
Molecular Formula C₁₄H₁₀ClNO₂
Molecular Weight 259.69 g/mol
CAS Number 131023-44-4
Structure

Hypothesized Mechanisms of Action

Based on the known biological activities of structurally related carbazole derivatives, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is postulated to exert its effects through a multi-targeted approach, primarily centered on anti-inflammatory and antimicrobial pathways.

Putative Anti-inflammatory Mechanism

The anti-inflammatory potential of carbazole derivatives is well-documented, with several mechanisms being identified.[3][4] It is plausible that 2-(8-Chloro-9H-carbazol-1-YL)acetic acid shares one or more of these mechanisms.

a) Inhibition of Pro-inflammatory Mediators via MAPK and NF-κB Signaling:

A key anti-inflammatory mechanism of some carbazole compounds involves the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] The activation of p38 MAPK by inflammatory stimuli like lipopolysaccharide (LPS) leads to the downstream activation of transcription factors such as AP-1, which, along with NF-κB, drives the expression of pro-inflammatory genes.[6] By inhibiting the p38 MAPK pathway, carbazole derivatives can reduce the production of key inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[5][6] The acetic acid moiety at the 1-position of the carbazole ring in the title compound may enhance its anti-inflammatory properties, a feature seen in non-steroidal anti-inflammatory drugs (NSAIDs).

G LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB AP1 AP-1 p38_MAPK->AP1 ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->ProInflammatory_Genes NFkB->ProInflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, TNF-α) ProInflammatory_Genes->Inflammatory_Mediators Carbazole 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Carbazole->p38_MAPK

Caption: Putative inhibition of the p38 MAPK signaling pathway.

b) Modulation of the JAK/STAT Pathway:

Another potential anti-inflammatory mechanism is the inhibition of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[3] Specifically, some carbazole derivatives have been shown to target STAT3, a key protein in this pathway that is involved in cell proliferation, differentiation, and inflammation.[3] By inhibiting STAT3, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid could potentially downregulate the expression of inflammatory cytokines.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Carbazole 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Carbazole->STAT3

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.

Postulated Antimicrobial Mechanism

The antimicrobial properties of carbazole derivatives are attributed to several mechanisms, and the presence of a chlorine atom on the carbazole ring of the title compound may enhance this activity.[7]

a) Disruption of Bacterial Membrane Integrity:

A primary proposed mechanism for the antimicrobial action of carbazole derivatives is their ability to increase the permeability of bacterial cell membranes.[8] The lipophilic nature of the carbazole scaffold is believed to facilitate its insertion into the lipid bilayer, leading to disruption of the membrane's structural and functional integrity. This can result in the leakage of intracellular components and ultimately cell death.

b) Inhibition of Essential Bacterial Enzymes:

Certain carbazole derivatives have been found to inhibit crucial bacterial enzymes. For instance, some have shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and some amino acids.[1] Inhibition of DHFR would disrupt bacterial replication and growth. While not as commonly implicated for carbazoles as for quinolones, another potential target is DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication.

G Carbazole 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Membrane Bacterial Cell Membrane Carbazole->Membrane DHFR DHFR Inhibition Carbazole->DHFR DNA_Gyrase DNA Gyrase Inhibition Carbazole->DNA_Gyrase Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Replication_Inhibition Inhibition of DNA Replication & Synthesis DHFR->Replication_Inhibition DNA_Gyrase->Replication_Inhibition Replication_Inhibition->Cell_Death

Caption: Postulated antimicrobial mechanisms of action.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, a series of in vitro and cell-based assays can be employed.

Anti-inflammatory Activity Assays

a) COX Inhibition Assay (Fluorometric)

This assay determines the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Principle: The peroxidase activity of COX is measured using a fluorometric probe that emits a fluorescent signal upon oxidation. Inhibition of this activity by the test compound results in a decreased fluorescent signal.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Measure the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Source: Based on protocols from commercial assay kits.[9][10]

b) Cell-Based Assay for Pro-inflammatory Mediators

This assay measures the effect of the compound on the production of inflammatory mediators by macrophages.

  • Principle: Murine macrophage cell lines (e.g., RAW264.7 or J774A.1) are stimulated with LPS to produce inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and TNF-α. The inhibitory effect of the test compound on the production of these mediators is quantified.

  • Procedure:

    • Plate macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure NO levels using the Griess reagent.

    • Quantify PGE₂ and TNF-α levels using specific ELISA kits.

    • Determine the IC₅₀ values for the inhibition of each mediator.

  • Source: Based on established cell-based screening protocols.[11][12][13]

G cluster_0 Cell-Based Anti-inflammatory Assay Workflow Plate_Cells Plate Macrophage Cells Pretreat Pre-treat with Compound Plate_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Measure Measure NO, PGE₂, TNF-α Collect->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Workflow for cell-based anti-inflammatory mediator assay.

Antimicrobial Activity Assays

a) Bacterial Membrane Permeability Assay (NPN Uptake)

This assay assesses the compound's ability to disrupt the outer membrane of Gram-negative bacteria.

  • Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is poorly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and fluoresce.

  • Procedure:

    • Grow a culture of Gram-negative bacteria (e.g., E. coli) to the mid-logarithmic phase.

    • Wash and resuspend the cells in a suitable buffer.

    • Add NPN to the bacterial suspension.

    • Add the test compound at various concentrations.

    • Measure the increase in fluorescence over time using a fluorometer with an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.

  • Source: Based on established membrane permeability protocols.[2][14]

b) DNA Gyrase Inhibition Assay

This assay determines if the compound inhibits the supercoiling activity of bacterial DNA gyrase.

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

  • Procedure:

    • Set up a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified E. coli DNA gyrase.

    • Add the test compound at various concentrations.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction and separate the DNA topoisomers on an agarose gel.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Determine the concentration of the compound that inhibits the supercoiling activity.

  • Source: Based on protocols from commercial assay kits and published literature.[15]

Conclusion

While direct experimental evidence for the mechanism of action of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is not yet available in the public domain, a strong hypothesis can be formulated based on the extensive research conducted on the carbazole class of compounds. The putative mechanisms center on the modulation of key inflammatory signaling pathways, such as p38 MAPK and JAK/STAT, and the disruption of bacterial integrity and essential enzymatic functions. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses and the further characterization of this promising therapeutic candidate. The unique structural features of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, namely the 8-chloro and 1-acetic acid substitutions, warrant a thorough investigation to elucidate their specific contributions to its biological activity.

References

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  • Structure–activity relationship (SAR) of the most active compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. (2018, April 3). ACS Omega. Retrieved January 27, 2026, from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

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  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023, September 6). MDPI. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Springer. Retrieved January 27, 2026, from [Link]

  • (PDF) Carbazole Derivatives as Potential Antimicrobial Agents. (2022, October 4). ResearchGate. Retrieved January 27, 2026, from [Link]

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  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024, July 5). PubMed. Retrieved January 27, 2026, from [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega. Retrieved January 27, 2026, from [Link]

  • The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved January 27, 2026, from [Link]

  • A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. (2023, August 1). Bentham Science. Retrieved January 27, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • How to assess bacterial permeability? (2024, June 30). ResearchGate. Retrieved January 27, 2026, from [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014, June 17). ResearchGate. Retrieved January 27, 2026, from [Link]

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spectroscopic analysis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(8-Chloro-9H-carbazol-1-YL)acetic Acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of the , a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data reporting to explain the causal relationships behind experimental choices and data interpretation. We will delve into the core analytical techniques required for unambiguous structural elucidation and purity confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes field-proven experimental protocols, expert interpretation of expected data, and workflow visualizations to create a self-validating guide for the comprehensive characterization of this complex heterocyclic compound.

Introduction: The Analytical Imperative

2-(8-Chloro-9H-carbazol-1-YL)acetic acid belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds recognized for their significant biological activities and unique photophysical properties.[1][2] The introduction of a chloro-substituent and an acetic acid moiety to the carbazole scaffold creates a molecule with distinct chemical characteristics, potentially influencing its efficacy as a therapeutic agent or its function in organic electronics.[3] Given these applications, rigorous and unequivocal structural confirmation is not merely an academic exercise but a critical requirement for regulatory approval, patentability, and reproducible scientific outcomes.

This guide establishes a multi-technique spectroscopic framework. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system that confirms the molecule's identity, purity, and key chemical features with a high degree of confidence.

Table 1: Chemical Identity and Properties of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

PropertyValueSource
IUPAC Name 2-(8-chloro-9H-carbazol-1-yl)acetic acidPubChem[4]
CAS Number 131023-44-4Angene Chemical[5]
Molecular Formula C₁₄H₁₀ClNO₂PubChem[4]
Molecular Weight 259.69 g/mol PubChem[4]
Monoisotopic Mass 259.0400063 DaPubChem[4]
Chemical Structure

PubChem[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Expertise & Causality: NMR spectroscopy is the definitive technique for determining the precise connectivity of atoms in an organic molecule. It provides unparalleled insight into the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular structure. The chemical shift of a nucleus is exquisitely sensitive to the local electronic environment, making NMR the gold standard for differentiating isomers and confirming substitution patterns.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to reveal distinct signals for each chemically unique proton. The integration of these signals will correspond to the number of protons in that environment.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected, typically in the downfield region (δ 10.0-13.0 ppm). Its broadness is due to hydrogen bonding and chemical exchange. This signal may not be observed if a deuterated solvent capable of exchange (like D₂O or CD₃OD) is used.

  • Carbazole N-H Proton (-NH-): A singlet is expected, also in the downfield region (δ 8.0-11.0 ppm). The exact position can be temperature and solvent dependent.[6]

  • Aromatic Protons (Ar-H): The six aromatic protons will appear in the δ 7.0-8.5 ppm range. Due to the asymmetric substitution, all six protons are chemically distinct and will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons. The protons adjacent to the electron-withdrawing chlorine atom and nitrogen atom are expected to be the most deshielded (further downfield).

  • Methylene Protons (-CH₂-): A sharp singlet corresponding to two protons is expected, likely in the δ 3.5-4.5 ppm range. It appears as a singlet because there are no adjacent protons to couple with. Its position is influenced by the adjacent aromatic ring and the carboxylic acid group.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a separate signal for each unique carbon atom.

  • Carbonyl Carbon (-COOH): Expected in the highly deshielded region of δ 170-180 ppm.

  • Aromatic Carbons (Ar-C): A total of 12 distinct signals are expected in the δ 110-145 ppm range. Quaternary carbons (those without attached protons, such as C-1, C-8, and the carbons at the ring junctions) will typically show weaker signals. The carbon atom bonded to chlorine (C-8) will be directly observed, and its chemical shift will be influenced by the halogen's electronegativity.

  • Methylene Carbon (-CH₂-): A single signal is anticipated in the δ 30-45 ppm range.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable N-H and O-H protons) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition (¹H NMR):

    • Tune and match the probe for the ¹H frequency.

    • Acquire a spectrum with a spectral width of ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a spectrum with a spectral width of ~220 ppm using proton decoupling.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Co-add 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate all signals and assign the chemical shifts.

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in ~0.7 mL DMSO-d6 A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Tune & Match Probe (¹H and ¹³C) D->E Insert Sample F Acquire ¹H Spectrum (16 scans) E->F G Acquire ¹³C Spectrum (1024 scans) E->G H Fourier Transform & Phasing F->H G->H I Calibrate to TMS H->I J Integrate Signals (¹H) I->J K Assign Shifts & Interpret Structure J->K L L K->L Final Structure Confirmation

Caption: Workflow for NMR analysis of the target compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Expertise & Causality: MS is indispensable for determining the molecular weight of a compound with extremely high precision. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement accurate to several decimal places, which allows for the unambiguous determination of the molecular formula. Furthermore, fragmentation patterns observed in MS/MS experiments provide corroborating evidence for the proposed structure by revealing stable substructures.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like electrospray ionization (ESI), the molecule will typically be observed as the protonated species, [M+H]⁺, or the deprotonated species, [M-H]⁻. Given the acidic proton, negative ion mode is often preferred.

  • Expected Exact Mass of [M-H]⁻: C₁₄H₉ClNO₂⁻ = 258.0327

  • Isotopic Signature: A crucial validation step is the observation of the chlorine isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum must show two peaks for any chlorine-containing ion: one at mass m (from ³⁵Cl) and a second peak at m+2 (from ³⁷Cl) with an intensity ratio of approximately 3:1. This provides definitive evidence for the presence of a single chlorine atom.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 258) would likely reveal characteristic losses:

  • Loss of CO₂ (44 Da): Decarboxylation of the [M-H]⁻ ion is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z ~214.

  • Loss of the entire sidechain (-CH₂COOH, 59 Da from the neutral molecule): Cleavage of the bond between the aromatic ring and the methylene group would result in a fragment corresponding to the chloro-carbazole core.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatography (Optional but Recommended):

    • Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution with water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode). This step ensures sample purity is assessed simultaneously.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Mass Analyzer: Set to acquire data over a mass range of m/z 100-500.

    • Resolution: Set to >60,000 to ensure exact mass measurement.

    • MS/MS: Perform data-dependent acquisition where the most intense ion from the full scan is isolated, fragmented (using collision-induced dissociation, CID), and the fragment ions are analyzed.

  • Data Analysis: Extract the exact mass from the parent ion's peak and use software to calculate the predicted molecular formula. Analyze the isotopic pattern for the characteristic 3:1 ratio of the [M+2] peak. Interpret the MS/MS spectrum to confirm fragmentation patterns.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-HRMS Acquisition cluster_proc Data Interpretation A Prepare 1-10 µg/mL Solution in MeOH B Inject into LC-MS System A->B C ESI Ionization (Negative Mode) B->C D Full Scan MS (m/z 100-500) C->D E Data-Dependent MS/MS on Parent Ion D->E F Determine Exact Mass of [M-H]⁻ Ion E->F I Analyze Fragmentation Pathway E->I G Confirm Molecular Formula F->G H Verify 3:1 Chlorine Isotopic Pattern F->H J J G->J H->J I->J Formula & Weight Confirmed

Caption: Workflow for LC-HRMS analysis and data interpretation.

Fourier-Transform Infrared (IR) Spectroscopy: Probing Chemical Bonds

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each type of chemical bond (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency, absorbing infrared radiation at that specific wavenumber. The presence or absence of these characteristic absorption bands provides direct evidence for the molecule's functional makeup.

Characteristic Absorption Bands

The IR spectrum of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is expected to be dominated by the features of the carboxylic acid and the carbazole ring.

  • O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is expected from approximately 2500 to 3300 cm⁻¹.[7][8] This exceptional broadness is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state.[9]

  • C-H Stretch (Aromatic & Aliphatic): Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group will be just below 3000 cm⁻¹. These will often be superimposed on the broad O-H band.

  • N-H Stretch (Carbazole): A moderately sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretch in carbazoles. Its position and sharpness can be affected by hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected between 1690 and 1760 cm⁻¹.[7] Its exact position can indicate the extent of hydrogen bonding.

  • C=C Stretch (Aromatic): Several medium-to-sharp peaks will be present in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic carbazole core.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Background Scan: With the ATR crystal clean and empty, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. Label the significant peaks and assign them to their corresponding functional groups.

Workflow for FTIR Spectroscopic Analysis

FTIR_Workflow A Place Small Amount of Solid on ATR Crystal C Acquire Sample Spectrum (16-32 scans) A->C B Acquire Background Spectrum (Clean Crystal) D Process Data (Background Subtraction) B->D C->D E Identify Key Peaks (O-H, C=O, N-H, C=C) D->E F Assign Peaks to Functional Groups E->F G Functional Groups Confirmed F->G

Caption: Streamlined workflow for ATR-FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing the π-Electron System

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For organic molecules, this absorption corresponds to the excitation of electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals (e.g., π→π* transitions). The extensive π-conjugated system of the carbazole core gives rise to strong absorptions in the UV region. The position (λₘₐₓ) and intensity of these absorptions are sensitive to the molecular structure and its substituents.

Expected Electronic Transitions

The UV-Vis spectrum of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is expected to show multiple absorption bands characteristic of the carbazole chromophore.

  • Carbazole Core Transitions: Unsubstituted carbazole typically shows strong absorption maxima around 290 nm, 325 nm, and 340 nm.[10] These correspond to π→π* electronic transitions within the aromatic system.

  • Substituent Effects: The presence of the chloro and acetic acid groups may cause a slight shift in the absorption maxima (a bathochromic/red shift to longer wavelengths, or a hypsochromic/blue shift to shorter wavelengths) compared to the parent carbazole. These shifts provide electronic information about how the substituents interact with the aromatic core.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (~1 mg/mL). Dilute this stock solution to achieve an absorbance reading between 0.1 and 1.0 AU (typically in the 1-10 µM range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the blank).

  • Sample Measurement: Replace the blank cuvette with a matched quartz cuvette containing the diluted sample solution.

  • Data Acquisition: Scan the sample from approximately 200 nm to 500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and record the corresponding absorbance values. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Workflow for UV-Vis Spectroscopic Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (~5 µM in Ethanol) B Set Spectrophotometer Baseline with Solvent Blank A->B C Scan Sample (200-500 nm) B->C D Identify λₘₐₓ Values C->D E Compare to Carbazole Reference Spectrum D->E F F E->F Conjugated System Characterized

Caption: Standard workflow for UV-Visible spectroscopic analysis.

Integrated Data Analysis: A Holistic Confirmation

No single technique provides absolute proof of structure. The trustworthiness of the identification comes from the seamless integration of all spectroscopic data. Each analysis validates the others, building an unshakeable foundation for the structural assignment.

  • MS confirms the molecular formula is C₁₄H₁₀ClNO₂ and that one chlorine atom is present.

  • IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O), a secondary amine (N-H), and an aromatic ring (C=C).

  • UV-Vis confirms the presence of the extended π-conjugated system of the carbazole core.

  • NMR puts all the pieces together, confirming the precise number of protons and carbons and, most importantly, their exact connectivity, including the substitution pattern on the aromatic rings.

Table 2: Summary of Expected Spectroscopic Data

TechniqueObservationStructural Feature Confirmed
¹H NMR Signals at ~11 ppm (1H, s), ~10 ppm (1H, s), 7-8.5 ppm (6H, m), ~4 ppm (2H, s)Carboxylic acid, N-H, aromatic rings, and methylene group connectivity
¹³C NMR Signal at ~175 ppm, 12 signals at 110-145 ppm, signal at ~35 ppmCarbonyl, 12 unique aromatic carbons, methylene carbon
HRMS [M-H]⁻ ion at m/z 258.0327; M+2 isotopic peak at ~33% intensityMolecular formula C₁₄H₁₀ClNO₂, presence of one chlorine atom
FTIR Broad band 2500-3300 cm⁻¹, strong band at ~1700 cm⁻¹, sharp band ~3400 cm⁻¹Carboxylic acid O-H, C=O, and carbazole N-H functional groups
UV-Vis Strong absorption maxima at λₘₐₓ ~290, 325, 340 nmExtended π-conjugated carbazole aromatic system

Conclusion

The spectroscopic characterization of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a systematic process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. By following the detailed protocols and understanding the causal principles behind the data interpretation outlined in this guide, researchers can confidently verify the structure and purity of this compound. This rigorous analytical approach is the bedrock of high-quality research and development in any field that utilizes complex organic molecules.

References

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An In-depth Technical Guide to the Solubility and Stability of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a carbazole derivative, a class of compounds known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The carbazole moiety, a tricyclic aromatic heterocycle, generally imparts high thermal and photochemical stability.[3][4] However, the introduction of a chloro-substituent and an acetic acid side chain on the carbazole scaffold of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid can significantly influence its physicochemical behavior. This guide will detail the necessary experimental protocols to thoroughly evaluate these critical attributes.

Physicochemical Properties of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

A foundational understanding of the molecule's properties is crucial for designing relevant solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₄H₁₀ClNO₂PubChem[5]
Molecular Weight 259.69 g/mol PubChem[5]
Predicted pKa 4.40 ± 0.30ChemicalBook[6]
Appearance Pale Brown to Light Orange to Light Brown SolidChemicalBook[6]
Hygroscopicity HygroscopicChemicalBook[6]

Part 1: Solubility Assessment

A comprehensive understanding of the solubility of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is fundamental for its formulation development. The presence of both a lipophilic carbazole core and an ionizable carboxylic acid group suggests that its solubility will be highly dependent on the pH and the nature of the solvent.

Experimental Workflow for Solubility Determination

The following workflow outlines the key steps for a thorough solubility assessment.

G cluster_0 Preparation cluster_1 Equilibrium Solubility (Shake-Flask Method) cluster_2 Data Analysis A API Characterization (Purity, Polymorph) B Solvent Selection (Aqueous & Organic) A->B C Add excess API to solvent B->C D Agitate at constant temperature (e.g., 25°C, 37°C) C->D E Sample at time points (e.g., 24, 48, 72h) D->E F Separate solid from liquid (Centrifugation/Filtration) E->F G Quantify API concentration (e.g., HPLC-UV) F->G H Plot concentration vs. time G->H I Determine equilibrium solubility H->I G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis (e.g., 0.1 M HCl) F Sample at time points A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Stress (e.g., 60°C) D->F E Photostability (ICH Q1B) E->F G Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Quantify parent API and degradation products G->H I Identify degradation pathways H->I J Characterize major degradants I->J

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation Studies

Objective: To identify the degradation pathways of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid under various stress conditions.

Materials:

  • 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability chambers (for thermal and photostability testing)

  • HPLC-UV/MS system

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Condition Application: For each condition, mix the stock solution with the stressor and incubate for a defined period.

  • Time Point Sampling: Withdraw samples at appropriate time intervals.

  • Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.

Specific Stress Conditions:

Stress ConditionRecommended ConditionsRationale & Potential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°CThe ether linkage in related carbazole structures can be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temperatureEster hydrolysis is a common degradation pathway for compounds with ester functionalities, though this molecule has a carboxylic acid. Lactam formation or other rearrangements could be possible.
Oxidation 3% H₂O₂ at room temperatureThe electron-rich carbazole ring system is a likely site for oxidation. [7]
Thermal Degradation Solid-state at 60°CTo assess the intrinsic thermal stability of the solid form. Carbazole derivatives are generally thermally stable. [3][4]
Photostability ICH Q1B guidelinesTo evaluate the compound's sensitivity to light, which can induce photochemical reactions in aromatic systems.
Long-Term Stability Studies

Following forced degradation, long-term stability studies under ICH-recommended conditions are essential to determine the re-test period or shelf life. [8] Recommended Long-Term Storage Conditions:

  • 25°C ± 2°C / 60% RH ± 5% RH

  • 30°C ± 2°C / 65% RH ± 5% RH

Testing Frequency:

  • Every 3 months for the first year.

  • Every 6 months for the second year.

  • Annually thereafter. [8][9][10]

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. A thorough understanding of these properties is critical for successful drug development. The proposed methodologies, rooted in established scientific principles and regulatory guidelines, will enable researchers to generate the high-quality data necessary for informed decision-making in formulation development and for regulatory submissions. The inherent properties of the carbazole scaffold suggest good thermal stability, but the functional groups necessitate a detailed investigation into pH-dependent solubility and potential oxidative and hydrolytic degradation pathways.

References

  • PubChem. 2-(8-chloro-9H-carbazol-1-yl)acetic acid. [Link]

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The Expanding Therapeutic Landscape of Carbazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a multitude of biologically active compounds. From naturally occurring alkaloids in plants of the Murraya, Glycosmis, and Clausena genera to synthetically modified analogs, carbazole derivatives have demonstrated a remarkable breadth of therapeutic potential.[1] This guide provides an in-depth exploration of the biological activities of carbazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Carbazole Core: A Foundation for Diverse Bioactivity

The 9H-carbazole structure, consisting of two benzene rings fused to a five-membered nitrogen-containing ring, possesses a highly conjugated π-system.[2] This architecture allows for facile modification at various positions, particularly at the N-9, C-1, C-3, C-6, and C-8 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The planarity of the carbazole ring system facilitates intercalation into DNA and interaction with the active sites of various enzymes, contributing to its diverse pharmacological effects.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Carbazole derivatives have emerged as a significant class of anticancer agents, with some compounds having received FDA approval for cancer treatment.[3] Their mechanisms of action are varied and often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Targeting the JAK/STAT Pathway

A pivotal mechanism through which many carbazole derivatives exert their anticancer effects is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][4] This pathway is crucial for cell proliferation, differentiation, apoptosis, and inflammation, and its aberrant activation is a hallmark of many cancers.[1]

Certain carbazole derivatives have been shown to downregulate the activity of STAT proteins, particularly STAT3, which is constitutively activated in a wide range of tumors.[4] This downregulation can occur through direct inhibition of STAT3 phosphorylation or by targeting upstream kinases like JAKs. For instance, the natural carbazole alkaloid mahanine has been investigated for its ability to hamper rac activation, a prerequisite for STAT3 activation in some cellular contexts.[1]

JAK_STAT_Inhibition Carbazole Derivatives as JAK/STAT Pathway Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates Carbazole Carbazole Derivative Carbazole->JAK Inhibits Carbazole->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT signaling pathway by carbazole derivatives.

Other Anticancer Mechanisms

Beyond JAK/STAT inhibition, carbazole derivatives employ a range of other strategies to combat cancer:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of some carbazoles, like the natural product ellipticine, allows them to intercalate between DNA base pairs, leading to cell cycle arrest and apoptosis.[5] They can also inhibit topoisomerase enzymes, which are critical for DNA replication and repair.

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubule assembly by binding to tubulin, similar to established anticancer drugs like paclitaxel.[4] This disrupts mitosis and induces apoptotic cell death.

  • Kinase Inhibition: Carbazoles can act as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

  • Photodynamic Therapy (PDT): Specially designed carbazole derivatives can function as photosensitizers.[6] Upon activation by light of a specific wavelength, they generate reactive oxygen species (ROS) that induce localized cell death, offering a targeted therapeutic approach.[6][7]

Quantitative Evaluation of Anticancer Activity

A crucial step in the preclinical assessment of novel carbazole derivatives is the quantitative determination of their cytotoxic and antiproliferative effects.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-nitro-1,4-di-p-tolyl-9H-carbazoleMCF-7 (ER+)7.0 ± 1.0Tubulin polymerization inhibition, Apoptosis induction[4]
2-nitro-1,4-di-p-tolyl-9H-carbazoleMDA-MB-231 (Triple-negative)11.6 ± 0.8Tubulin polymerization inhibition, Apoptosis induction[4]
Compound 7 (sulfonamide derivative)Various cancer cells0.00081 - 0.03119Dual-target mechanism[8]
Compound 15 (sulfonamide derivative)Various cancer cells0.00081 - 0.03119Dual-target mechanism[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Carbazole Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial and Antiviral Frontiers

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Carbazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[5][9]

Antibacterial and Antifungal Activity

Numerous studies have reported the potent antimicrobial effects of both natural and synthetic carbazoles.[5] For example, carbazole alkaloids from Murraya koenigii have shown high activity against various bacterial and fungal strains.[5] The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of the carbazole scaffold plays a crucial role in its ability to penetrate microbial cell walls.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Carbazole alkaloids (from Murraya koenigii)S. aureus, S. pyogenes25[5]
Carbazole derivative 20bB. subtilis3.9[5]
Carbazole derivatives 11d-f, 11mVarious bacteria1.9 - 7.8[5]
Antiviral Potential

Carbazole derivatives have also been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV).[10] More recently, their potential as inhibitors of SARS-CoV-2 has been explored, with some derivatives targeting the viral main protease (M-pro) or viral entry mechanisms.[4]

Neuroprotective and Anti-inflammatory Roles

Chronic inflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Carbazole derivatives have shown promise as neuroprotective and anti-inflammatory agents.[2][11]

Neuroprotection

Carbazole alkaloids isolated from plants like Clausena lansium have demonstrated remarkable neuroprotective effects in vitro by protecting neuronal cells from toxin-induced cell death.[12][13] The antioxidant properties of the carbazole nucleus, which can scavenge free radicals, are thought to be a primary mechanism behind this protective effect.[14] Additionally, some derivatives have been designed as inhibitors of enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE), which are implicated in Alzheimer's disease pathology.[15]

Anti-inflammatory Activity

The anti-inflammatory effects of carbazole derivatives are often linked to their ability to modulate inflammatory signaling pathways. For instance, they can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. The egg albumin denaturation method is a common in vitro assay to screen for anti-inflammatory activity.[2]

Antidiabetic and Other Biological Activities

The therapeutic potential of carbazoles extends to metabolic disorders. Several research groups have studied the involvement of carbazole derivatives in diabetes pathways.[4] N-substitution on the carbazole scaffold has been shown to favor α-glucosidase inhibitory activity, which can help in managing postprandial hyperglycemia.[4] Other reported biological activities of this versatile scaffold include antioxidant, antiepileptic, antihistaminic, and analgesic effects.[2][4][16]

Future Perspectives and Challenges

The vast chemical space of carbazole derivatives remains largely unexplored, offering immense opportunities for the discovery of novel therapeutics. The development of more efficient and green synthetic methodologies will be crucial for generating diverse libraries of carbazole compounds for high-throughput screening. A deeper understanding of the structure-activity relationships will guide the rational design of more potent and selective drug candidates. While the preclinical data is promising, the translation of these findings into clinical applications remains a significant hurdle. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve their bioavailability and reduce potential toxicity.

Conclusion

Carbazole derivatives represent a rich and versatile source of biologically active compounds with a wide spectrum of therapeutic applications. Their ability to interact with multiple biological targets, coupled with the tunability of their chemical structure, makes them an exciting platform for modern drug discovery. The in-depth understanding of their mechanisms of action and the application of robust experimental protocols, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

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A Comprehensive Technical Guide to Carbazole Acetic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carbazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community due to its unique electronic properties and versatile biological activities.[1][2] As a tricyclic aromatic system, it serves as a pharmacophoric core for a multitude of natural products and synthetic compounds with therapeutic relevance.[1][2] This technical guide provides an in-depth review of a specific, yet highly important class of these molecules: carbazole acetic acid compounds. We will explore the synthetic methodologies for their preparation, delve into their diverse biological profiles—with a particular focus on their anticancer and anti-inflammatory properties—and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future research and development in this promising area of medicinal chemistry.

Introduction

The Carbazole Scaffold: A Privileged Structure in Medicinal Chemistry

Carbazole is a nitrogen-containing heterocyclic compound featuring a fused tricyclic system that is both rigid and planar.[3] This structural framework is found in numerous natural alkaloids and has been identified as a "privileged structure" in drug discovery.[1][2] Its aromaticity and electron-rich nature allow for favorable π-π stacking and hydrogen bonding interactions with biological macromolecules, making it an ideal anchor for designing targeted therapeutic agents.[4] Consequently, carbazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, antioxidant, and neuroprotective effects.[1][2][5][6] Several carbazole-based drugs, such as the beta-blocker carvedilol and the non-steroidal anti-inflammatory drug (NSAID) carprofen, have achieved clinical success, underscoring the therapeutic value of this scaffold.[1][7]

Carbazole Acetic Acid Derivatives: Rationale and Significance

The incorporation of an acetic acid moiety, typically at the N-9 position of the carbazole ring, is a strategic chemical modification. This functional group serves several critical purposes in drug design. Firstly, the carboxylic acid group can significantly enhance the aqueous solubility and overall pharmacokinetic profile of the parent carbazole, which is often lipophilic.[3] Secondly, it provides a crucial point for hydrogen bonding and ionic interactions within the active sites of target proteins, potentially increasing binding affinity and potency.[3] The well-known NSAID indomethacin, an indole-3-acetic acid derivative, exemplifies the success of this strategy by potently inhibiting cyclooxygenase (COX) enzymes.[7] The structural analogy between indole and carbazole suggests that carbazole acetic acid derivatives may engage similar biological targets, offering a fertile ground for the development of novel therapeutics.

Synthetic Strategies

The synthesis of carbazole acetic acid derivatives typically involves a two-stage process: formation of the core carbazole ring system, followed by the introduction of the acetic acid side chain.

Synthesis of the Carbazole Core

Modern organic chemistry offers a plethora of methods for constructing the carbazole skeleton. Classic named reactions like the Borsche–Drechsel cyclization, Graebe–Ullmann synthesis, and Fischer indole synthesis (applied to cyclohexanone derivatives) have been foundational. More contemporary, high-yield approaches often rely on metal-catalyzed cross-coupling reactions. Palladium-catalyzed intramolecular C-H amination of diarylamines and copper-catalyzed double C-N coupling of 2,2'-dihalobiphenyls with amines are robust and versatile methods that allow for the synthesis of a wide array of substituted carbazoles.[8]

Introduction of the Acetic Acid Moiety

The most common method for introducing the acetic acid group is the N-alkylation of the carbazole nitrogen. This is typically achieved by reacting the carbazole parent compound with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like sodium hydride (NaH) or potassium hydroxide (KOH).[5][9] The resulting ester, ethyl 2-(9H-carbazol-9-yl)acetate, is a key intermediate that can be subsequently hydrolyzed under acidic or basic conditions to yield the final carbazole-9-acetic acid.[9][10] This intermediate also serves as a versatile precursor for creating more complex derivatives, such as amides, hydrazides, and other heterocyclic systems.[9][10]

Detailed Experimental Protocol: Synthesis of Carbazole-9-acetic Acid

The following protocol is adapted from a systematic approach reported in the literature, which proceeds through several stable and biologically active intermediates.[11] This multi-step synthesis demonstrates the transformation from a saturated carbazole precursor to the final aromatic product.

Step 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole-9-acetic acid

  • Combine cyclohexanone (1 mol) and acetic acid (3 mol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture under reflux for 1 hour.

  • During this period, add 1-phenylhydrazino-acetic acid (1 mol) to the reaction mixture.

  • Continue to heat under reflux for an additional hour.[11]

  • Pour the hot mixture into a large beaker and stir until it solidifies.

  • Cool the mixture to approximately 5°C and filter the solid product with suction.

Step 2: Bromination and Dehydrobromination (Illustrative Steps for Aromatization) Note: The original literature describes a multi-step bromination/dehydrobromination sequence to achieve aromatization. A simplified representation is provided here for clarity.

  • The tetrahydrocarbazole-9-acetic acid intermediate is subjected to bromination to introduce leaving groups.

  • The brominated intermediate is then heated in the presence of a base, such as pyridine, at a high temperature (150-180°C).[11]

  • This treatment induces elimination of HBr, leading to the formation of the fully aromatic carbazole ring system.

  • Pyridine is removed by distillation to yield the crude carbazole-9-acetic acid, which can be further purified by recrystallization.[11]

Workflow Diagram: Synthetic Pathways

The following diagram illustrates the general synthetic workflow for producing carbazole acetic acid and its derivatives.

G cluster_core Core Synthesis cluster_functionalization Functionalization Carbazole Carbazole Intermediate Ethyl 2-(9H-carbazol-9-yl)acetate Carbazole->Intermediate + Ethyl Chloroacetate + Base (e.g., NaH) Diarylamine Diarylamine Substrate Diarylamine->Carbazole Pd-catalyzed C-H Amination Final_Acid Carbazole-9-acetic Acid Intermediate->Final_Acid Hydrolysis (H+ or OH-) Derivatives Amides, Hydrazides, etc. Intermediate->Derivatives Further Reactions

Caption: General workflow for the synthesis of carbazole-9-acetic acid and its derivatives.

Biological Activities and Therapeutic Applications

Carbazole acetic acid compounds and their close analogs have demonstrated significant potential across several therapeutic areas.

Anticancer Properties

The carbazole scaffold is a cornerstone in the development of anticancer agents.[12][13] Carbazole alkaloids can intercalate into DNA, inhibit critical enzymes like topoisomerase and telomerase, and modulate protein phosphorylation to exert their cytotoxic effects.[4] The addition of an acetic acid moiety can further enhance these properties.

3.1.1 Mechanism: DNA Intercalation and Enzyme Inhibition The planar structure of the carbazole ring allows it to insert between the base pairs of the DNA double helix, disrupting DNA replication and transcription and ultimately leading to apoptosis in cancer cells.[4] Furthermore, these compounds can inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cell division. By stabilizing the enzyme-DNA complex, they introduce permanent DNA strand breaks, a mechanism shared by several established chemotherapeutic drugs.[4]

3.1.2 Mechanism: Modulation of Signaling Pathways Carbazole derivatives are potent modulators of key intracellular signaling pathways that are often dysregulated in cancer. One of the most critical targets is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is constitutively active in many tumors and promotes proliferation, survival, and angiogenesis.[6] Certain carbazole compounds have been shown to downregulate STAT3-mediated transcription and block the phosphorylation of STAT3 and other oncogenic kinases like PI3K/AKT.[6] Other derivatives have been found to reactivate the p53 tumor suppressor pathway, a central regulator of the cell cycle and apoptosis.[14]

3.1.3 Signaling Pathway Diagram: JAK/STAT Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates CAA Carbazole Acetic Acid Derivative CAA->JAK inhibits CAA->STAT3 inhibits phosphorylation

Caption: Proposed mechanism of anticancer action via inhibition of the JAK/STAT3 signaling pathway.

Anti-inflammatory Effects

Several carbazole derivatives exhibit potent anti-inflammatory activity.[1][5] The compound 6-chloro-alpha-methyl-carbazole-2-acetic acid (C-5720) has shown analgesic, antipyretic, and anti-inflammatory activity comparable to indomethacin in various animal models.[15]

3.2.1 Mechanism: COX Inhibition and Modulation of Inflammatory Mediators Similar to many NSAIDs, the anti-inflammatory action of carbazole acetic acids is believed to involve the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation. The structural similarity to indomethacin, a potent COX inhibitor, supports this hypothesis.[7] Furthermore, compounds like C-5720 have been shown to lower elevated levels of serum mucopolysaccharides and plasma fibrinogen in models of chronic arthritis, indicating a broader modulation of the inflammatory response.[15] Some carbazole derivatives also inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the production of inflammatory cytokines like TNF-α and IL-1β.[14][16]

3.2.2 Signaling Pathway Diagram: p38 MAPK Inhibition

G Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TranscriptionFactors->Cytokines upregulates CAA Carbazole Acetic Acid Derivative CAA->p38 inhibits activation

Caption: Mechanism of anti-inflammatory action via inhibition of the p38 MAPK pathway.

Antimicrobial Activity

The carbazole framework is present in naturally occurring antibiotics like carbazomycin A and B.[10] Synthetic derivatives, including those with acidic functionalities, have also been evaluated for their antimicrobial potential.[3] The introduction of an acid group can enhance antibacterial activity by improving physicochemical properties and promoting interactions with bacterial targets.[3] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives acting as inhibitors of bacterial dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis.[3][5]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design.

Influence of the Acetic Acid Group

As discussed, the carboxylic acid moiety is a key determinant of activity. It acts as a bioisostere for other acidic groups found in endogenous molecules and established drugs. Its ability to improve solubility and act as a strong hydrogen bond donor/acceptor often leads to enhanced target engagement and overall potency.[3]

Impact of Substituents on the Carbazole Ring

The biological activity of carbazole acetic acid compounds can be finely tuned by altering the substitution pattern on the aromatic rings.

  • Position of Substitution: Studies have shown that functionalization at the C-3 and C-6 positions of the carbazole ring often leads to greater antibacterial activity compared to substitutions at C-2 and C-7.[1]

  • Nature of Substituents: The type of substituent is critical. Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy) can dramatically alter the electronic properties of the ring system, influencing its ability to interact with biological targets. For instance, in one study on antibacterial carbazoles, iodide substitution was more effective against Gram-positive bacteria, while bromide was better against Gram-negative strains.[1]

  • Hydrophobicity and Steric Factors: The addition of bulky or hydrophobic groups can influence membrane permeability and binding pocket occupancy. For anticancer activity, creating hybrid molecules by linking the carbazole scaffold to other pharmacophores (e.g., sulfonamides) has proven to be a successful strategy for developing highly potent compounds.[12][17]

Summary Table of Bioactive Carbazole Derivatives

This table summarizes the activities of representative carbazole compounds discussed in the literature.

Compound Name/ClassCore StructureKey ActivityQuantitative DataMechanism/TargetReference
C-5720 6-chloro-α-methyl-carbazole-2-acetic acidAnti-inflammatory, AnalgesicActivity comparable to indomethacinCOX inhibition, ↓ serum mucopolysaccharides[15]
Carbazole Sulfonamide (Compound 15) Carbazole-sulfonamide hybridAnticancerIC₅₀: 0.81-31.19 nM (against various cancer cells)Not specified, potent antiproliferative[17]
Acid-functionalized Carbazoles Carbazole-carboxylic acidAntibacterialPotent MIC values against S. aureus & E. coliDihydrofolate reductase (DHFR) inhibition[3]
Carbazole (parent compound) 9H-CarbazoleAnti-inflammatory, AnticancerDownregulates STAT3-mediated transcriptionRac GTPase activation, STAT3 pathway[6]

Future Perspectives and Conclusion

Carbazole acetic acid compounds represent a class of molecules with significant and validated therapeutic potential. Their structural rigidity, electronic characteristics, and synthetic tractability make them an outstanding scaffold for medicinal chemistry exploration. The established anticancer and anti-inflammatory activities provide a solid foundation for the development of next-generation therapeutics.

References

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A Technical Guide to the Starting Materials for the Synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbazole derivatives are a cornerstone of modern medicinal chemistry and materials science, valued for their unique electronic properties and biological activities. The compound 2-(8-Chloro-9H-carbazol-1-YL)acetic acid represents a highly functionalized scaffold, serving as a critical intermediate for synthesizing complex pharmaceutical agents and advanced organic materials. The strategic placement of the chloro and acetic acid substituents on the carbazole core offers specific steric and electronic properties that are crucial for molecular recognition and function.

This technical guide provides an in-depth analysis of the principal synthetic strategies and starting materials required to construct 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical logic, empowering researchers to make informed decisions in designing and executing their synthetic plans. We will explore two primary strategic approaches: a Constructive Strategy based on the venerable Fischer indole synthesis and a Functionalization Strategy that relies on the modification of a pre-formed carbazole precursor.

PART 1: Retrosynthetic Analysis & Core Strategies

A successful synthesis begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid reveals two divergent and viable pathways, each defined by the point at which the core carbazole heterocycle is assembled.

  • Constructive Strategy: This approach builds the carbazole ring from simpler, non-carbazole precursors. The most prominent method in this class is the Fischer indole synthesis, which forms the pyrrole ring of the carbazole. This strategy is convergent, assembling the key structural features in a single, powerful cyclization/aromatization sequence.

  • Functionalization Strategy: This pathway begins with a carbazole core that is already partially substituted (e.g., with the chloro and a methyl group). The synthesis is then completed by elaborating a substituent at the C1 position into the desired acetic acid side chain. This is a linear approach that relies on sequential, reliable transformations.

G cluster_0 Strategy 1: Constructive (Fischer Indole) cluster_1 Strategy 2: Functionalization Target 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Fischer_Key Key Step: Fischer Indole Cyclization & Aromatization Target->Fischer_Key Retrosynthesis Func_Key Key Step: Side-Chain Elongation (Halogenation -> Cyanation -> Hydrolysis) Target->Func_Key Retrosynthesis Hydrazine Starting Material: (2-chlorophenyl)hydrazine Fischer_Key->Hydrazine Ketone Starting Material: Ethyl 2-(2-oxocyclohexyl)acetate Fischer_Key->Ketone Carbazole_Precursor Key Intermediate: 1-Methyl-8-chloro-9H-carbazole Func_Key->Carbazole_Precursor

Figure 1: High-level retrosynthetic strategies.

PART 2: The Constructive Strategy via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and classical method for constructing indole and carbazole frameworks.[1][2] The core principle involves the acid-catalyzed reaction of an arylhydrazine with a ketone, which undergoes a[3][3]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the heterocyclic ring.[4]

Starting Material Selection & Rationale

The success of this strategy hinges on the judicious selection of two key starting materials that embed the final chloro and acetic acid functionalities from the outset.

  • Hydrazine Component: (2-chlorophenyl)hydrazine

    • Causality: The choice of this starting material is dictated by the need to install a chlorine atom at the C8 position of the carbazole. During the Fischer cyclization, the ortho-substituent on the phenylhydrazine ring ultimately resides at the 8-position of the resulting carbazole. Using (2-chlorophenyl)hydrazine directly and regioselectively places the chlorine atom at the correct location, avoiding complex and often unselective post-synthesis chlorination steps. It is commercially available or can be synthesized from 2-chloroaniline via diazotization followed by reduction.

  • Ketone Component: Ethyl 2-(2-oxocyclohexyl)acetate

    • Causality: This β-keto ester is the precursor to the C1-acetic acid side chain.[5] The use of an ester, specifically the ethyl ester, is a critical protecting group strategy. The strongly acidic conditions required for the Fischer cyclization would cause undesirable side reactions with a free carboxylic acid. The robust ethyl ester remains intact throughout the cyclization and subsequent aromatization steps, only to be cleaved in the final step under basic conditions.

Detailed Synthetic Workflow

The workflow is a three-stage process: cyclization to form a tetrahydrocarbazole, aromatization to the carbazole, and final deprotection.

G SM1 (2-chlorophenyl)hydrazine Step1 Step 1: Fischer Indole Cyclization (Acid Catalyst, Heat) SM1->Step1 SM2 Ethyl 2-(2-oxocyclohexyl)acetate SM2->Step1 Intermediate1 Ethyl 2-(8-chloro-2,3,4,9- tetrahydro-1H-carbazol-1-yl)acetate Step1->Intermediate1 Step2 Step 2: Aromatization (e.g., Pd/C or DDQ) Intermediate1->Step2 Intermediate2 Ethyl 2-(8-chloro-9H- carbazol-1-yl)acetate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis (NaOH, then H+) Intermediate2->Step3 Product 2-(8-Chloro-9H-carbazol- 1-YL)acetic acid Step3->Product

Figure 2: Workflow for the Fischer Indole Synthesis route.
Experimental Protocols

Step 1: Synthesis of Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate

  • To a solution of (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid, add ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq).[5]

  • Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried.

  • Purification is typically achieved by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Aromatization to Ethyl 2-(8-chloro-9H-carbazol-1-yl)acetate

  • Trustworthiness: The aromatization of the tetrahydrocarbazole intermediate is crucial and can be challenging.[6] Reagents like Palladium on Carbon (Pd/C) in a high-boiling solvent or 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) are commonly employed.[7][8] The choice depends on functional group tolerance and desired reaction conditions.

  • Method A (Pd/C): Dissolve the tetrahydrocarbazole intermediate (1.0 eq) in a high-boiling solvent like xylene or mesitylene. Add 10% Palladium on Carbon (10-20% by weight). Heat the mixture to reflux for 8-16 hours. The reaction progress can be monitored by TLC or GC-MS. After cooling, the catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure.

  • Method B (DDQ): Dissolve the tetrahydrocarbazole intermediate (1.0 eq) in a suitable solvent such as toluene or dioxane. Add DDQ (2.0-2.5 eq) portion-wise. Heat the mixture to reflux for 2-6 hours. After completion, cool the mixture, filter to remove the precipitated hydroquinone, and wash the filtrate with a saturated sodium bicarbonate solution. Dry the organic layer and concentrate under vacuum.[7]

  • The crude product from either method is purified by column chromatography.

Step 3: Hydrolysis to 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq).

  • Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold, dilute hydrochloric acid (HCl).

  • The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried to yield the final product.

StepKey ReagentsSolventTypical Temp.Typical TimeExpected Yield
1. Cyclization (2-chlorophenyl)hydrazine, Ethyl 2-(2-oxocyclohexyl)acetate, H⁺Glacial Acetic AcidReflux (~118°C)2-4 h60-80%
2. Aromatization Pd/C (10%) or DDQXylene or TolueneReflux8-16 h or 2-6 h70-90%
3. Hydrolysis NaOH or KOHEthanol/WaterReflux2-4 h>90%
Table 1: Summary of reaction parameters for the Constructive Strategy.

PART 3: The Functionalization Strategy via Side-Chain Elongation

This alternative strategy leverages a pre-formed carbazole core, focusing on the chemical manipulation of a C1 substituent. The key starting material for this route is 1-methyl-8-chloro-9H-carbazole .

Starting Material Selection & Rationale
  • Precursor: 1-Methyl-8-chloro-9H-carbazole

    • Causality: This intermediate already contains two of the three required structural features: the carbazole nucleus and the C8-chloro substituent. The C1-methyl group serves as a chemical handle—a precursor that can be converted into the acetic acid side chain through a well-established three-step sequence. This linear approach breaks a complex problem into simpler, more predictable transformations.

    • Synthesis: This precursor itself is readily synthesized via a Fischer indole reaction between (2-chlorophenyl)hydrazine and 2-methylcyclohexanone , followed by aromatization, mirroring the logic of the constructive strategy but with a simpler ketone.[9]

Detailed Synthetic Workflow

This pathway transforms the methyl group into a carboxylic acid via bromination, cyanation, and hydrolysis.

G SM1 1-Methyl-8-chloro- 9H-carbazole Step1 Step 1: Radical Bromination (NBS, AIBN) SM1->Step1 Intermediate1 1-(Bromomethyl)-8-chloro- 9H-carbazole Step1->Intermediate1 Step2 Step 2: Cyanation (NaCN or KCN) Intermediate1->Step2 Intermediate2 (8-Chloro-9H-carbazol- 1-yl)acetonitrile Step2->Intermediate2 Step3 Step 3: Nitrile Hydrolysis (H₃O⁺ or OH⁻, Heat) Intermediate2->Step3 Product 2-(8-Chloro-9H-carbazol- 1-YL)acetic acid Step3->Product

Figure 3: Workflow for the Side-Chain Functionalization route.
Experimental Protocols

Step 1: Benzylic Bromination to 1-(Bromomethyl)-8-chloro-9H-carbazole

  • Expertise: This reaction, known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) to achieve selective bromination at the benzylic (in this case, carbazole-methylic) position.[10] A radical initiator is required to start the chain reaction, and the reaction must be run in a non-polar solvent to prevent ionic side reactions.[11][12][13][14]

  • Dissolve 1-methyl-8-chloro-9H-carbazole (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

  • Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a heat lamp or UV light to facilitate initiation. Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum.

  • The crude product is purified by recrystallization or column chromatography.

Step 2: Cyanation to (8-Chloro-9H-carbazol-1-yl)acetonitrile

  • Trustworthiness: This is a standard Sₙ2 reaction. The use of a polar aprotic solvent like DMSO or DMF is crucial to solvate the cation (Na⁺ or K⁺) and leave a "naked," highly nucleophilic cyanide anion, which efficiently displaces the bromide.[3]

  • Dissolve 1-(bromomethyl)-8-chloro-9H-carbazole (1.0 eq) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq). Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry, and concentrate to yield the crude nitrile, which can be purified by chromatography.

Step 3: Nitrile Hydrolysis to 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

  • Expertise: Nitrile hydrolysis can be performed under either acidic or basic conditions.[15][16][17][18] Basic hydrolysis is often preferred as it avoids potential side reactions on the electron-rich carbazole ring that can occur in strong acid.

  • Suspend the nitrile intermediate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 20% NaOH).

  • Heat the mixture to reflux for 6-24 hours, monitoring for the cessation of ammonia evolution and TLC analysis.

  • Cool the reaction mixture and follow the acidification and workup procedure described in Step 3 of the Fischer Indole workflow to isolate the final product.

StepKey ReagentsSolventTypical Temp.Typical TimeExpected Yield
1. Bromination NBS, AIBN (cat.)CCl₄Reflux2-4 h65-85%
2. Cyanation NaCN or KCNDMSO or DMF25-60°C4-12 h80-95%
3. Hydrolysis NaOH or H₂SO₄Ethanol/WaterReflux6-24 h85-95%
Table 2: Summary of reaction parameters for the Functionalization Strategy.

PART 4: Comparative Analysis and Conclusion

Both the Constructive (Fischer Indole) and Functionalization strategies offer viable pathways to 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, each with distinct advantages and challenges.

  • The Fischer Indole Strategy is more convergent, potentially reaching the target in fewer steps. However, its success is highly dependent on the availability and synthesis of the specialized ketone starting material, ethyl 2-(2-oxocyclohexyl)acetate. The aromatization step can also require harsh conditions or expensive reagents.

  • The Functionalization Strategy is more linear and relies on a series of generally high-yielding and well-understood reactions. The starting materials are arguably simpler. However, this route involves more synthetic steps overall and utilizes highly toxic reagents (NBS, cyanides) that require specialized handling procedures.

Final Recommendation:

The choice of synthetic route should be guided by practical laboratory considerations. For research groups with strong expertise in heterocyclic synthesis and access to the required β-keto ester, the Fischer Indole Strategy offers an elegant and efficient path. For those prioritizing the use of more readily available starting materials and a modular, step-by-step approach, the Functionalization Strategy provides a robust, albeit longer, alternative.

In either case, rigorous purification and characterization of all intermediates is paramount to ensure the integrity of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable for validating the structure and purity at each stage of the synthesis.

References

  • Patil, S. A., et al. (2014). A new iodine-catalyzed aromatization of tetrahydrocarbazoles: synthesis of carbazole alkaloids. Organic & Biomolecular Chemistry, 12(35), 6916-6925.

  • Soniatiwari214. (2018). Conversion of Acetonitrile into Acetic acid. Brainly.in.

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.

  • Rajan, Y. C., et al. (2015). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o334–o335.

  • The Organic Chemistry Tutor. (2021). NBS: Radical Bromination. YouTube.

  • Reddy, T. R., et al. (2018). A DDQ-mediated ring-opening and aromatization cascade of a tetrahydrocarbazole-fused tetrahydrofuran for the synthesis of olivacine. Tetrahedron Letters, 59(12), 1141-1144.

  • Filo Student. (2025). How can you prepare acetic acid from acetonitrile? Filo.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.

  • ChemScene. Ethyl 2-(2-oxocyclohexyl)acetate. ChemScene.

  • Chemistry LibreTexts. (2023). 5.3: Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts.

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.

  • Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.

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Methodological & Application

Applications of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with a variety of biological targets. This guide focuses on a specific, promising derivative: 2-(8-Chloro-9H-carbazol-1-YL)acetic acid . We will explore its potential therapeutic applications, provide detailed protocols for its synthesis and evaluation, and discuss the underlying scientific principles that guide its development as a potential drug candidate.

Compound Profile: 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a synthetic organic compound featuring a carbazole core. The key structural features are a chlorine atom at the 8-position and an acetic acid moiety at the 1-position. These substitutions are not arbitrary; they are designed to modulate the compound's physicochemical properties, such as lipophilicity and acidity, which in turn influence its pharmacokinetic and pharmacodynamic profile.

Property Value Source
Molecular Formula C₁₄H₁₀ClNO₂PubChem
Molecular Weight 259.69 g/mol PubChem
IUPAC Name 2-(8-chloro-9H-carbazol-1-yl)acetic acidPubChem
CAS Number 131023-44-4PubChem

Potential Therapeutic Applications & Mechanistic Insights

The broader class of carbazole derivatives has demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The specific structural attributes of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid suggest its potential utility in several key therapeutic areas.

Oncology

Carbazole-based compounds have a rich history in oncology, with several derivatives approved for cancer treatment.[3] Their mechanisms of action are diverse and can include the inhibition of protein kinases, interaction with DNA, and disruption of cell signaling pathways.[4]

Proposed Mechanism of Action:

2-(8-Chloro-9H-carbazol-1-YL)acetic acid, by virtue of its planar carbazole core, may function as a DNA intercalating agent, disrupting DNA replication and transcription in rapidly dividing cancer cells. Furthermore, the acetic acid side chain could facilitate interactions with the active sites of various enzymes, such as topoisomerases, which are critical for maintaining DNA topology.[5] The chloro-substitution can enhance the compound's lipophilicity, potentially improving cell membrane permeability.

G 2-(8-Chloro-9H-carbazol-1-YL)acetic acid 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Cellular Uptake Cellular Uptake 2-(8-Chloro-9H-carbazol-1-YL)acetic acid->Cellular Uptake Nuclear Localization Nuclear Localization Cellular Uptake->Nuclear Localization DNA Intercalation DNA Intercalation Nuclear Localization->DNA Intercalation Major Pathway Topoisomerase Inhibition Topoisomerase Inhibition Nuclear Localization->Topoisomerase Inhibition Potential Pathway Replication & Transcription Block Replication & Transcription Block DNA Intercalation->Replication & Transcription Block DNA Strand Breaks DNA Strand Breaks Topoisomerase Inhibition->DNA Strand Breaks Cell Cycle Arrest Cell Cycle Arrest Replication & Transcription Block->Cell Cycle Arrest Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Cell Cycle Arrest->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Proposed anticancer mechanism of action.
Anti-inflammatory

Chronic inflammation is a hallmark of numerous diseases. Carprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a carbazole derivative, highlighting the potential of this scaffold in modulating inflammatory pathways.[6][7]

Proposed Mechanism of Action:

The anti-inflammatory effects of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid could be mediated through the inhibition of key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The acetic acid moiety is a common feature in many NSAIDs and is crucial for their activity. The compound might also suppress the production of pro-inflammatory cytokines by interfering with signaling pathways like NF-κB.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Release Arachidonic Acid Release Cell Membrane->Arachidonic Acid Release COX Enzymes COX Enzymes Arachidonic Acid Release->COX Enzymes Prostaglandin Synthesis Prostaglandin Synthesis COX Enzymes->Prostaglandin Synthesis 2-(8-Chloro-9H-carbazol-1-YL)acetic acid 2-(8-Chloro-9H-carbazol-1-YL)acetic acid 2-(8-Chloro-9H-carbazol-1-YL)acetic acid->COX Enzymes Inhibition Inflammation Inflammation Prostaglandin Synthesis->Inflammation

Proposed anti-inflammatory mechanism of action.

Experimental Protocols

Synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

This protocol describes a plausible multi-step synthesis. Note: This is a representative protocol and may require optimization.

Step 1: Synthesis of 8-Chloro-9H-carbazole

A common route to substituted carbazoles is the Borsche–Drechsel cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene and an excess of cyclohexanone in a suitable solvent like ethanol.

  • Reaction: Add a strong acid catalyst, such as concentrated sulfuric acid, dropwise. Heat the mixture to reflux for several hours.

  • Work-up: After cooling, pour the reaction mixture into ice-water. The crude product will precipitate. Filter, wash with water, and dry.

  • Purification: Purify the crude 8-chloro-1,2,3,4-tetrahydrocarbazole by recrystallization from ethanol.

  • Aromatization: Dehydrogenate the tetrahydrocarbazole using a catalyst like palladium on carbon in a high-boiling solvent such as xylene to yield 8-Chloro-9H-carbazole.

Step 2: Introduction of the Acetic Acid Moiety

This can be achieved via a Vilsmeier-Haack formylation followed by oxidation.

  • Formylation: Dissolve 8-Chloro-9H-carbazole in an appropriate solvent like DMF. Cool the solution in an ice bath and add a formylating agent (e.g., POCl₃) dropwise. Stir for several hours.

  • Hydrolysis: Quench the reaction with an aqueous solution of sodium acetate. The resulting aldehyde, 8-chloro-9H-carbazole-1-carbaldehyde, will precipitate. Filter and dry.

  • Oxidation: Oxidize the aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate or Jones reagent.

  • Purification: Purify the final product, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, by column chromatography or recrystallization.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in DMSO. Dilute the stock solution to various concentrations in cell culture medium. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Workflow for the MTT assay.

Concluding Remarks for the Research Professional

2-(8-Chloro-9H-carbazol-1-YL)acetic acid stands as a molecule of significant interest for medicinal chemists. Its structural similarity to known bioactive carbazoles provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic and screening protocols outlined here offer a foundational framework for researchers to begin exploring its biological activities. As with any drug discovery program, extensive structure-activity relationship (SAR) studies, detailed mechanistic investigations, and thorough preclinical evaluation will be necessary to fully elucidate its therapeutic potential. The versatility of the carbazole scaffold ensures that 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a compelling starting point for the development of next-generation therapeutics.

References

  • A review on the biological potentials of carbazole and its derived products. Molecular Diversity, 26(4), 2533-2557. [Link]

  • 2-(Carbazol-9-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2815. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6641. [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4053. [Link]

  • 2-(8-chloro-9H-carbazol-1-yl)acetic acid. PubChem. [Link]

  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 23(4), 835. [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews. [Link]

  • Examples of biologically active carbazole derivatives. ResearchGate. [Link]

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. [Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1314-1331. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

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  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Current Medicinal Chemistry, 27(3), 416-441. [Link]

  • The synthesis of new carbazole derivatives starting from the NSAID carprofen. ResearchGate. [Link]

  • 2-(Carbazol-9-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2815. [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4560. [Link]

  • Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 26(23), 7306. [Link]

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Experimental Design for Elucidating the Bioactivity of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activities of the novel compound, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4][5]. The presence of a chloro-substituent and an acetic acid side chain on the carbazole nucleus of the target compound suggests the potential for unique biological activity[6]. This guide outlines a phased, logic-driven approach, from initial broad-spectrum screening to more focused mechanistic studies, ensuring a thorough and efficient evaluation of the compound's therapeutic potential.

Part 1: Foundational Rationale and Phased Experimental Strategy

The diverse biological activities of carbazole derivatives warrant a multi-pronged approach to testing 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. Our proposed experimental design is structured in three progressive phases. This tiered strategy allows for go/no-go decisions at the end of each phase, optimizing resource allocation.

Phase I: Initial Bioactivity Screening. The objective is to cast a wide net to identify the most promising therapeutic area(s). We will perform initial in vitro screens for anticancer, antibacterial, and antifungal activities.

Phase II: Dose-Response Characterization and Mechanistic Probing. Positive "hits" from Phase I will be subjected to more detailed analysis to determine potency (e.g., IC50, MIC) and to gain initial insights into the mechanism of action.

Phase III: Target Validation and Signaling Pathway Analysis. This final phase will employ molecular biology techniques to identify the specific cellular pathways and protein targets modulated by the compound.

Below is a visual representation of the proposed experimental workflow.

experimental_workflow cluster_phase1 Phase I: Initial Bioactivity Screening cluster_phase2 Phase II: Dose-Response & Mechanistic Probing cluster_phase3 Phase III: Target Validation & Pathway Analysis p1_start 2-(8-Chloro-9H-carbazol-1-YL)acetic acid p1_cancer Anticancer Screen (e.g., NCI-60 Panel) p1_start->p1_cancer p1_bacteria Antibacterial Screen (Gram +/- Strains) p1_start->p1_bacteria p1_fungi Antifungal Screen (Yeast & Mold) p1_start->p1_fungi p2_dose Dose-Response Curve (IC50/EC50 Determination) p1_cancer->p2_dose Positive Hit p2_apoptosis Apoptosis vs. Necrosis Assay p1_cancer->p2_apoptosis Positive Hit p2_mic MIC/MBC Determination p1_bacteria->p2_mic Positive Hit p1_fungi->p2_mic Positive Hit p3_western Western Blot Analysis (e.g., NF-κB, Caspases) p2_dose->p3_western p3_enzyme Enzyme Inhibition Assays (e.g., Topoisomerase) p2_mic->p3_enzyme p2_apoptosis->p3_western p2_cytokine Anti-inflammatory Cytokine Profiling (ELISA) p3_target Identification of Molecular Target p3_western->p3_target p3_enzyme->p3_target

Caption: Phased experimental workflow for bioactivity testing.

Part 2: Detailed Protocols and Methodologies

Phase I Protocols: Initial Bioactivity Screening

1. Anticancer Activity Screening

  • Rationale: Many carbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines[1][3]. An initial screen against a diverse panel of cancer cells is a logical starting point. The NCI-60 human tumor cell line screen is a well-established method for this purpose. Alternatively, a smaller, representative panel can be used.

  • Protocol: Cell Viability using MTT Assay This protocol is adapted for a 96-well plate format and is suitable for adherent cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colorectal cancer)[7].

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare a stock solution of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in DMSO. Serially dilute the compound in culture medium to achieve final concentrations for screening (e.g., a single high concentration of 50 µM). Add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals[8].

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a positive hit.

2. Antimicrobial Activity Screening

  • Rationale: The carbazole nucleus is a key pharmacophore in a number of antimicrobial agents[4][9]. A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain, is recommended.

  • Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of the compound that inhibits visible growth of the microorganism[10].

    • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to a final inoculum of approximately 5 x 10^5 CFU/mL.

    • Compound Preparation: Perform a two-fold serial dilution of the test compound in broth in a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.

    • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Phase II Protocols: Dose-Response and Mechanistic Insights

1. IC50 Determination for Anticancer "Hits"

  • Rationale: For any cell line that showed significant growth inhibition in Phase I, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

  • Protocol:

    • Follow the MTT assay protocol as described above.

    • Instead of a single concentration, use a wider range of concentrations of the test compound, typically in a 2-fold or 3-fold serial dilution (e.g., from 100 µM to 0.1 µM).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

ParameterDescriptionExample Data
IC50 Concentration for 50% inhibition of cell growth5.2 µM
Cell Line Human breast adenocarcinomaMCF-7
Incubation Time 48 hours48 hours

2. Probing the Mechanism of Cell Death: Apoptosis Assay

  • Rationale: Understanding whether the compound induces programmed cell death (apoptosis) or causes cell lysis (necrosis) is a critical step in characterizing its anticancer potential. Caspases are key executioner proteins in the apoptotic pathway.

  • Protocol: Caspase-Glo® 3/7 Assay

    • Seed and treat cells with the compound at concentrations around the determined IC50 value for 24-48 hours in a 96-well white-walled plate.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates the activation of caspases 3 and 7, and thus apoptosis.

Phase III Protocols: Target Validation and Pathway Analysis

1. Western Blot Analysis of Key Signaling Proteins

  • Rationale: Based on the known activities of carbazole derivatives and the results from Phase II, we can hypothesize the involvement of specific signaling pathways. For example, if the compound shows anti-inflammatory potential (e.g., by reducing pro-inflammatory cytokine release in a relevant cell model), the NF-κB pathway is a prime candidate for investigation. If apoptosis is induced, examining proteins in the caspase cascade is crucial. The Western blot technique allows for the detection and quantification of specific proteins[11][12][13].

  • Protocol: Western Blotting for NF-κB Pathway Activation

    • Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages stimulated with LPS) with 2-(8-Chloro-9H-carbazol-1-YL)acetic acid for an appropriate time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-IκBα, total IκBα, NF-κB p65) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in p-IκBα would suggest inhibition of the NF-κB pathway.

nfkB_pathway cluster_pathway Canonical NF-κB Signaling Pathway stimulus Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates p_ikb p-IκBα ikb->p_ikb nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (p50/p65) ikb_nfkb IκBα-NF-κB Complex (Inactive) ubiquitination Ubiquitination & Degradation p_ikb->ubiquitination ubiquitination->ikb_nfkb releases nucleus Nucleus nfkb_active->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription compound 2-(8-Chloro-9H-carbazol-1-YL) acetic acid compound->ikb_kinase Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway.

Part 3: Concluding Remarks and Future Directions

This guide provides a systematic and robust framework for the initial characterization of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. The phased approach ensures that research efforts are directed toward the most promising biological activities. Positive results from this comprehensive in vitro evaluation will lay the groundwork for more advanced studies, including in vivo animal models for efficacy and toxicity, as well as more sophisticated drug discovery techniques like computational modeling to identify direct binding partners[14][15]. The versatility of the carbazole scaffold suggests that this compound could hold significant therapeutic promise, and the methodologies outlined herein provide the tools to unlock that potential.

References

  • Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125–132. [Link]

  • Ahmad, R., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(14), 5480. [Link]

  • Salehi, B., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(23), 7309. [Link]

  • Asche, C. (2007). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Organic Chemistry, 11(11), 947-960. [Link]

  • PubChem. (n.d.). 2-(8-chloro-9H-carbazol-1-yl)acetic acid. [Link]

  • Mihajlovic, M., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Visualized Experiments, (173), e62725. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • MDPI. (2023). Special Issue "Carbazole Derivatives: Latest Advances and Prospects". [Link]

  • Wang, S., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Future Medicinal Chemistry, 13(1), 37-51. [Link]

  • Chen, J., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14576–14585. [Link]

  • American Society for Microbiology. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy. [Link]

  • Certo, G., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Thejeel, K. (2025). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. ResearchGate. [Link]

  • MDPI. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. [Link]

  • Kumar, A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 11(10), 1339. [Link]

  • Astudillo, L., et al. (2011). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. Bioorganic & Medicinal Chemistry, 19(24), 7567-7575. [Link]

  • National Cancer Institute. (2017). NCI Scientists Create New Assay, Identify Novel Therapeutic Compounds, and Take Places on Front Lines of Cancer Research. [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • Al-Qarni, A., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus, 16(12), e64468. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and biological evaluation of novel carbazolyl glyoxamides as anticancer and antibacterial agent. [Link]

  • Li, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 11, 1303. [Link]

  • PharmaInfo. (n.d.). A Concise Review on Carbazole Derivatives and its Biological Activities. [Link]

  • Singh, U. P., et al. (2018). Synthesis and Pharmacological Evaluation of Tricyclic Carbazole Annulated with Substituted Benzothiazole-2-Amine Under Microwave Irradiation. Letters in Drug Design & Discovery, 15(9), 929-938. [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • Anizon, F., et al. (2014). Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 291-297. [Link]

  • Tawfiq, M. M., & Mohammed, S. J. (2023). Synthesis and Characterization of some Substituted 1, 2, 5-oxadiazine Derived from 9H- carbazole. Rafidain Journal of Science, 32(4), 48-56. [Link]

Sources

Application Note & Protocol: Dissolution and Handling of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, dissolution, and use of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid (CAS: 131023-44-4), a heterocyclic compound belonging to the carbazole family. Carbazole derivatives are of significant interest in drug discovery and materials science due to their wide-ranging biological activities, including potential anticancer, antimicrobial, and antioxidant properties[1][2][3]. As a photolysis product of the widely used NSAID diclofenac, understanding its properties is also relevant in environmental and toxicological studies[4]. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols to ensure experimental reproducibility and laboratory safety. We emphasize the causality behind procedural choices, from solvent selection to storage conditions, to empower users with the knowledge for successful application.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is fundamental to its effective use in experimental settings. The compound is a solid at room temperature and its hygroscopic nature necessitates careful storage and handling to prevent degradation and ensure accurate weighing[4].

Table 1: Physicochemical Data for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

PropertyValueSource
IUPAC Name 2-(8-chloro-9H-carbazol-1-yl)acetic acidPubChem[5]
CAS Number 131023-44-4PubChem[5]
Molecular Formula C₁₄H₁₀ClNO₂PubChem[5]
Molecular Weight 259.69 g/mol PubChem[5]
Appearance Pale Brown to Light Brown SolidChemicalBook[4]
Predicted pKa 4.40 ± 0.30ChemicalBook[4]
Predicted Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook[4]
Stability HygroscopicChemicalBook[4]

The predicted pKa of ~4.4 suggests that the compound is a weak acid, a characteristic feature of its carboxylic acid moiety. This property implies that its solubility in aqueous solutions will be highly pH-dependent, with increased solubility at pH values above the pKa where the carboxylate form predominates. However, for most biological assays conducted at neutral pH, direct dissolution in aqueous buffers is challenging. Therefore, the use of an organic solvent to prepare a concentrated stock solution is the standard and recommended approach.

Safety, Handling, and Storage

2.1. Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is classified with the following hazards[5]:

  • H302: Harmful if swallowed (Acute toxicity, oral)[5].

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation[5].

  • H335: May cause respiratory irritation[5].

Causality: These hazards are typical for complex aromatic compounds and carboxylic acids. The aromatic carbazole structure can interact with biological macromolecules, leading to irritation, while the acidic nature can exacerbate these effects. Inhalation of the fine powder can irritate the respiratory tract.

2.2. Personal Protective Equipment (PPE) and Handling

A rigorous safety protocol is mandatory when handling this compound. The following workflow outlines the essential steps for safe handling.

cluster_prep Preparation cluster_handling Handling (in Certified Chemical Fume Hood) cluster_cleanup Post-Handling assess_hazards 1. Assess Hazards (Review SDS) don_ppe 2. Don PPE (Gloves, Lab Coat, Safety Glasses) assess_hazards->don_ppe Proceed if safe weigh 3. Weigh Compound (Avoid Dust Generation) don_ppe->weigh dissolve 4. Perform Dissolution weigh->dissolve cleanup 5. Clean Workspace & Dispose of Waste dissolve->cleanup doff_ppe 6. Doff PPE cleanup->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: General safety workflow for handling 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to minimize inhalation risk[6].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield[6].

    • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves before use[6].

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

2.3. Storage and Stability

  • Container: Store in a tightly sealed container to protect from moisture and air[6][7].

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Hygroscopicity: The compound is hygroscopic[4]. Store in a desiccator, especially after opening, to maintain its integrity and ensure accurate weighing for subsequent experiments.

Dissolution Protocols

3.1. Rationale for Solvent Selection

Direct dissolution in aqueous buffers is not recommended due to low solubility. Polar aprotic solvents are the preferred choice for creating high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is highly recommended as it is an excellent solvent for many carbazole derivatives and is compatible with a wide range of biological assays when diluted to a low final concentration (typically <0.5%)[8]. Methanol is a secondary option, though it may be more volatile and less suitable for long-term storage or certain cell-based assays[1][4].

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Solid Compound add_solvent Add 100% DMSO start->add_solvent dissolve Aid Dissolution (Vortex/Sonicate) add_solvent->dissolve stock_sol 10 mM Stock Solution dissolve->stock_sol store Aliquot & Store at -20°C stock_sol->store dilute Dilute Stock into Aqueous Buffer stock_sol->dilute final_sol Final Working Solution (<0.5% DMSO) dilute->final_sol

Caption: Workflow for preparing stock and working solutions of the compound.

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a validated method for preparing a standard 10 mM stock solution, which is suitable for subsequent dilution into most experimental systems.

Materials:

  • 2-(8-Chloro-9H-carbazol-1-YL)acetic acid (MW: 259.69 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 259.69 g/mol × (1000 mg / 1 g) = 2.60 mg

  • Weighing: Tare a suitable vial (e.g., a 1.5 mL microcentrifuge tube) on an analytical balance. Carefully weigh 2.60 mg of the compound directly into the vial.

    • Expert Insight: Perform this step in a fume hood. Due to the compound's hygroscopic nature, work efficiently to minimize exposure to atmospheric moisture.

  • Solubilization: Add 1.0 mL of high-purity DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, proceed with one of the following, or a combination:

    • Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes at room temperature. Check for dissolution periodically.

    • Gentle Warming: Briefly warm the solution to 30-37°C in a water bath. Caution: Do not overheat, as this may degrade the compound.

    • Causality: These mechanical and thermal energy inputs increase molecular motion, overcoming the crystal lattice energy and facilitating the solvation process.

  • Verification: Once dissolved, the solution should be clear and free of any visible precipitate.

  • Storage:

    • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL).

    • Temperature: Store the aliquots at -20°C or -80°C for long-term stability.

    • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light, as carbazole structures can be photosensitive.

3.3. Protocol for Preparing a Working Solution (e.g., 10 µM in Cell Culture Medium)

This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer.

  • Dilution Factor: Calculate the required dilution. To get a 10 µM solution from a 10 mM stock:

    • Dilution Factor = (10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000x

  • Dilution: Add 1 µL of the 10 mM DMSO stock solution to 999 µL of the final aqueous buffer (e.g., cell culture medium, PBS).

    • Expert Insight: To ensure rapid and uniform mixing and prevent precipitation, add the small volume of DMSO stock directly into the larger volume of aqueous buffer while vortexing gently. Do not add the buffer to the DMSO stock.

  • Final DMSO Concentration: The final concentration of DMSO in this working solution is 0.1% (1/1000). This concentration is generally well-tolerated by most cell lines and in biochemical assays. Always run a vehicle control (0.1% DMSO in buffer) in your experiments to account for any solvent effects.

Troubleshooting

  • Issue: Compound precipitates out of solution upon dilution into aqueous buffer.

    • Cause: The compound's solubility limit in the aqueous medium has been exceeded.

    • Solution 1: Increase the final volume of the aqueous buffer to lower the final compound concentration.

    • Solution 2: Consider adding a small amount of a surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer, if compatible with the downstream application, to improve solubility.

    • Solution 3: Prepare an intermediate dilution in a mix of organic solvent and aqueous buffer before the final dilution.

  • Issue: Stock solution appears cloudy or contains precipitate after storage.

    • Cause: The compound may have come out of solution due to low temperature or absorption of water.

    • Solution: Before use, bring the aliquot to room temperature and repeat the dissolution steps (vortexing, gentle warming, sonication) to ensure the compound is fully redissolved.

References

  • PubChem. (n.d.). 2-(8-chloro-9H-carbazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet: 9-(Chloroacetyl)-9H-carbazole. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports. Retrieved from [Link]

  • Krzywik, J., et al. (2018). Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(Carbazol-9-yl)acetic acid. Retrieved from [Link]

  • Kumar, B. S., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid using Validated High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for quantifying 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

Abstract

This document provides a comprehensive guide to the quantitative determination of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, a carbazole derivative of interest in pharmaceutical research and development. A robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is presented as the primary analytical technique. The causality behind critical experimental choices, from mobile phase composition to column chemistry, is explained to provide a deeper understanding of the method's principles. Furthermore, this guide details a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose, such as quality control, stability testing, and impurity profiling.[1][2] An overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also provided as a highly sensitive and specific alternative for advanced applications.

Compound Profile & Analytical Rationale

2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a solid organic compound with a molecular formula of C₁₄H₁₀ClNO₂ and a molecular weight of approximately 259.69 g/mol .[3] Its structure features a carbazole core, which is a potent chromophore, and a carboxylic acid functional group, which dictates its acidic nature and solubility.

Chemical Structure:

(Structure representation)

The selection of RP-HPLC with UV detection is based on the following compound characteristics:

  • Aromaticity and Conjugation: The carbazole ring system provides strong ultraviolet (UV) absorbance, making UV detection highly sensitive for this molecule.[4][5] Carbazole-based compounds typically exhibit characteristic absorption peaks between 290 nm and 360 nm.[6][7]

  • Polarity and Functional Groups: The presence of both a hydrophobic carbazole backbone and a polar carboxylic acid group makes it an ideal candidate for reversed-phase chromatography, where retention can be precisely controlled by modulating mobile phase polarity and pH.

  • Non-Volatile Nature: As a solid with a predicted high boiling point, HPLC is more suitable than techniques like Gas Chromatography.[8]

Primary Analytical Method: RP-HPLC with UV Detection

This method is designed for the accurate assay and impurity determination of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in bulk drug substance or formulated products.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Formic Acid (LC-MS grade, ~99%)

    • Deionized Water (18.2 MΩ·cm)

    • Reference Standard: 2-(8-Chloro-9H-carbazol-1-YL)acetic acid (purity ≥98%)

  • Materials:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Autosampler vials with inserts

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)

Experimental Protocol: Step-by-Step

Step 1: Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1000 mL, add 1 mL of formic acid to 999 mL of deionized water. Degas before use.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1000 mL, add 1 mL of formic acid to 999 mL of acetonitrile. Degas before use.

  • Causality: The addition of formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid moiety (predicted pKa ≈ 4.40).[8] By maintaining a pH well below the pKa, the analyte remains in its neutral, protonated form, leading to a single, sharp, and symmetrical chromatographic peak with consistent retention.

Step 2: Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution. For assay, a concentration of ~50 µg/mL is typical. For linearity, a range from 1 µg/mL to 100 µg/mL is recommended.

Step 3: Preparation of Sample Solutions

  • Accurately weigh a quantity of the test substance expected to contain approximately 25 mg of the analyte and prepare a 50 mL stock solution, following the same procedure as the standard stock.

  • Dilute this stock solution to achieve a final concentration within the validated linear range of the method (e.g., ~50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

Step 4: Chromatographic Conditions The following conditions are a robust starting point and should be optimized as necessary.

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 325 nm
Run Time 20 minutes

Step 5: System Suitability Testing (SST) Before analyzing any samples, the system's performance must be verified. This ensures the trustworthiness of the generated data.

  • Procedure: Inject the working standard solution (~50 µg/mL) five or six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): 0.8 – 1.5

    • Theoretical Plates (N): ≥ 2000

Overall Analytical Workflow

The entire process from sample receipt to final report generation follows a structured path to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions analysis Sequence Run: Standards & Samples prep_sample->analysis prep_mp Prepare Mobile Phase prep_mp->sst sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration quant Quantification (Calibration Curve) integration->quant report Final Report & Data Review quant->report

Caption: High-level workflow for HPLC analysis.

Method Validation Protocol (per ICH Q2(R2))

The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[9] A validated method provides confidence in the accuracy and precision of the results.

G cluster_qual cluster_quant cluster_limit cluster_robust center Validated Analytical Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision range_node Range center->range_node lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness

Caption: Key parameters for analytical method validation.

Specificity
  • Purpose: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradation products.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (formulation matrix without the active ingredient).

    • Analyze the reference standard of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

    • Analyze a sample of the drug product.

    • If available, analyze samples containing known related impurities.

  • Acceptance Criteria: The analyte peak in the sample chromatogram should be pure (as determined by DAD peak purity analysis) and have no co-eluting peaks at its retention time in the blank or placebo chromatograms.

Linearity
  • Purpose: To establish the relationship between analyte concentration and the instrumental response, and to define the range over which this relationship is linear.

  • Protocol:

    • Prepare at least five standard solutions of different concentrations from the stock solution (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Table 1: Example Linearity Data Summary

Concentration (µg/mL) Mean Peak Area RSD (%)
1.0 25,150 1.2
10.0 253,800 0.8
25.0 632,100 0.5
50.0 1,270,500 0.3
100.0 2,555,000 0.4

| Result | r² = 0.9998 | |

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Alternative Method: LC-MS/MS

For applications requiring higher sensitivity (e.g., pharmacokinetic studies) or greater specificity (e.g., identification of trace-level impurities), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][12][13]

  • Principle: LC-MS/MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry.[14] After chromatographic separation, the analyte is ionized (typically using Electrospray Ionization - ESI), and a specific parent ion (precursor ion) corresponding to the analyte's mass is selected. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive.

  • Advantages:

    • Superior Specificity: Reduces the risk of interference from matrix components.

    • Exceptional Sensitivity: Capable of reaching pg/mL or lower detection limits.

    • Structural Information: Can be used to identify unknown impurities or metabolites by analyzing fragmentation patterns.

  • Protocol Outline:

    • Tuning/Optimization: Infuse a standard solution directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows) and identify the optimal precursor-to-product ion transitions. For 2-(8-Chloro-9H-carbazol-1-YL)acetic acid (C₁₄H₁₀ClNO₂), the [M-H]⁻ ion at m/z 258.03 would be a target in negative ion mode due to the acidic proton.

    • Chromatography: Use UPLC or HPLC for separation, often with faster gradients than standard HPLC-UV methods.

    • Data Acquisition: Set up the MS to monitor the specific MRM transition(s) for the analyte and an internal standard.

References

  • PubChem. (n.d.). 2-(8-chloro-9H-carbazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of Carbazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry.[1] Its rigid, planar geometry and electron-rich nature make it an ideal scaffold for designing molecules that can interact with a variety of biological targets.[2] Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[1] In oncology, carbazole-containing natural products like ellipticine have shown potent activity against numerous cancer cell lines by inhibiting DNA synthesis and inducing apoptosis.[1] Synthetic carbazole derivatives have also been developed to target various components of cancer cell signaling, including protein kinases and the proteasome.[1][3] Given this therapeutic potential, high-throughput screening (HTS) of carbazole-based compound libraries is a critical step in identifying novel drug candidates.

This guide provides a comprehensive overview of the principles, protocols, and challenges associated with the high-throughput screening of carbazole-based compounds for drug discovery, with a particular focus on anticancer applications.

Part 1: Designing a High-Throughput Screening Campaign for Carbazole-Based Compounds

A successful HTS campaign for carbazole-based compounds requires careful planning, from assay selection to hit validation. The unique physicochemical properties of the carbazole scaffold necessitate special considerations to ensure robust and reliable results.

Compound Library Considerations

The quality and diversity of the compound library are paramount for a successful HTS campaign. When working with carbazole-based libraries, it is important to consider the following:

  • Structural Diversity: The library should encompass a wide range of substitutions on the carbazole core to explore a broad chemical space.

  • Physicochemical Properties: It is crucial to have data on the solubility and potential for autofluorescence of the compounds in the library. Many carbazole derivatives are inherently fluorescent, which can interfere with common HTS assay readouts.[4][5][6] Solubility can also be a challenge, potentially leading to compound precipitation and false-positive or false-negative results.

Assay Selection and Development

The choice of primary assay is dictated by the biological question being addressed. For anticancer drug discovery, both cell-based and biochemical assays are commonly employed.

  • Cell-Based Assays: These assays assess the effect of compounds on whole cells, providing a more physiologically relevant context. Common cell-based assays for anticancer drug screening include:

    • Cytotoxicity/Cell Viability Assays: These are the most common primary screens. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. However, given the potential for carbazole autofluorescence, luminescence-based assays like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, are often preferred.[4]

    • Reporter Gene Assays: These assays are useful for screening compounds that modulate specific signaling pathways. For example, a luciferase-based reporter assay can be used to screen for inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[7]

  • Biochemical Assays: These assays use purified components to measure the effect of a compound on a specific molecular target, such as an enzyme or receptor.

    • Kinase Inhibition Assays: Since many carbazole derivatives target protein kinases, assays that measure kinase activity are highly relevant.[3] These can be based on various detection methods, including fluorescence polarization (FP) and luminescence.

    • DNA Binding Assays: For carbazoles that may act as DNA intercalators, assays that measure DNA binding can be employed.

Assay Validation: Ensuring Robustness and Reliability

Before initiating a full-scale HTS campaign, the chosen assay must be rigorously validated. Key statistical parameters are used to assess the quality and suitability of an assay for HTS:

  • Z'-Factor: This parameter is a measure of the statistical effect size and is used to quantify the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[8]

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the signal of the negative control. A high S/B ratio is desirable.

The validation process should be conducted over several days to assess the day-to-day variability of the assay.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in an HTS campaign for carbazole-based compounds.

Protocol: High-Throughput Cell Viability Screening using CellTiter-Glo® (384-Well Format)

This protocol describes a primary screen to identify carbazole-based compounds that reduce the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)[9]

  • Complete cell culture medium

  • 384-well clear-bottom, white-walled assay plates

  • Carbazole compound library (solubilized in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Dilute the cells in complete culture medium to the desired seeding density (optimized for logarithmic growth during the assay period).

    • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting the carbazole library compounds and controls to the desired final concentration in culture medium. The final DMSO concentration should typically be kept below 0.5%.

    • Add 5 µL of the compound/control solutions to the respective wells of the cell plates.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of the CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound relative to the DMSO-treated controls.

  • Determine a "hit" threshold (e.g., >50% inhibition of cell viability).

Protocol: Hit Validation Workflow

A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and confirm true activity.

// Nodes Primary_Screen [label="Primary HTS\n(Single Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(e.g., >50% Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Confirmation [label="Hit Confirmation\n(Dose-Response)", fillcolor="#F1F3F4", fontcolor="#202124"]; Orthogonal_Assay [label="Orthogonal Assay\n(e.g., Different Viability Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Counter_Screen [label="Counter-Screen\n(e.g., Autofluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Assay [label="Secondary Assays\n(Mechanism of Action)", fillcolor="#F1F3F4", fontcolor="#202124"]; Validated_Hits [label="Validated Hits", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Primary_Screen -> Hit_Selection; Hit_Selection -> Hit_Confirmation; Hit_Confirmation -> Orthogonal_Assay; Orthogonal_Assay -> Counter_Screen; Counter_Screen -> Secondary_Assay; Secondary_Assay -> Validated_Hits; } } Caption: A typical workflow for hit validation in HTS.

Step 1: Hit Confirmation (Dose-Response)

  • Re-test the primary hits in a dose-response format (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC50).

Step 2: Orthogonal Assay

  • Confirm the activity of the hits using a different assay that measures the same biological endpoint but with a different technology. For example, if the primary screen was a luminescence-based viability assay, an orthogonal assay could be a resazurin-based fluorescence assay or a direct cell counting method. This helps to eliminate artifacts specific to the primary assay format.[10]

Step 3: Counter-Screens for Compound Interference

  • Autofluorescence: Due to the fluorescent nature of many carbazoles, it is essential to perform a counter-screen to identify compounds that emit light in the same wavelength range as the assay readout.[4] This can be done by measuring the fluorescence of the compounds in the absence of any biological reagents.

  • Luciferase Inhibition: If a luciferase-based reporter assay was used, a counter-screen should be performed to identify compounds that directly inhibit the luciferase enzyme.[11]

Step 4: Secondary Assays for Mechanism of Action

  • Once hits are validated, secondary assays are employed to elucidate their mechanism of action. These can include:

    • Target-based assays: If a specific target is hypothesized (e.g., a particular kinase), direct enzymatic assays can be performed.

    • Cellular pathway analysis: Assays that measure the phosphorylation status of key signaling proteins (e.g., Western blotting, ELISA, or cell-based immunoassays) can be used to determine if the compounds affect pathways like PI3K/Akt/mTOR or STAT3.[7][12]

    • Apoptosis and cell cycle analysis: Flow cytometry-based assays can determine if the compounds induce apoptosis or cause cell cycle arrest.

Part 3: Data Presentation and Interpretation

Table 1: Key Parameters for HTS Assay Validation
ParameterDescriptionAcceptance CriteriaReference
Z'-Factor A measure of the statistical effect size of an assay.0.5 to 1.0 (Excellent)[8]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2[13]
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%[13]
Table 2: Example Hit Triage Strategy for a Carbazole Library Screen
StageAssayPurposeCriteria for Progression
Primary Screen CellTiter-Glo® Viability Assay (Single Dose)Identify compounds with cytotoxic activity.> 50% inhibition
Hit Confirmation CellTiter-Glo® Viability Assay (Dose-Response)Confirm activity and determine potency.IC50 < 10 µM
Orthogonal Assay Resazurin Viability AssayEliminate artifacts of the primary assay.Confirmed activity
Counter-Screen Autofluorescence MeasurementIdentify and remove fluorescent compounds.Low intrinsic fluorescence
Secondary Assay Kinase Inhibition PanelDetermine target selectivity.Potent inhibition of specific kinases

Part 4: Troubleshooting Common Challenges in Screening Carbazole-Based Compounds

  • Compound Solubility: Poor solubility can lead to compound precipitation and inaccurate results.

    • Mitigation: Ensure complete solubilization of compounds in DMSO. The final concentration of DMSO in the assay should be kept low and consistent across all wells. If solubility remains an issue, the use of alternative solvents or formulation strategies may be necessary.

  • Compound Autofluorescence: The intrinsic fluorescence of many carbazole derivatives can interfere with fluorescence-based assays.

    • Mitigation:

      • Prioritize luminescence-based or colorimetric assays over fluorescence-based assays for the primary screen.

      • If a fluorescence-based assay must be used, select red-shifted fluorophores to minimize overlap with the emission spectra of the carbazole compounds.[10]

      • Always perform a counter-screen for autofluorescence.

  • Promiscuous Inhibitors: Some compounds can appear as hits in multiple assays due to non-specific mechanisms, such as aggregation.

    • Mitigation:

      • Include detergents (e.g., Triton X-100) in biochemical assay buffers to disrupt aggregate formation.

      • Employ computational filters, such as Pan-Assay Interference Compounds (PAINS) filters, to flag potentially promiscuous compounds.[14]

Conclusion

High-throughput screening of carbazole-based compound libraries offers a powerful approach for the discovery of novel therapeutic agents. By carefully considering the unique properties of the carbazole scaffold, designing robust and well-validated assays, and implementing a rigorous hit validation cascade, researchers can increase the likelihood of identifying promising lead compounds for further development. The protocols and strategies outlined in this guide provide a framework for conducting successful HTS campaigns and navigating the challenges associated with this versatile and therapeutically important class of molecules.

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Application Notes & Protocols: Developing Antimicrobial Agents from Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to Carbazoles as a Privileged Scaffold in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities capable of combating pathogenic microorganisms.[1][2][3] Among the vast landscape of heterocyclic compounds, the carbazole nucleus stands out as a "privileged scaffold." This rigid, planar, and electron-rich tricyclic system is a common motif in numerous natural alkaloids and synthetic molecules, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][4]

First isolated from coal tar in 1872, the carbazole framework's unique electronic and structural characteristics allow for versatile functionalization, making it an ideal starting point for medicinal chemists.[1] Its planarity is thought to facilitate intercalation into DNA, while its lipophilic nature can promote interaction with and disruption of microbial cell membranes—two common mechanisms of antimicrobial action.[2][4] This guide provides a comprehensive, experience-driven framework for researchers aiming to design, synthesize, and evaluate novel carbazole derivatives as next-generation antimicrobial agents.

Section 2: Strategic Design and Synthesis of Carbazole Derivatives

Effective drug discovery is not a matter of chance but of rational design. The antimicrobial potency of a carbazole derivative is profoundly influenced by the nature and position of its substituents. Understanding these Structure-Activity Relationships (SAR) is paramount to designing molecules with enhanced activity and selectivity.

Key Structure-Activity Relationship (SAR) Insights

Decades of research have yielded critical insights into how specific structural modifications impact the antimicrobial profile of carbazole derivatives. These relationships guide the synthetic chemist in making targeted modifications to the carbazole core.

Modification Site Substitution Type Impact on Antimicrobial Activity Rationale / Putative Mechanism Supporting Citations
N-9 (Nitrogen) Long alkyl chains, benzyl groupsGenerally increases activity, especially against Gram-positive bacteria.Increases lipophilicity, enhancing the molecule's ability to penetrate and disrupt the bacterial cell membrane.[2][5]
C-3, C-6 (Para-positions) Halogens (e.g., -Cl, -F), Nitro (-NO2) groupsOften enhances potency. Electron-withdrawing groups can significantly boost activity.Alters the electronic properties of the aromatic system, potentially improving interactions with biological targets. Halogens can increase membrane permeability.[6][7]
C-3, C-6 (Para-positions) Bulky aromatic or heterocyclic rings (e.g., phenyl, thiazole, oxadiazole)Can significantly increase the spectrum and potency of activity.Expands the molecular surface area for hydrophobic or van der Waals interactions with target enzymes or cellular structures.[1][5]
Hybrid Molecules Linking carbazole to other known antimicrobial pharmacophores (e.g., chalcones, pyrimidines, benzimidazoles)Often results in synergistic or additive effects, leading to highly potent compounds.Combines multiple mechanisms of action or improves target recognition and binding affinity.[1]
Synthetic Workflow: A Rational Approach

The synthesis of a carbazole library for antimicrobial screening follows a logical progression from the core scaffold to diverse, functionalized derivatives. The initial step typically involves the modification of the N-9 position, followed by electrophilic substitution on the carbazole ring, most commonly at the C-3 position.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Ring Functionalization cluster_2 Phase 3: Derivatization cluster_3 Screening Carbazole Carbazole Starting Material N_Alkylation N-9 Substitution (e.g., Alkylation, Arylation) Carbazole->N_Alkylation NaH, DMF or KOH, Acetone Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) N_Alkylation->Vilsmeier Aldehyde 3-Formyl-9-substituted-carbazole (Key Intermediate) Vilsmeier->Aldehyde Condensation Condensation Reactions (e.g., Knoevenagel, Wittig) Aldehyde->Condensation Final_Products Diverse Library of Carbazole Derivatives Condensation->Final_Products Screening Antimicrobial Screening (MIC, MBC) Final_Products->Screening G A Synthesized Carbazole Library B Primary MIC Screen (e.g., S. aureus, E. coli) A->B Identify 'Hits' C Determine MBC/MFC B->C Assess cidal vs. static activity D Expanded Panel Screen (Resistant strains, Fungi) C->D Determine spectrum E Mechanism of Action (MoA) Studies D->E Understand 'How' it works F Lead Candidate E->F Prioritize for optimization

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Synthesis of Carbazole-Based Polymers for Material Science Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of carbazole-based polymers, highlighting their significant applications in material science. This document moves beyond a simple recitation of protocols to offer in-depth insights into the rationale behind experimental choices, ensuring a thorough understanding of the synthetic processes and their outcomes.

Introduction: The Versatility of Carbazole-Based Polymers

Carbazole, a nitrogen-containing heterocyclic compound, forms the backbone of a class of polymers with exceptional properties.[1][2] The rigid and planar structure of the carbazole moiety, combined with its high electron-donating capability, imparts excellent thermal stability, photoconductivity, and hole-transporting characteristics to its corresponding polymers.[3][4] These features make carbazole-based polymers highly sought-after materials for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and photorefractive materials.[1][3][5]

The properties of these polymers can be finely tuned by modifying the substitution pattern on the carbazole ring (e.g., 2,7-, 3,6-, or N-position linkages) and by copolymerizing carbazole monomers with various electron-accepting units.[6][7] This guide will explore the primary synthetic routes to these versatile materials, offering detailed protocols and the scientific reasoning that underpins them.

Key Synthetic Methodologies: A Comparative Overview

Several polymerization techniques are employed to synthesize carbazole-based polymers. The choice of method is dictated by the desired polymer architecture, molecular weight, and the intended application. Chemical synthesis is often preferred for bulk material production, while electrochemical polymerization is ideal for creating thin, uniform films directly on electrode surfaces.[6]

Below is a workflow diagram illustrating the common pathways from carbazole monomers to functional polymers.

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Techniques cluster_characterization Polymer Characterization cluster_application Device Fabrication & Testing Monomer Carbazole Derivatives (e.g., 2,7-dibromo-9-alkylcarbazole) Suzuki Suzuki Coupling Monomer->Suzuki Yamamoto Yamamoto Coupling Monomer->Yamamoto Electrochemical Electrochemical Polymerization Monomer->Electrochemical ChemicalOxidative Chemical Oxidative Polymerization Monomer->ChemicalOxidative GPC GPC (Mn, Mw, PDI) Suzuki->GPC Yamamoto->GPC CV Cyclic Voltammetry (HOMO/LUMO) Electrochemical->CV NMR NMR (Structure) ChemicalOxidative->NMR UVVis UV-Vis (Optical Properties) GPC->UVVis NMR->UVVis OLED OLEDs UVVis->OLED OPV OPVs UVVis->OPV Sensors Sensors UVVis->Sensors CV->UVVis

Caption: General workflow for the synthesis and application of carbazole-based polymers.

Protocol 1: Synthesis of Poly(N-vinylcarbazole) (PVK) via Cationic Polymerization

Poly(N-vinylcarbazole) (PVK) is a widely studied carbazole-based polymer, valued for its photoconductive and hole-transporting properties.[8] Cationic polymerization is a common and effective method for its synthesis.

Rationale for Experimental Choices:

  • Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a potent Lewis acid that efficiently initiates the cationic polymerization of vinyl monomers.

  • Solvent: Dry dichloromethane is used as the solvent due to its ability to dissolve the monomer and the resulting polymer, and its relative inertness under the reaction conditions. The dryness of the solvent is critical to prevent premature termination of the growing polymer chains by water.

  • Temperature: The reaction is conducted at 0°C to control the rate of polymerization and to minimize side reactions, which can lead to a broader molecular weight distribution.

Detailed Step-by-Step Protocol:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g (5 mmol) of 9-vinylcarbazole in 50 mL of dry dichloromethane.

  • Initiation: Cool the solution to 0°C using an ice bath. While stirring, add 1.0 mL of a 0.05 v/v solution of boron trifluoride diethyl etherate in dichloromethane dropwise.

  • Polymerization: Maintain the reaction at 0°C with continuous stirring. The polymerization is typically rapid and is allowed to proceed for 10 minutes.

  • Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of vigorously stirred ethanol.

  • Isolation and Purification: Collect the white polymer precipitate by vacuum filtration. Wash the polymer thoroughly with ethanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified poly(N-vinylcarbazole) in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. An approximate yield of 80% can be expected.[9]

Self-Validation and Characterization:

  • Structural Confirmation: The chemical structure of the synthesized PVK should be confirmed using ¹H NMR and FTIR spectroscopy.

  • Molecular Weight Determination: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer should be determined by gel permeation chromatography (GPC).

  • Thermal Properties: Thermal stability can be assessed using thermogravimetric analysis (TGA).[10]

Protocol 2: Synthesis of Poly(3,6-carbazole) via Chemical Oxidative Polymerization

Poly(3,6-carbazole) is a conjugated polymer where the carbazole units are linked at the 3 and 6 positions. This linkage results in polymers with a high degree of conjugation, making them suitable for electronic applications.[11] Chemical oxidative polymerization is a straightforward method for synthesizing this class of polymers.

Rationale for Experimental Choices:

  • Oxidizing Agent: Ammonium persulfate (APS) or iron(III) chloride (FeCl₃) are commonly used as oxidizing agents.[6] They are effective at generating the carbazole radical cations necessary to initiate polymerization. The choice of oxidant can influence the polymer's properties and morphology.[6]

  • Solvent: Dichloromethane is a common solvent for this reaction. For interfacial polymerization, a two-phase system (e.g., dichloromethane and water) is employed.

  • Reaction Mechanism: The polymerization proceeds via the oxidative coupling of carbazole monomers. The carbazole monomer is first oxidized to a radical cation, and then two radical cations couple to form a dicarbazyl dimer, with the loss of two protons. This process repeats to form the polymer chain, with coupling occurring at the 3 and 6 positions.[6]

Oxidative_Polymerization Monomer Carbazole Monomer Radical Carbazole Radical Cation Monomer->Radical Oxidation (-e⁻) Dimer Dimer Radical->Dimer Coupling (-2H⁺) Polymer Poly(3,6-carbazole) Dimer->Polymer Propagation

Caption: Mechanism of oxidative polymerization of carbazole.

Detailed Step-by-Step Protocol (Interfacial Polymerization):

  • Monomer Solution: Prepare a solution of carbazole in dichloromethane.

  • Oxidant Solution: Prepare an aqueous solution of ammonium peroxodisulfate (1.2 M).[6]

  • Polymerization: In a beaker, combine the carbazole solution with the ammonium peroxodisulfate solution. Stir the biphasic mixture vigorously at room temperature for 12 hours. The polymerization occurs at the interface of the two immiscible solvents.

  • Isolation: After the reaction is complete, a dark green polycarbazole film will have formed.[6] Collect the polymer by filtration.

  • Purification: Wash the polymer repeatedly with water and methanol to remove residual oxidant and unreacted monomer.

  • Drying: Dry the purified poly(3,6-carbazole) in a vacuum oven. A yield of approximately 50% can be expected.[6]

Self-Validation and Characterization:

  • Spectroscopic Analysis: Confirm the polymer structure and conjugation using FTIR and UV-Vis spectroscopy.

  • Morphology: The morphology of the synthesized polymer can be examined using scanning electron microscopy (SEM) and atomic force microscopy (AFM).[6]

  • Electrochemical Properties: The redox behavior and electronic energy levels (HOMO/LUMO) can be investigated using cyclic voltammetry.

Protocol 3: Synthesis of 2,7-Linked Carbazole Copolymers via Suzuki-Miyaura Coupling

For applications in high-performance organic electronics, particularly OPVs, 2,7-linked carbazole polymers are often preferred due to their increased linearity and effective conjugation length, which leads to a lower band gap.[6] Suzuki-Miyaura cross-coupling polymerization is a powerful tool for creating well-defined alternating copolymers of 2,7-disubstituted carbazole with various electron-accepting comonomers.[12]

Rationale for Experimental Choices:

  • Monomers: A di-halogenated carbazole derivative (e.g., 2,7-dibromo-9-alkylcarbazole) and a di-boronic acid or ester comonomer are required. The alkyl group on the nitrogen atom enhances solubility.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the cross-coupling reaction. The choice of ligands on the palladium can influence the reaction efficiency.

  • Base: A base, typically aqueous potassium carbonate (K₂CO₃), is required to activate the boronic acid/ester for transmetalation to the palladium center.

  • Solvent System: A two-phase solvent system, such as THF and water, is often used to dissolve both the organic monomers and the inorganic base.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere, combine the 2,7-dibromocarbazole monomer, the bis(boronic ester) comonomer, and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Solvent Addition: Add a mixture of THF and an aqueous solution of K₂CO₃ (2 M).

  • Polymerization: Heat the mixture to reflux and stir vigorously for 48-72 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of a precipitating solvent like methanol.

  • Purification: Collect the precipitated polymer by filtration. The crude polymer is often purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is isolated from the chloroform fraction.

  • Drying: Dry the purified polymer under vacuum.

Self-Validation and Characterization:

  • Molecular Weight Control: The molecular weight can be influenced by the stoichiometry of the monomers and the reaction time. GPC is used to monitor the progress of the polymerization and to characterize the final product.

  • Structural Integrity: ¹H and ¹³C NMR spectroscopy are used to confirm the alternating copolymer structure and the absence of end-capping or side reactions.

  • Optical and Electrochemical Properties: UV-Vis absorption and photoluminescence spectroscopy are used to determine the optical band gap. Cyclic voltammetry is employed to estimate the HOMO and LUMO energy levels.[13]

Characterization and Application Data

The properties of carbazole-based polymers are highly dependent on their structure and the synthetic method used. The following table summarizes key properties for different types of carbazole-based polymers.

Polymer TypeSynthesis MethodMn (kDa)PDI (Mw/Mn)HOMO (eV)LUMO (eV)Optical Band Gap (eV)
Poly(N-vinylcarbazole)Cationic PolymerizationVariesVaries-5.9 to -6.1-2.2 to -2.4~3.5
Poly(3,6-carbazole)Chemical OxidativeLow>2-5.4 to -5.6-2.3 to -2.5~3.0
Poly(2,7-carbazole)Suzuki Coupling8.6 - 32.01.35 - 1.48-5.5 to -5.8-2.1 to -2.4~3.1
Carbazole-Benzothiadiazole CopolymerSuzuki CouplingVariesVaries-5.3 to -5.5-3.2 to -3.51.8 - 2.2

Note: The values presented are approximate and can vary significantly depending on the specific monomers, reaction conditions, and characterization methods used.[12][14][15][16]

Applications in Material Science

The unique optoelectronic properties of carbazole-based polymers make them excellent candidates for various material science applications.

Organic Light-Emitting Diodes (OLEDs): Carbazole polymers are widely used as host materials for phosphorescent emitters and as hole-transporting materials in OLEDs due to their high triplet energy and good charge carrier mobility.[3][5]

Organic Photovoltaics (OPVs): Donor-acceptor copolymers containing 2,7-carbazole units have shown great promise as the electron-donating material in the active layer of bulk-heterojunction solar cells, achieving power conversion efficiencies of over 6%.[7][17]

Sensors: The fluorescent properties of carbazole-based polymers can be quenched or enhanced in the presence of specific analytes, making them suitable for the development of chemical sensors.[18] For example, they have been used to detect ions like iodide and mercury(II).[19]

Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight - Impure monomers or solvents\n- Non-stoichiometric ratio of monomers (in polycondensation)\n- Premature termination of the reaction- Purify monomers and dry solvents thoroughly\n- Carefully control the stoichiometry of monomers\n- Optimize reaction time and temperature
Poor Solubility - High molecular weight\n- Strong intermolecular interactions (π-π stacking)- Introduce bulky or long alkyl side chains on the carbazole nitrogen\n- Synthesize copolymers with more soluble comonomers
Broad Polydispersity - Chain transfer or side reactions\n- Inefficient initiation- Use controlled polymerization techniques (e.g., RAFT for PVK)\n- Optimize catalyst and initiator concentrations
Inconsistent Results - Variations in reaction setup and conditions\n- Inconsistent purity of reagents- Standardize all experimental procedures\n- Use reagents from the same batch or of high purity

Conclusion

The synthesis of carbazole-based polymers offers a rich and versatile platform for the development of advanced materials. By carefully selecting the synthetic methodology and tuning the polymer structure, researchers can create materials with tailored properties for a wide array of applications in organic electronics and beyond. The protocols and insights provided in this guide serve as a foundation for both novice and experienced researchers to explore this exciting field.

References

A comprehensive list of references will be compiled and provided separately.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working on or planning to synthesize this and related carbazole compounds. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This document is built on established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this multi-step synthesis.

Overview of the Synthetic Strategy

The synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is typically achieved through a multi-step process. The core of the strategy involves the construction of the carbazole ring system, followed by the introduction and subsequent hydrolysis of an acetic acid precursor at the C-1 position. The most common and robust method for forming the carbazole core is the Fischer indole synthesis .[1][2]

The general workflow is outlined below. This pathway offers reliable entry into the target molecule, but each step presents unique challenges that can impact overall yield and purity.

Synthetic_Workflow cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Carbazole Core Synthesis cluster_2 Part 3: Final Product Generation SM1 2-Chloro-6-nitrophenylhydrazine Hydrazone Hydrazone Intermediate SM1->Hydrazone SM2 Cyclohexanone-2-carboxylate SM2->Hydrazone Cyclization Fischer Indole Cyclization Hydrazone->Cyclization  Acid Catalyst  Heat Ester Ethyl 2-(8-Chloro-9H-carbazol-1-yl)acetate Cyclization->Ester Hydrolysis Saponification (Hydrolysis) Ester->Hydrolysis  Base (e.g., LiOH, NaOH)  Solvent (e.g., THF/H2O) Product 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Hydrolysis->Product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & Core Protocols

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My Fischer indole cyclization is giving a very low yield or failing completely. What are the likely causes and how can I fix it?

This is the most critical and often lowest-yielding step. The Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone, which proceeds via a[3][3]-sigmatropic rearrangement.[4] Success hinges on precise control of reaction parameters.

Causality & Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. A weak acid may not be sufficient to protonate the hydrazone and initiate the rearrangement, while an overly strong or concentrated acid can lead to degradation and charring of the starting material.

    • Solution: Screen a panel of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often highly effective for driving the cyclization to completion. However, for sensitive substrates, milder acids like glacial acetic acid (which can also serve as the solvent) may provide a cleaner reaction profile.[4]

  • Sub-Optimal Temperature: The reaction requires significant thermal energy to overcome the activation barrier of the[3][3]-sigmatropic rearrangement.

    • Solution: The optimal temperature is highly substrate-dependent. A good starting point is refluxing in glacial acetic acid. If using a higher boiling solvent or PPA, temperatures between 120-160°C are common. It is crucial to monitor the reaction by TLC to avoid prolonged heating, which can decompose the product.

  • Poor Quality of Hydrazine/Hydrazone: The starting phenylhydrazine can degrade upon storage. The resulting impurities can inhibit the reaction. Furthermore, the hydrazone intermediate itself might be unstable.

    • Solution: Use freshly purified phenylhydrazine. If possible, generate the hydrazone in situ or use it immediately after isolation without prolonged storage. Using the hydrochloride salt of the phenylhydrazine can sometimes improve stability.[4]

Data-Driven Optimization for Fischer Indole Cyclization

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forced)Rationale & Key Insight
Acid Catalyst Glacial Acetic Acidp-Toluenesulfonic acid (p-TSA)Polyphosphoric Acid (PPA)Acetic acid acts as both solvent and catalyst, minimizing side reactions.[4] PPA is a powerful dehydrating agent and acid, often effective for difficult cyclizations.
Solvent Glacial Acetic AcidToluene or XyleneNone (PPA is the medium)The solvent must be stable at high temperatures and inert to the strong acid conditions.
Temperature Reflux (~118 °C)Reflux (110-140 °C)120 - 160 °CStart with milder conditions to assess substrate stability before moving to higher temperatures.
Reaction Time 4 - 12 hours2 - 6 hours1 - 3 hoursMonitor closely by TLC. Over-exposure to heat and acid will degrade the carbazole product.
Q2: The hydrolysis of the ethyl ester precursor is incomplete or sluggish. How can I drive the reaction to completion?

Saponification of the ethyl ester to the corresponding carboxylic acid can be challenging due to the poor solubility of the carbazole ester in aqueous media and potential steric hindrance around the ester group.

Causality & Solutions:

  • Insufficient Base or Water: Hydrolysis is a bimolecular reaction (SN2 mechanism at the carbonyl carbon) requiring hydroxide ions. If the base is consumed or if water is the limiting reagent in a mixed-solvent system, the reaction will stall.

    • Solution: Use a significant excess of a strong base. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH due to its better solubility in mixed organic/aqueous solvents.[5] Ensure enough water is present to fully dissolve the base and facilitate the hydrolysis.

  • Poor Solubility: The hydrophobic carbazole ester may phase out from the aqueous base, dramatically slowing the reaction rate.

    • Solution: Employ a co-solvent system to create a homogeneous reaction mixture. A common and effective combination is Tetrahydrofuran (THF) and water. Dioxane or methanol can also be used. Gentle heating (40-60°C) can improve both solubility and reaction rate.

  • Reaction Monitoring: Relying solely on time can be deceptive.

    • Solution: Monitor the disappearance of the starting ester by TLC or HPLC. The product acid will typically have a lower Rf value on silica gel plates. The reaction is complete when no starting ester is visible.

Optimized Protocol for Ester Hydrolysis

  • Dissolution: Dissolve the ethyl 2-(8-chloro-9H-carbazol-1-yl)acetate (1.0 eq) in a mixture of THF and Methanol (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of LiOH (4.0 eq) to the ester solution. The mixture should become homogeneous.

  • Heating & Monitoring: Stir the reaction mixture at 50°C. Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexane). The starting ester should be UV active.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify with cold 1M HCl until the pH is ~2. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Q3: I'm struggling with the purification of the final product. It seems to be contaminated with a persistent impurity. What are the best practices?

Purification is critical for obtaining material suitable for biological testing or further derivatization. The final acid product can be challenging to purify via chromatography due to its polarity and potential for streaking on silica gel.

Causality & Solutions:

  • Incomplete Hydrolysis: The most common impurity is unreacted starting ester.

    • Solution: Ensure the hydrolysis reaction has gone to completion as described in Q2. If a small amount of ester remains, it can sometimes be removed by trituration. Stirring the crude solid in a solvent where the ester is soluble but the acid is not (e.g., diethyl ether or a hexane/ethyl acetate mixture) can selectively wash away the ester.

  • Side-Products from Cyclization: The Fischer synthesis can generate side-products that carry through the hydrolysis step.

    • Solution: If trituration is ineffective, recrystallization is the preferred method for purifying the final acid. A solvent system like Ethanol/Water or Ethyl Acetate/Hexane often works well. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Chromatography Issues: If chromatography is necessary, standard silica gel can be problematic.

    • Solution: Add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., Dichloromethane/Methanol) to suppress the deprotonation of the carboxylic acid on the silica surface. This results in sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for the acid's role in the Fischer Indole Synthesis? A: The acid plays two key roles. First, it protonates one of the nitrogen atoms of the hydrazone, which facilitates tautomerization to the more reactive ene-hydrazine intermediate. Second, this protonated ene-hydrazine is the species that undergoes the critical, irreversible[3][3]-sigmatropic rearrangement to form a C-C bond, followed by the elimination of ammonia and aromatization to yield the stable indole ring.[4]

Fischer_Indole_Mechanism Hydrazone Phenylhydrazone Protonation Protonation (Acid Catalyst) Hydrazone->Protonation EneHydrazine Ene-hydrazine Intermediate Protonation->EneHydrazine Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Intermediate Di-imine Intermediate Rearrangement->Intermediate Cyclization Cyclization & Proton Transfer Intermediate->Cyclization AmmoniaLoss Loss of NH3 (Aromatization) Cyclization->AmmoniaLoss Carbazole Carbazole Core AmmoniaLoss->Carbazole

Caption: Key mechanistic steps of the Fischer indole synthesis.

Q: Are there any alternative routes to construct the carbazole core? A: Yes, while the Fischer synthesis is common, other methods exist. The Graebe-Ullmann synthesis and Cadogan reductive cyclization are notable alternatives, though they often require different starting materials and harsher conditions.[6] For specific substitution patterns, modern palladium-catalyzed cross-coupling reactions followed by cyclization are also becoming increasingly prevalent.[7]

Q: How critical is the purity of the starting cyclohexanone derivative? A: It is absolutely critical. The Fischer indole synthesis is sensitive to impurities in the ketone starting material. Any contaminants can lead to the formation of undesired side-products that are often difficult to separate from the main product. It is highly recommended to use freshly distilled or purified ketone for this reaction.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Yaqub, G., Hussain, E. A., & Mateen, B. (2009). Systematic Approach for Synthesis of Carbazole-9-acetic Acid. Asian Journal of Chemistry, 21(7), 5493-5496. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
  • ResearchGate. (n.d.). 2-(Carbazol-9-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(8-chloro-9H-carbazol-1-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Springer. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • eScholarship.org. (n.d.). NIH Public Access. Retrieved from [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. Retrieved from [Link]

  • ACS Publications. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of chiral carbazole-based BODIPYs showing circularly polarized luminescence. Retrieved from [Link]

  • PubMed. (2023). Trends in carbazole synthesis - an update (2013-2023). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(9-ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric N-alkylation of Carbazoles by Cooperative Potassium-Hydrogen-Bond-Aryloxide Catalysis. Retrieved from [Link]

  • MDPI. (2020). Design, synthesis and application of carbazole macrocycles in anion sensors. Retrieved from [Link]

  • University of South Florida. (2023). Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]

  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • NIH National Library of Medicine. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid.... Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this valuable carbazole derivative with high purity. We will explore common issues, provide detailed troubleshooting steps, and present validated protocols grounded in chemical principles.

Introduction

2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a substituted carbazole derivative.[1] Like many carbazole-based compounds, its rigid, aromatic structure lends itself to applications in materials science and medicinal chemistry. However, synthetic routes can often yield a crude product contaminated with starting materials, isomers, and side-products. Achieving the high degree of purity necessary for downstream applications requires a strategic approach to purification.[2] This guide provides a systematic framework for tackling these challenges.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What should I do first?

A1: An oily or tar-like consistency typically indicates the presence of residual high-boiling solvents (like DMF or DMSO), or a significant amount of impurities that are depressing the melting point of your product.

  • Causality: High-boiling solvents can be difficult to remove under standard rotary evaporation. Impurities, especially unreacted starting materials or polymeric byproducts, can act as a solute, preventing your desired compound from crystallizing.

  • Recommended Action:

    • Trituration/Slurry: Attempt to solidify the material by trituration. This involves stirring the oil vigorously with a solvent in which your product is expected to be poorly soluble, while impurities are more soluble. Non-polar solvents like hexanes or a mixture of hexanes and diethyl ether are excellent starting points. This process washes away soluble impurities and can often induce crystallization of the product.

    • Solvent Removal: If residual solvent is suspected, dissolve the oil in a suitable low-boiling solvent (e.g., dichloromethane or ethyl acetate), dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and re-concentrate under high vacuum. This azeotropically removes traces of the higher-boiling solvent.

    • Analytical Check: Before proceeding to large-scale purification, dissolve a small sample of the oil and analyze it by Thin Layer Chromatography (TLC) to visualize the number of components and estimate the prevalence of your desired product.

Q2: After purification, my final product has a persistent yellow or brown color. What are the likely impurities and how can I remove them?

A2: Discoloration is a common issue in carbazole chemistry, often stemming from trace impurities formed during synthesis.

  • Causality:

    • Oxidation Products: The electron-rich carbazole ring system can be susceptible to oxidation, forming highly conjugated, colored species.[3]

    • Isomeric Impurities: Synthesis of substituted carbazoles can sometimes lead to the formation of small amounts of isomers, which may have different electronic properties and colors.[4] The presence of even minor isomeric impurities (<0.5 mol%) has been shown to significantly impact the photophysical properties of carbazole derivatives.[4]

    • Friedel-Crafts Byproducts: If the synthesis involves Friedel-Crafts type reactions, highly colored byproducts can form.[5]

  • Recommended Action:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon. The activated carbon will adsorb the highly conjugated, colored impurities. Maintain the heat for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon. Allow the filtrate to cool slowly to recrystallize the product. Caution: Using too much carbon can lead to significant product loss.

    • Recrystallization: A carefully chosen recrystallization can be highly effective. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the colored impurity remains in the mother liquor.

    • Column Chromatography: If discoloration persists, column chromatography is the most definitive method for removing colored impurities.

Q3: I'm experiencing poor recovery after recrystallization. How can I optimize the process?

A3: Low recovery is typically a solvent-related issue. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

  • Causality: If the compound is too soluble in the solvent at low temperatures, a significant portion will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may be using an excessively large volume of solvent, leading to losses.

  • Recommended Action:

    • Systematic Solvent Screening: Use small test tubes to test the solubility of your crude product in various solvents. Good single-solvent candidates for carbazole derivatives often include ethanol, methanol, ethyl acetate, and toluene.[6][7]

    • Use a Co-solvent System: A powerful technique is to use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or THF). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[8] Allow this solution to cool slowly. This method often produces high-quality crystals with good recovery.

    • Optimize Cooling: Do not rush the cooling process. Slow cooling allows for the formation of larger, purer crystals. Crashing the product out by placing it directly in an ice bath can trap impurities. Allow the solution to cool to room temperature first, then move it to a refrigerator, and finally to a freezer if necessary.

Q4: My TLC plate shows my product streaking or staying at the baseline. How can I get a clean separation for analysis or column chromatography?

A4: The carboxylic acid functional group is the primary cause of this behavior on silica gel, which is also acidic.

  • Causality: The polar carboxylic acid group interacts very strongly with the polar silica gel stationary phase, causing it to streak or have a very low Rf value.[9] This strong interaction prevents it from moving up the plate with the mobile phase.

  • Recommended Action:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Typically, adding 0.5-2% acetic acid or formic acid to the ethyl acetate/hexane mobile phase will protonate the analyte and reduce its interaction with the silica gel, resulting in a well-defined spot.[9]

    • Esterification: For analytical purposes, you can convert a small aliquot of your product to its methyl or ethyl ester. The resulting ester is much less polar and will chromatograph cleanly, allowing you to assess the purity of the underlying carbon skeleton.

Key Purification Protocols

Protocol 1: Acid-Base Extraction

This is the most powerful first-pass purification method for this compound, leveraging the acidic nature of the carboxylic acid group.[6][10][11] It effectively removes neutral or basic impurities.

  • Dissolution: Dissolve the crude 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[11][12] Repeat the extraction 2-3 times. The desired compound will deprotonate to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with the organic solvent (ethyl acetate or DCM) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M HCl dropwise with stirring. The protonated product will precipitate out of the solution. Monitor the pH with litmus paper to ensure it is acidic (pH ~2).[9]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like cold hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

Protocol 2: Column Chromatography

This method is used when acid-base extraction and recrystallization fail to provide the desired purity.[13]

  • Stationary Phase: Prepare a column with silica gel. The choice of column size depends on the amount of material to be purified.

  • Mobile Phase (Eluent) Selection: Based on TLC analysis (see Q4), select an appropriate eluent system. A good starting point for this polar compound is a mixture of hexanes and ethyl acetate.[14][15] A gradient elution, starting with a lower polarity (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate), is often effective. Remember to include ~1% acetic acid in your eluent to ensure sharp peaks.[9]

  • Loading the Sample: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) and evaporate the solvent. Gently place the dried, impregnated silica on top of the column bed. This technique generally provides better separation than loading the sample as a concentrated liquid.

  • Elution and Collection: Begin passing the eluent through the column, collecting fractions in test tubes.[13]

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

Data & Visualization

Table 1: Troubleshooting Summary
Issue Encountered Probable Cause(s) Recommended Solutions
Crude product is an oil/tarResidual high-boiling solvent; High impurity loadTrituration with hexanes; Re-dissolve and dry under high vacuum.
Persistent yellow/brown colorOxidation byproducts; Isomeric impuritiesRecrystallization with activated carbon treatment; Column chromatography.
Low recovery from recrystallizationSuboptimal solvent choice; Cooling too rapidlySystematic solvent screening; Use of a co-solvent system (e.g., THF/hexanes); Slow cooling.
Streaking on TLC plateStrong interaction of carboxylic acid with silica gelAdd 1-2% acetic acid to the eluent (e.g., Ethyl Acetate/Hexanes).
Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow Crude Crude Product (Oily or Solid) TLC1 TLC Analysis Crude->TLC1 ABE Acid-Base Extraction TLC1->ABE Multiple spots Recryst Recrystallization ABE->Recryst TLC2 Check Purity (TLC, LCMS, NMR) Recryst->TLC2 Column Column Chromatography TLC2->Column Impure Pure Pure Product TLC2->Pure >98% Pure Column->Pure Impure Impure

Caption: Decision workflow for purifying crude 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

Diagram 2: Logic of Acid-Base Extraction

This diagram illustrates how the compound moves between phases during the extraction protocol.

Acid_Base_Logic start Crude Mixture in Organic Solvent Product (R-COOH) Neutral Impurity (N) step1 Add Aqueous Base (NaHCO₃) Organic Layer: Neutral Impurity (N) Aqueous Layer: Product Salt (R-COO⁻ Na⁺) start:f1->step1:f0 Shake in Sep. Funnel step2 Separate Layers Discard Organic Layer Keep Aqueous Layer step1:f0->step2:f0 step3 Acidify Aqueous Layer (HCl) Precipitate: Pure Product (R-COOH)↓ step2:f2->step3:f0

Caption: Phase separation logic for the purification of a carboxylic acid.

References

  • Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]

  • Purification of carbazole by solvent crystallization under two forced cooling modes. (2017). ResearchGate. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid. (1999). Google Patents.
  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. (2012). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. Retrieved from [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization. (2017). Atlantis Press. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2021). Environmental Chemistry Letters. Retrieved from [Link]

  • Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. (2018). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Carbazole. Wikipedia. Retrieved from [Link]

  • Systematic Approach for Synthesis of Carbazole-9-acetic Acid. (2009). Asian Journal of Chemistry. Retrieved from [Link]

  • 2-(8-chloro-9H-carbazol-1-yl)acetic acid. PubChem. Retrieved from [Link]

  • Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). RSC Advances. Retrieved from [Link]

  • Revisiting Carbazole: Origin, Impurity, and Properties. (2022). ResearchGate. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • The Chemical Backbone: Understanding the Synthesis and Properties of Carbazole Derivatives. Medium. Retrieved from [Link]

  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. (1991). Analytical Chemistry. Retrieved from [Link]

  • Carbazole isomers induce ultralong organic phosphorescence. (2020). Nature Materials. Retrieved from [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Do Polar Compounds Elute First In Column Chromatography? (2024). YouTube. Retrieved from [Link]

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Carbazole Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Carbazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing carbazole and its derivatives. Carbazole-containing molecules are cornerstones in pharmaceuticals, organic electronics, and materials science. However, their synthesis is often plagued by side reactions that can diminish yield, complicate purification, and compromise final product purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. We will delve into the causality behind common experimental pitfalls and provide field-proven, self-validating protocols to help you achieve your synthetic goals with higher fidelity.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section directly addresses specific issues encountered during the most common carbazole synthesis reactions.

A. The Borsche–Drechsel Cyclization

The Borsche–Drechsel cyclization, a variant of the Fischer indole synthesis, is a powerful method for creating tetrahydrocarbazoles from arylhydrazines and cyclohexanones under acidic conditions. While classic, its harsh conditions can lead to several side reactions.[1][2]

Question: My Borsche–Drechsel reaction is producing a complex mixture of products with a low yield of the desired tetrahydrocarbazole. What are the likely side reactions and how can I prevent them?

Answer:

The strongly acidic and often high-temperature conditions of the Borsche–Drechsel cyclization can promote several unwanted side reactions.[3] Understanding these pathways is key to mitigating them.

  • Aldol Condensation of Cyclohexanone: Under acidic conditions, cyclohexanone can undergo self-condensation to form aldol adducts, which can further react to create a complex mixture of byproducts.[3] This is especially problematic if the cyclohexanone is added too quickly or if the reaction is heated for an extended period before the hydrazone formation is complete.

  • Friedel-Crafts-Type Reactions: The strong acid catalyst can promote unwanted electrophilic aromatic substitution reactions on the phenylhydrazine or the carbazole product itself, leading to sulfonated or otherwise modified aromatic rings.[3]

  • Regioselectivity Issues with Unsymmetrical Ketones: When using a substituted cyclohexanone, the initial enamine formation can occur on either side of the carbonyl group, leading to the formation of two different regioisomers of the final carbazole product. The ratio of these isomers can be difficult to control and is influenced by the reaction conditions.

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Acid Catalyst Use milder acids like acetic acid or solid acid catalysts (e.g., zeolites, cerium-phosphate).[4]Milder acids are less likely to promote aldol condensation and unwanted Friedel-Crafts reactions. Solid acids can also be easily removed by filtration.
Reaction Temperature Maintain the lowest effective temperature.Lowering the temperature can disfavor the aldol condensation pathway, which typically has a higher activation energy than the desired cyclization.
Addition of Ketone Add the cyclohexanone dropwise to the heated solution of the arylhydrazine in acid.[2]This ensures that the hydrazone formation is rapid and minimizes the time the free ketone is exposed to the acidic conditions, thus reducing self-condensation.
Solvent Consider using ionic liquids or performing the reaction under solvent-free conditions with a solid acid catalyst.Greener alternatives to traditional strong acids can improve reaction efficiency and reduce hazardous waste.
Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC).This allows you to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.

Experimental Protocol: Optimized Borsche-Drechsel Cyclization

  • In a round-bottom flask equipped with a reflux condenser, dissolve the arylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Add the cyclohexanone (1.0 - 1.2 eq) dropwise to the refluxing solution over 30 minutes.[2]

  • Continue to heat the reaction at reflux for 2-4 hours, monitoring the progress by TLC.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated product by vacuum filtration and purify by recrystallization.

B. The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be applied intramolecularly to synthesize carbazoles. While highly efficient, it is sensitive to reaction conditions, and several side reactions can occur.[5]

Question: I am observing significant amounts of diarylamine and hydrodehalogenation byproducts in my Buchwald-Hartwig carbazole synthesis. How can I suppress these side reactions?

Answer:

The formation of diarylamine (from intermolecular coupling) and hydrodehalogenation (replacement of the halide with hydrogen) are common side reactions in Buchwald-Hartwig aminations. Their prevalence is highly dependent on the choice of ligand, base, and reaction conditions.

  • β-Hydride Elimination: This is a common decomposition pathway for the palladium-amide intermediate, leading to the formation of an enamine and a palladium-hydride species. The latter can then participate in the hydrodehalogenation of the starting aryl halide. The choice of ligand is critical to favor the desired reductive elimination over β-hydride elimination.[5]

  • Catalyst Inhibition by NH-Carbazole: When using certain 2-aminobiphenyl-based palladacycle precatalysts, NH-carbazole can be released as a byproduct during catalyst activation. This NH-carbazole can then coordinate to the palladium center, forming a stable complex that inhibits the catalytic cycle.

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[6]These ligands promote faster reductive elimination, outcompeting β-hydride elimination and leading to higher yields of the desired carbazole.
Base Selection Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5]A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle. However, bases that are too strong or nucleophilic can lead to other side reactions.
Precatalyst Choice If catalyst inhibition is suspected, switch to a precatalyst with an N-alkylated aminobiphenyl ligand (e.g., N-methyl-2-aminobiphenyl).This prevents the formation of the inhibitory NH-carbazole byproduct.
Solvent Use anhydrous, degassed solvents like toluene or dioxane.Oxygen and water can deactivate the palladium catalyst.
Temperature Optimize the reaction temperature.While higher temperatures can increase the reaction rate, they can also promote side reactions. Finding the optimal balance is key.

Experimental Protocol: Optimized Buchwald-Hartwig Carbazole Synthesis

  • In a glovebox, combine the 2-amino-2'-halobiphenyl substrate (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (2-10 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) in a dry reaction vessel.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Low Yield in Carbazole Synthesis

Caption: A logical workflow for troubleshooting low yields in carbazole synthesis.

C. The Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles to form carbazoles.[7] While conceptually straightforward, the high temperatures often required can lead to decomposition and a variety of side products.

Question: My Graebe-Ullmann reaction results in a low yield of carbazole and a significant amount of tar-like material. What are the potential side reactions, and how can I improve the outcome?

Answer:

The high temperatures (often >300 °C) required for the thermal Graebe-Ullmann reaction can lead to the formation of various decomposition products alongside the desired carbazole.[4]

  • Radical Side Reactions: The reaction proceeds through a diradical intermediate. These highly reactive species can engage in a variety of undesired intermolecular reactions, leading to polymeric materials (tar).[8]

  • Incomplete Cyclization: If the temperature is not high enough or the reaction time is too short, the benzotriazole may not fully decompose, or the diradical intermediate may not efficiently cyclize, leading to recovery of starting material or other intermediates.

  • Alternative Rearrangements: Depending on the substitution pattern of the aryl group, alternative intramolecular rearrangements of the diradical intermediate can occur, leading to isomeric products.

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Reaction Medium Use a high-boiling, inert solvent such as paraffin oil or diphenyl ether.These solvents help to ensure even heat distribution and can help to minimize intermolecular side reactions by diluting the reactive intermediates.
Temperature Control Carefully control the reaction temperature. Microwave irradiation can be an effective alternative to conventional heating.[4]Precise temperature control is crucial. Microwave heating can provide rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times.
Photochemical Conditions Consider performing the reaction under photochemical conditions (UV irradiation).Photolysis can generate the diradical intermediate at much lower temperatures, often leading to cleaner reactions with fewer thermal decomposition byproducts.
Starting Material Purity Ensure the 1-aryl-1,2,3-benzotriazole starting material is pure.Impurities in the starting material can decompose under the harsh reaction conditions, contributing to the formation of tar.

Experimental Protocol: Optimized Graebe-Ullmann Synthesis (Thermal)

  • Place the 1-aryl-1,2,3-benzotriazole (1.0 eq) in a flask containing a high-boiling inert solvent (e.g., paraffin oil).

  • Heat the mixture to the decomposition temperature of the benzotriazole (typically 300-360 °C) with vigorous stirring.[4]

  • Maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and dilute with a low-boiling hydrocarbon solvent (e.g., hexane) to precipitate the crude product.

  • Filter the crude product and purify by column chromatography or recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: Which carbazole synthesis method is most suitable for my target molecule?

A1: The choice of method depends on the desired substitution pattern and the availability of starting materials.

  • Borsche–Drechsel: Best for synthesizing tetrahydrocarbazoles. It is a cost-effective method if the corresponding arylhydrazine and cyclohexanone are readily available.[9]

  • Buchwald-Hartwig: Highly versatile for creating a wide range of substituted carbazoles, especially when specific substitution patterns are required. It offers milder reaction conditions compared to the classical methods.[6]

  • Graebe-Ullmann: Useful for synthesizing carbazoles from 1-aryl-1,2,3-benzotriazoles, which can be prepared from the corresponding 2-aminodiarylamines.[7]

Q2: How can I effectively purify my crude carbazole product?

A2: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities. Common solvents for recrystallizing carbazoles include ethanol, toluene, and xylene.[8][10] The choice of solvent is critical and should be optimized to maximize the solubility of the carbazole at high temperatures and minimize it at low temperatures, while the impurities remain soluble.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired carbazole from byproducts with different polarities. A gradient of hexane and ethyl acetate is a common eluent system.[7][11]

  • Sublimation: For volatile carbazoles, sublimation under high vacuum can be a highly effective purification technique to remove non-volatile impurities.[5]

Q3: What are the safety considerations when running these reactions?

A3:

  • Borsche–Drechsel: The use of strong acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction should be performed in a well-ventilated fume hood.

  • Buchwald-Hartwig: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive, and some are pyrophoric. These reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.

  • Graebe-Ullmann: The thermal decomposition of benzotriazoles involves the rapid evolution of nitrogen gas and should be conducted with care to avoid pressure buildup. The high temperatures also pose a significant hazard. Photochemical reactions require appropriate eye protection from UV radiation. Some benzotriazole derivatives can be explosive and should be handled with caution.[12]

III. References

  • Ye, C., Qiao, Y., Wang, R., & Li, W. (2020). Purification of carbazole by solvent crystallization under two forced cooling modes. Chinese Journal of Chemical Engineering, 28(12), 3051-3058.

  • Yurovskaya, M. A., & Karchava, A. V. (2012). Use of the Graebe-Ullmann Reaction in the Synthesis of 8-Methyl-γ-carboline and Isomeric Aromatic Aza-γ-carbolines. Chemistry of Heterocyclic Compounds, 48(8), 1326-1343.

  • MIDDE SRIDHAR CHEMISTRY. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE [Video]. YouTube. [Link]

  • Coker, G. G., Plant, S. G. P., & Turner, P. B. (1951). Experiments on the preparation of indolocarbazoles. Part II. Some observations on the Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 110.

  • Preston, R. W. G., Tucker, S. H., & Cameron, J. M. L. (1942). The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. Journal of the Chemical Society (Resumed), 90.

  • Wikipedia. (2023). Borsche–Drechsel cyclization. In Wikipedia. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press.

  • Yurovskaya, M. A., & Karchava, A. V. (2012). Use of the Graebe–Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. Chemistry of Heterocyclic Compounds, 48(8), 1168-1183.

  • Klapötke, T. M., & Stierstorfer, J. (2014). On the explosive properties of 1 H-benzotriazole and 1 H-1, 2, 3-triazole. Zeitschrift für anorganische und allgemeine Chemie, 640(11), 2139-2144.

  • Kumar, A. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Results in Chemistry, 101132.

  • Ye, C., Qiao, Y., Wang, R., & Li, W. Y. (2020). Purification of carbazole by solvent crystallization under two forced cooling modes. Chinese Journal of Chemical Engineering.

  • Wang, Y., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5649.

  • El-Faham, A., et al. (2017). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry.

  • Patent CN103772267A. (2014). Method for preparing carbazole from diphenylamine. Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for Carbazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Carbazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this vital heterocyclic scaffold. Carbazoles are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique optoelectronic properties.[1][2][3][4] However, their synthesis can present significant challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions, maximize yields, and streamline your purification processes.

Section 1: General FAQs for Carbazole Synthesis

This section addresses high-level questions that are common across various synthetic strategies.

Q1: What are the most prevalent strategies for constructing the carbazole core?

The primary methods for synthesizing the carbazole skeleton include:

  • Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of aryl hydrazones, typically derived from the reaction of an arylhydrazine with a ketone or aldehyde.[5][6]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for N-arylation, which can be employed in an intramolecular fashion to forge the carbazole ring system.[5][7]

  • Ullmann Condensation: A copper-catalyzed reaction for intramolecular C-N bond formation to yield carbazoles. Traditionally, this method has required harsh reaction conditions, though modern modifications have made it more accessible.[5][8]

  • Borsche-Drechsel Cyclization: This method involves the condensation of a phenylhydrazine with a cyclohexanone to form a hydrazone, which is subsequently cyclized under acidic conditions and then dehydrogenated.[1][5]

Q2: My carbazole synthesis is resulting in a low yield. What are the initial troubleshooting steps I should take?

Low yields in carbazole synthesis can stem from a variety of factors. A systematic approach to troubleshooting is crucial. The following flowchart outlines a logical progression for diagnosing and resolving low-yield issues.

G start Low Yield Observed purity Check Purity of Starting Materials & Solvents start->purity inert Verify Inert Atmosphere (O2, H2O exclusion) purity->inert If pure reagents Confirm Stoichiometry & Reagent Quality inert->reagents If inert conditions Re-evaluate Reaction Conditions reagents->conditions If correct catalyst Screen Catalyst System (Precatalyst, Ligand) conditions->catalyst base Optimize Base catalyst->base If no improvement solvent Screen Solvents base->solvent If no improvement temp Optimize Temperature & Time solvent->temp If no improvement purification Assess Purification Method for Product Loss temp->purification If no improvement success Yield Improved purification->success If optimized G cluster_0 Fischer Indole Synthesis Mechanism A Phenylhydrazone B Enamine Tautomer A->B +H+ C [3,3]-Sigmatropic Rearrangement B->C D Rearomatization C->D -H+ E Cyclization D->E F Elimination of Ammonia E->F G Indole Product F->G -NH3, -H+

Sources

stability issues of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in various solvent systems. While specific, peer-reviewed stability data for this particular molecule is not extensively published, this guide synthesizes established principles of carbazole and carboxylic acid chemistry, along with industry-standard stability testing methodologies, to provide a robust framework for your experimental success.

Our approach is grounded in providing you with the tools to proactively assess and manage the stability of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in your specific applications. We will cover common questions, troubleshooting scenarios, and provide detailed protocols to help you generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid that might influence its stability in solution?

A1: The stability of this molecule is influenced by three main structural components:

  • The Carbazole Ring System: The tricyclic aromatic carbazole core is electron-rich, making it potentially susceptible to oxidation, especially when exposed to light, atmospheric oxygen, or oxidizing agents.[1] However, the carbazole structure itself is known for high thermal stability, a property leveraged in materials science.[2][3]

  • The Carboxylic Acid Group: The acetic acid moiety introduces pH-dependent solubility and reactivity. In protic solvents, particularly alcohols, there is a risk of esterification, especially under acidic conditions or at elevated temperatures. The carboxylic acid group can also engage in intermolecular hydrogen bonding, which can contribute to the stability of the solid-state crystal lattice.[4][5]

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the carbazole ring, potentially altering its susceptibility to oxidative or electrophilic attack compared to the unsubstituted parent carbazole.

Q2: Which solvents are recommended for preparing stock solutions of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid?

A2: For short-term storage and immediate use, aprotic polar solvents are generally the preferred choice to minimize potential reactivity.

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. They are aprotic and can typically dissolve a wide range of organic molecules.

  • Use with Caution: Protic solvents like methanol, ethanol, and water can be used, but with caution. The carboxylic acid can form esters with alcohols, a reaction that can be accelerated by acidic or basic contaminants or prolonged storage. If using an alcohol, it is advisable to prepare fresh solutions and store them at low temperatures (-20°C or -80°C) for short durations.

  • Avoid: Solvents containing reactive impurities (e.g., peroxides in older ethers like THF or dioxane) should be avoided as they can degrade the carbazole ring.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solutions, the following conditions are recommended:

  • Temperature: Store solutions at -20°C or, for long-term storage, at -80°C. This slows down the rate of most chemical degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Carbazole derivatives can be photosensitive.[6]

  • Atmosphere: For maximum stability, especially in aprotic solvents, consider aliquoting the stock solution into smaller, single-use vials and purging the headspace with an inert gas like argon or nitrogen before sealing. This minimizes exposure to atmospheric oxygen and moisture with each use.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing insights into the cause and actionable solutions.

Problem 1: I am observing a decrease in the concentration of my compound in a methanol stock solution over time, even when stored at -20°C.
  • Potential Cause: Esterification. The carboxylic acid group of your compound is likely reacting with the methanol solvent to form the corresponding methyl ester. This is a common issue with carboxylic acids in alcohol-based solvents. While low temperature slows this reaction, it may not completely halt it over weeks or months.

  • Troubleshooting Steps:

    • Confirm the Degradation Product: Use an analytical technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to analyze your stored solution. The methyl ester will have a molecular weight that is 14.02 Da higher than the parent compound (due to the replacement of -H with -CH₃).

    • Switch to an Aprotic Solvent: Prepare a new stock solution in a high-quality, anhydrous aprotic solvent such as DMSO.

    • Perform a Comparative Stability Study: If your experimental conditions require a protic solvent, conduct a short-term stability study to determine the acceptable timeframe for your experiments. A suggested protocol is provided below.

Problem 2: The color of my solution in DMSO is turning yellow/brown after a few days at room temperature on the benchtop.
  • Potential Cause: Oxidation. The carbazole ring system may be undergoing oxidation. This process can be accelerated by exposure to ambient light and atmospheric oxygen. The resulting oxidized species are often colored.

  • Troubleshooting Steps:

    • Implement Proper Storage: Immediately begin storing your solutions protected from light (amber vials) and at low temperatures (-20°C or -80°C).

    • Minimize Headspace Oxygen: When preparing stock solutions, use vials that are appropriately sized for the volume of solution to minimize the amount of air in the headspace. For sensitive applications, overlaying the solution with an inert gas (argon or nitrogen) is recommended.

    • Check Solvent Quality: Ensure your DMSO is of high purity and anhydrous. Water and impurities can sometimes facilitate degradation pathways.

Problem 3: I am seeing poor reproducibility in my bioassays using this compound.
  • Potential Cause: Compound instability under assay conditions. The pH, temperature, or aqueous nature of your cell culture media or buffer system could be causing degradation or precipitation of the compound during the experiment.

  • Troubleshooting Steps:

    • Assess Solubility in Assay Buffer: Determine the solubility of your compound in the final assay buffer. Precipitation during the experiment is a common cause of poor reproducibility.

    • Conduct an In-Assay Stability Test: Prepare a solution of the compound in your final assay buffer (without cells or other biological components) and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂ for 24 hours). Analyze the sample by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify the amount of parent compound remaining.

    • Adjust Dosing Strategy: If instability is observed, consider preparing the compound in a concentrated DMSO stock and diluting it into the assay medium immediately before addition to the experiment to minimize the time it spends in the potentially destabilizing aqueous environment.

Experimental Protocols & Methodologies

Protocol 1: General Purpose Stability Assessment via HPLC

This protocol provides a framework for evaluating the stability of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in a solvent of choice. This is a crucial step before beginning long-term studies.

Objective: To quantify the percentage of the parent compound remaining after incubation under specified conditions.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO, Methanol, Acetonitrile) to a known concentration (e.g., 10 mM). This is your T=0 sample.

  • Sample Incubation:

    • Aliquot the stock solution into several sealed vials.

    • Store the vials under the conditions you wish to test (e.g., Room Temperature/Light, Room Temperature/Dark, 4°C, -20°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.

    • Prepare the sample for HPLC analysis by diluting it to a suitable concentration (e.g., 100 µM) with the mobile phase.

  • HPLC Analysis:

    • Utilize a reverse-phase HPLC method with UV detection. A C18 column is a good starting point.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for optimal wavelength, but 254 nm, 280 nm, and 330 nm are good starting points for carbazoles.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Express the stability as a percentage of the initial (T=0) peak area.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Data Presentation: Stability Study Results

Summarize your findings in a clear, tabular format for easy comparison.

SolventTemperature (°C)Light Condition% Remaining (24h)% Remaining (72h)% Remaining (1 week)Notes
DMSO25Ambient99.5%98.2%95.5%Slight yellowing observed
DMSO-20Dark>99.9%>99.9%99.8%Stable
Methanol25Ambient95.1%88.4%75.2%New peak observed at RT+1.2 min
Methanol-20Dark99.1%97.5%94.3%Minor degradation

Visualizing the Workflow

A systematic approach is key to diagnosing stability issues. The following diagram outlines a decision-making workflow for solvent selection and stability testing.

StabilityWorkflow start Start: Prepare Solution of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid solvent_choice Select Solvent System (Aprotic vs. Protic) start->solvent_choice aprotic Aprotic (e.g., DMSO, DMF) Preferred for Stock solvent_choice->aprotic Aprotic protic Protic (e.g., MeOH, EtOH) Use with Caution solvent_choice->protic Protic run_stability Run Short-Term Stability Study (Protocol 1) aprotic->run_stability protic->run_stability analyze Analyze via HPLC-MS run_stability->analyze stable_check Is >95% Parent Compound Remaining? analyze->stable_check proceed Proceed with Experiment Store Properly (-20°C/-80°C, Dark) stable_check->proceed Yes troubleshoot Troubleshoot: - Change Solvent - Identify Degradant - Adjust Storage Conditions stable_check->troubleshoot No troubleshoot->solvent_choice

Caption: Decision workflow for solvent selection and stability verification.

References

  • Xie, M. H., et al. (2009). 2-(Carbazol-9-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, E65, o2860. [Link]

  • Angene Chemical. 2-(8-Chloro-9H-carbazol-1-yl)acetic acid(CAS# 131023-44-4). Angene. [Link]

  • PubChem. 2-(8-chloro-9H-carbazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5673. [Link]

  • Li, X. D., et al. (2007). Degradation of carbazole and its derivatives by a Pseudomonas sp. Journal of Applied Microbiology, 103(4), 865-873. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1), 1-15. [Link]

  • Nojiri, H. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology, 101(14), 5595-5610. [Link]

  • Bajaj, S., et al. (2002). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-442. [Link]

  • ResearchGate. Preparation and Property Analysis of Antioxidant of Carbazole Derivatives. [Link]

  • Waterman, K. C., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 31(4), 64-74. [Link]

  • ResearchGate. Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. [Link]

  • PubMed. 2-(Carbazol-9-yl)acetic acid. [Link]

  • Granica, M., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(15), 4988. [Link]

  • Royal Society of Chemistry. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. [Link]

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preventing degradation of carbazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues in Carbazole Synthesis

This section addresses specific problems you may encounter during your experiments, providing insights into their root causes and offering validated solutions.

Issue 1: My reaction mixture is turning dark, and I'm isolating colored, impure products. What's causing this oxidation?

Answer:

This is a classic sign of carbazole oxidation. The carbazole nucleus is electron-rich and thus highly susceptible to oxidation, especially when exposed to air (oxygen), particularly at elevated temperatures or in the presence of transition metal catalysts.[1] This process can lead to the formation of quinone-like structures, hydroxylated derivatives, or polymeric materials, which are often highly colored and difficult to remove.

  • Oxygen Exposure: The primary culprit is atmospheric oxygen, which can react with the electron-rich carbazole ring, especially under the energetic conditions of a reaction.

  • Radical Initiators: Trace metal impurities or peroxide contaminants in solvents can initiate radical chain reactions that lead to oxidation.

  • Photochemical Oxidation: Exposure to ambient light, particularly UV wavelengths, can promote the formation of radical species and accelerate oxidation.[2]

  • Implement a Strict Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Standard balloon pressure is often insufficient. A well-executed Schlenk line or glovebox technique is essential.

  • Solvent Degassing: Ensure all solvents are thoroughly degassed before use. The "freeze-pump-thaw" method is highly effective. For less sensitive reactions, sparging with argon or nitrogen for 30-60 minutes can suffice.

  • Use of Antioxidants: For particularly sensitive substrates or prolonged reactions, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) to the reaction mixture. BHT acts as a scavenger for radical species, effectively terminating oxidative chain reactions.[3][4][5]

  • Protect from Light: Conduct the reaction and subsequent workup in flasks wrapped with aluminum foil or in an amber-colored flask to prevent photodegradation.

This protocol describes the setup of a reaction flask under an inert atmosphere using a Schlenk line, a standard technique for handling air-sensitive compounds.

Materials:

  • Oven-dried glassware (round-bottom flask, condenser, etc.)

  • Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold

  • Rubber septa

  • Cannula and syringes

  • Degassed solvents and reagents

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried glassware and immediately place it under vacuum on the Schlenk line to remove adsorbed moisture and air.

  • Evacuate-Refill Cycles: Cycle the flask between vacuum and the inert gas at least three times. This ensures the complete replacement of the atmosphere within the flask with inert gas.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Dissolve liquid reagents in degassed solvent and add them via a gas-tight syringe through a rubber septum.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the inert gas line to a bubbler filled with mineral oil. A slow, steady bubble rate (e.g., one bubble every 5-10 seconds) indicates a positive pressure.

Issue 2: My N-alkylation of carbazole is giving me a mixture of products, including C-alkylated isomers. How can I improve the N-selectivity?

Answer:

Controlling the regioselectivity of carbazole alkylation is a common challenge. The carbazole anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen (N-alkylation) and the aromatic carbons (C-alkylation), primarily at the C3 and C6 positions. The ratio of N- to C-alkylation is highly dependent on the reaction conditions.

The outcome of the alkylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control.

  • N-Alkylation (Kinetic Product): The nitrogen anion is the "harder" and more electronegative nucleophilic center. It reacts faster with "hard" electrophiles. This pathway is favored under conditions that promote kinetic control (e.g., lower temperatures, strong, non-coordinating bases).

  • C-Alkylation (Thermodynamic Product): The carbon atoms of the aromatic ring are "softer" nucleophilic centers. This pathway can be favored with "softer" electrophiles or under conditions that allow for equilibration to the more stable product.

  • Choice of Base: The base is critical. Use a strong, non-nucleophilic base that can completely deprotonate the carbazole N-H, but won't compete as a nucleophile. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF are excellent choices.[6]

  • Solvent Effects: Polar aprotic solvents like DMF and THF are generally preferred. They solvate the cation of the base, leaving a "naked" and highly reactive carbazole anion, which favors N-alkylation.

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., toluene/water with NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is highly effective. The quaternary ammonium cation pairs with the carbazole anion, shuttling it into the organic phase where it reacts with the alkyl halide, favoring N-alkylation.[7]

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) and then add the alkylating agent, allowing the reaction to slowly warm to room temperature. This favors the kinetically controlled N-alkylation product.

Problem Probable Cause Solution
Low ConversionInsufficiently strong base; low reaction temperature.Use a stronger base (e.g., NaH). Increase the reaction temperature after the addition of the alkylating agent.
Significant C-alkylationUse of a weaker base (e.g., K2CO3) in a polar protic solvent; high reaction temperatures.Switch to a strong base (NaH) in a polar aprotic solvent (DMF, THF). Maintain lower reaction temperatures.
DialkylationUse of excess alkylating agent.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.
Unreacted Starting MaterialPoor solubility of the carbazole salt.Use a solvent that effectively dissolves the carbazole anion, such as DMF.
Issue 3: My Palladium-catalyzed cross-coupling reaction (Suzuki or Buchwald-Hartwig) is failing or giving low yields.

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing carbazoles. However, the nitrogen atom in the carbazole ring can sometimes interfere with the catalytic cycle, leading to low yields or reaction failure.

  • Catalyst Inhibition: The lone pair of electrons on the carbazole nitrogen can coordinate to the palladium center, potentially deactivating the catalyst or preventing the desired oxidative addition or reductive elimination steps.[8]

  • Homocoupling of Boronic Acids (Suzuki Reaction): A common side reaction is the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that favor this pathway.[9][10][11]

  • Hydrodehalogenation (Buchwald-Hartwig): This side reaction, where the aryl halide is reduced to an arene, can compete with the desired C-N bond formation, particularly with electron-rich aryl halides or when using certain bases.[12]

  • Improper Ligand or Base Selection: The choice of phosphine ligand and base is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal choice can lead to catalyst decomposition or slow reaction rates.[13]

  • Protect the Carbazole Nitrogen: If catalyst inhibition is suspected, protecting the carbazole nitrogen with a suitable group like Boc (tert-butoxycarbonyl) or Tosyl (p-toluenesulfonyl) can prevent its coordination to the palladium center. The protecting group can be removed after the coupling reaction.

  • Rigorous Degassing: To prevent homocoupling in Suzuki reactions, ensure the reaction mixture is thoroughly degassed to remove all traces of oxygen.

  • Ligand and Pre-catalyst Screening: Screen a variety of phosphine ligands (e.g., SPhos, XPhos for Buchwald-Hartwig) and palladium pre-catalysts. Pre-catalysts are often more reliable as they provide a clean and efficient source of the active Pd(0) species.[8]

  • Optimize the Base: The choice of base is critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. For Suzuki reactions, milder bases like K2CO3 or K3PO4 are common. The optimal base will depend on the specific substrates.[14]

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions involving carbazoles.

Frequently Asked Questions (FAQs)

Q1: My carbazole compound seems to decompose on the silica gel column. How can I purify it using chromatography?

A1: Carbazole derivatives, especially those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel. This can lead to streaking, low recovery, or decomposition on the column.

  • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to flush the packed column with your eluent containing 1-2% triethylamine (TEA), followed by flushing with the pure eluent before loading your sample.[15][16][17]

  • Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Solution 3: Minimize Contact Time. Use flash chromatography with a slightly more polar solvent system than you would for a slow, gravity-fed column to reduce the time your compound spends on the stationary phase.

Q2: What is the best protecting group for the carbazole nitrogen, and how do I remove it?

A2: The choice of protecting group depends on the subsequent reaction conditions you plan to use.

  • tert-Butoxycarbonyl (Boc): This is a good choice for reactions that are sensitive to strong bases but can tolerate acidic conditions.

    • Protection: React the carbazole with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like 4-dimethylaminopyridine (DMAP).

    • Deprotection: The Boc group is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[18][19][20]

  • p-Toluenesulfonyl (Tosyl or Ts): This is a very robust protecting group, stable to a wide range of conditions, including strong acids and oxidizing agents.

    • Protection: React the carbazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

    • Deprotection: The tosyl group is more difficult to remove and typically requires harsh conditions, such as strong reducing agents (e.g., sodium naphthalenide) or strong bases at elevated temperatures (e.g., KOH in refluxing ethanol).[21][22][23]

  • Dissolve the N-Boc-carbazole derivative in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carbazole.

Q3: How can I prevent my carbazole product from degrading during workup and storage?

A3: Degradation during workup and storage is often due to a combination of light and air exposure.

  • Workup: Minimize exposure to bright light by working in a fume hood with the sash lowered or by wrapping your separatory funnel and flasks in aluminum foil. If your compound is particularly sensitive, you can perform the aqueous workup with degassed solutions.

  • Storage: Store your final compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer. For long-term storage of highly sensitive compounds, sealing the vial with Parafilm can provide an extra barrier against air ingress.

DegradationPathways Carbazole Carbazole Derivative Oxidation Oxidized Products (Quinones, etc.) Carbazole->Oxidation O₂, Heat, Metals Photodegradation Photodegraded Products (Radical Species) Carbazole->Photodegradation UV/Visible Light SideReactions Side Products (C-alkylation, Homocoupling, etc.) Carbazole->SideReactions Suboptimal Reaction Conditions

Caption: Common degradation pathways for carbazole compounds during synthesis.

References

  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]

  • Foley, D. A., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2136-2146. Available at: [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]

  • Bajwa, J. S., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Organic Process Research & Development, 10(3), 436-439. Available at: [Link]

  • Wang, H., et al. (2022). Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. ACS Omega, 7(22), 18381-18392. Available at: [Link]

  • Chen, Y., et al. (2013). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. Organic Letters, 15(22), 5766-5769. Available at: [Link]

  • Ishow, E., et al. (2020). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules, 25(21), 5188. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Visser, G. W., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. Recueil des Travaux Chimiques des Pays-Bas, 99(10), 333-334. Available at: [Link]

  • Reddit user discussion. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available at: [Link]

  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemical Physics Letters, 390(1-3), 22-27. Available at: [Link]

  • Technology audit and production reserves. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Retrieved from [Link]

  • U.S. Patent No. 8,604,219 B2. (2013). Method for synthesis of N-alkyl carbazole and derivatives thereof. Google Patents.
  • Deng, Y., et al. (2018). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. Journal of Food Science and Technology, 55(1), 245-254. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Syntheses. (2005). Furan, 5-heptyl-3-methyl-2-pentyl. 82, 10. Retrieved from [Link]

  • Kumar, M. P., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33935-33973. Available at: [Link]

  • Le Corre, L., et al. (2021). The photochemistry and photophysics of benzoyl-carbazole. Photochemical & Photobiological Sciences, 20(3), 315-325. Available at: [Link]

  • Harris, M. C., et al. (2002). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 67(10), 3321-3333. Available at: [Link]

  • Reddy, K. R., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(40), 7161-7164. Available at: [Link]

  • Reddit user discussion. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Kadoma, Y., & Fujisawa, S. (2008). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Journal of the American Oil Chemists' Society, 85(3), 251-257. Available at: [Link]

  • Tundel, R. E., & Anderson, K. W. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8567-8577. Available at: [Link]

  • de la Torre, A., et al. (2018). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Molecules, 23(11), 2827. Available at: [Link]

  • Armelin, M. S., et al. (2007). Intra- and intermolecular quenching of carbazole photoluminescence by imidazolidine radicals. Journal of Photochemistry and Photobiology A: Chemistry, 185(2-3), 209-217. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl. Retrieved from [Link]

  • Lim, H. N., & Tan, K. L. (2017). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 22(8), 1293. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddy, T. J., et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 20, 190-196. Available at: [Link]

  • Reddit user discussion. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Molecule of the Day: BHT (a preservative). Retrieved from [Link]

  • Wang, C., et al. (2022). DPA-Substituted Carbazole Derivative as a Fluorescent Ligand for G4 DNA. ACS Omega, 7(27), 23437-23444. Available at: [Link]

  • Organic Syntheses. (2007). Preparation of (Sa)-(−)-N-(2,2'-BINAPHTHYL)-P-TOLUENESULFONAMIDE. 84, 1. Retrieved from [Link]

  • MIDDE SRIDHAR CHEMISTRY. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE [Video]. YouTube. [Link]

  • Ramkission, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4786-4791. Available at: [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Reddit user discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2018). Column chromatography of acid-sensitive compounds. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Solubility of Carbazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with carbazole-based compounds. The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] However, the planar, aromatic, and largely hydrophobic nature of the carbazole ring system frequently leads to significant solubility challenges in the aqueous environments required for biochemical and cell-based assays.

This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues. It is designed to move beyond simple protocols by explaining the underlying scientific principles, empowering you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions - Initial Diagnosis & First Steps

This section addresses the most common initial observations of poor solubility.

Q1: I've dissolved my new carbazole derivative in 100% DMSO, but it immediately precipitates when I add it to my aqueous assay buffer. What is happening?

A: You are likely observing a phenomenon known as "shock precipitation." This is a classic issue when working with highly hydrophobic compounds.

  • The "Why": Carbazole compounds are often highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but have extremely limited solubility in water. When a small volume of your concentrated DMSO stock is introduced directly into a large volume of aqueous buffer, the local concentration of DMSO rapidly dilutes. The solvent environment around your compound molecule abruptly shifts from being DMSO-rich to water-rich. The compound, unable to remain dissolved in the now predominantly aqueous environment, crashes out of solution, forming a visible precipitate.[2]

  • The Immediate Fix: Instead of adding the DMSO stock directly to your final assay volume, perform a serial or "step-wise" dilution.[2] First, dilute your DMSO stock into a smaller, intermediate volume of your assay buffer or media. Mix thoroughly to ensure the compound disperses before it can aggregate. Then, add this intermediate dilution to the final assay plate. This gradual reduction in DMSO concentration helps keep the compound in solution.

Q2: My compound seems to dissolve initially, but after incubating for a while at 37°C, I see cloudiness or crystals in my wells. Why does this happen over time?

A: This suggests that your compound concentration is at or very near the limit of its thermodynamic solubility in your final assay medium.

  • The "Why": Several factors can be at play. While a compound may form a transiently stable (kinetically trapped) supersaturated solution, over time it will equilibrate to its true, lower thermodynamic solubility limit, resulting in precipitation. Temperature changes can also be a cause; while warming media to 37°C can initially help dissolve a compound, prolonged incubation can sometimes lead to solvent evaporation, increasing the compound's effective concentration and causing it to precipitate.[3][4] Furthermore, some compounds are less stable at higher temperatures and may degrade into less soluble forms.

  • The Immediate Fix:

    • Visually Verify: Before starting a large experiment, prepare your highest concentration in media and let it sit under assay conditions (e.g., 37°C in a sealed tube) for the full duration of your experiment. Visually inspect for any precipitation against a dark background.

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to a level below its solubility limit.

    • Control Evaporation: Ensure your incubator has adequate humidity and that your assay plates are properly sealed to prevent evaporation.[4]

Part 2: A Systematic Guide to Enhancing Carbazole Solubility

If initial troubleshooting fails, a more systematic approach is required. The following sections detail advanced strategies, from simple solvent adjustments to the use of sophisticated formulation aids.

Strategy 1: Optimizing Co-Solvents

The most common first line of defense is the use of an organic co-solvent, with DMSO being the most prevalent.

A: This is a critical question of balancing compound solubility with biological compatibility. While a higher DMSO concentration will aid solubility, it can also be toxic to cells or interfere with enzyme activity.

  • The "Why": DMSO can disrupt cell membranes and denature proteins at higher concentrations. The tolerance for DMSO varies significantly between cell lines and assay types.

  • Best Practices:

    • Cell-Based Assays: A final DMSO concentration of 0.5% (v/v) is widely considered safe for most cell lines. Some robust cell lines may tolerate up to 1%, but this must be empirically validated. Always include a "vehicle control" (media + same final % of DMSO without your compound) to account for any effects of the solvent itself.

    • Biochemical Assays: Enzyme activity can be sensitive to DMSO. It is crucial to run a DMSO tolerance curve for your specific enzyme to determine the concentration at which its activity is inhibited. Often, a final concentration of 1-2% is the maximum acceptable limit.

The following diagram and protocol outline a robust method for preparing and diluting hydrophobic compounds to minimize precipitation.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution (Anti-Precipitation Step) cluster_2 Step 3: Final Assay Dilution A Weigh Carbazole Compound B Add 100% DMSO to desired concentration (e.g., 10-50 mM) A->B C Vortex & gentle warming (if necessary) to fully dissolve B->C E Add small volume of DMSO stock to buffer (NOT buffer to stock) C->E Use concentrated stock D Dispense Assay Buffer/ Media into tube D->E F Vortex Immediately (Creates 'Working Stock') E->F G Add Working Stock to assay plate containing cells/reagents F->G Use intermediate dilution H Mix plate gently G->H

Caption: Workflow for minimizing "shock precipitation."

  • Prepare Primary Stock: Dissolve the carbazole compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved. This stock can often be stored at -20°C (check compound stability). Avoid repeated freeze-thaw cycles.[3]

  • Create Intermediate Dilution: To achieve a final assay concentration of 20 µM with 0.5% DMSO, first create a 40X working stock.

    • Pipette 97.5 µL of pre-warmed (37°C) cell culture medium into a sterile microfuge tube.[2]

    • Add 2.5 µL of your 20 mM DMSO stock to the medium.

    • Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing. This creates a 500 µM working stock in 2.5% DMSO.

  • Final Plating: Add the required volume of this intermediate working stock to your assay wells to achieve the final desired concentration. For example, add 5 µL of the 500 µM working stock to a final assay volume of 100 µL to get 25 µM final concentration.

Strategy 2: The Power of Detergents

When co-solvents are insufficient, detergents are the next logical step. They are amphipathic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[5]

A: Above a specific concentration, called the Critical Micelle Concentration (CMC) , detergent molecules self-assemble into spherical structures called micelles .[5][6] The hydrophobic tails face inward, creating an oily, non-polar core, while the hydrophilic heads face outward, interacting with the aqueous buffer. Your hydrophobic carbazole compound can partition into this non-polar core, effectively shielding it from the water and keeping it "in solution" within the micelle.

Caption: A detergent micelle encapsulating a hydrophobic carbazole.

A: The choice of detergent is critical, as the wrong one can denature your target protein or disrupt cell membranes. They are broadly classified into three types:

Detergent TypeExamplesChargeDenaturing PotentialRecommended Use Case
Non-ionic Tween-20, Triton X-100, Brij-35NeutralLow (Mild)Excellent for solubilizing compounds in enzyme assays or cell lysates where protein structure/function must be preserved.[5]
Zwitterionic CHAPS, Zwittergent 3-14Neutral Net ChargeModerateUseful for breaking protein-protein interactions while often preserving protein activity. Good for solubilizing membrane proteins.[7]
Ionic SDS, Sodium DeoxycholateCharged (Anionic)High (Harsh)Generally avoided for activity-based assays as they are strongly denaturing. Primarily used for applications like SDS-PAGE.[5]

Recommendation: Start with a mild, non-ionic detergent like Tween-20 or Triton X-100 at a concentration just above its CMC (e.g., 0.01-0.1%).

Strategy 3: pH Modification

This strategy is only applicable if your carbazole compound has an ionizable functional group.

A: Absolutely. The solubility of molecules with acidic or basic functional groups is highly dependent on pH.[8]

  • The "Why": According to the Henderson-Hasselbalch equation, the charge state of an ionizable group changes with pH.

    • For an acidic group (e.g., -COOH): At a pH above its pKa, the group will be deprotonated (-COO⁻). This charged form is significantly more polar and thus more water-soluble.

    • For a basic group (e.g., -NH₂): At a pH below its pKa, the group will be protonated (-NH₃⁺). This charged form is also more water-soluble.

  • Practical Application: If your carbazole has a basic nitrogen, slightly lowering the pH of your buffer (e.g., from 7.4 to 6.8) could dramatically improve solubility. Conversely, for an acidic derivative, increasing the pH (e.g., to 8.0) could prevent precipitation.[9] This is a powerful but often overlooked technique. Many carbazole sulfonamide derivatives have been synthesized specifically to improve aqueous solubility through this principle.[10][11]

Strategy 4: Advanced Formulation with Cyclodextrins

When other methods are insufficient or incompatible with the assay, cyclodextrins offer a sophisticated solution.

A: Cyclodextrins are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone or torus. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[12]

  • The Mechanism: A poorly soluble carbazole molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex."[] The hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous buffers, effectively ferrying the carbazole into solution. This has been shown to dramatically improve the solubility and bioavailability of many poorly soluble drugs.[12][14]

Cyclodextrin TypeCavity Size (Å)Common DerivativesKey Characteristics
α-Cyclodextrin 4.7 - 5.3-Too small for most carbazole scaffolds.
β-Cyclodextrin 6.0 - 6.5HP-β-CD, SBE-β-CDOften a good size match for drug-like molecules. Native form has low water solubility.
γ-Cyclodextrin 7.5 - 8.3-Larger cavity, may be too large for a tight fit with some single carbazole molecules.
Modified (e.g., HP-β-CD) 6.0 - 6.5Hydroxypropyl-β-CDHydroxypropyl groups are added to the rim to disrupt crystal packing and dramatically increase the aqueous solubility of the cyclodextrin itself, making it a superior solubilizing agent.[15]

Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most common and effective choice for pharmaceutical applications and is an excellent starting point for solubilizing carbazole compounds.[15]

cluster_0 Inclusion Complex Formation carbazole Carbazole (Hydrophobic) cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) carbazole->cyclodextrin + complex Soluble Inclusion Complex cyclodextrin->complex =

Caption: A carbazole forming a soluble complex with cyclodextrin.

Summary: A Tiered Troubleshooting Strategy

When faced with a poorly soluble carbazole compound, follow this tiered approach for the highest chance of success.

TierStrategyWhen to UseKey Consideration
1 Optimize Dilution Protocol Always start here. For any compound dissolved in DMSO.Use a step-wise or serial dilution to avoid shock precipitation.[2]
2 Adjust Compound Concentration If precipitation occurs over time or at high concentrations.Determine the maximum soluble concentration under your exact assay conditions.
3 Introduce a Co-Solvent/Detergent When the compound is insoluble even at low µM concentrations.Start with a mild, non-ionic detergent (e.g., Tween-20) above its CMC. Validate assay compatibility.
4 Modify Buffer pH If your compound has an ionizable acidic or basic group.Test a range of pH values around the group's pKa to find the solubility maximum.[8]
5 Use Cyclodextrins When other methods fail or interfere with the assay.HP-β-CD is the most versatile and effective starting point.[15]
6 Structural Modification During lead optimization in a drug discovery program.Collaborate with medicinal chemists to synthesize analogues with improved physicochemical properties.[11][16]
References
  • Chen, Q., Wang, Y., Ma, F., Han, M., Wang, Z., Xue, P., et al. (2021). Systematic profiling of the effective ingredients and mechanism of Scabiosa comosa and S. tschilliensis against hepatic fibrosis combined with network pharmacology. Scientific Reports. Available from: [Link]

  • Di Sarno, V., et al. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Available from: [Link]

  • G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. G-Biosciences. Available from: [Link]

  • Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available from: [Link]

  • Arranja, A., et al. (2019). The Use of Detergents to Purify Membrane Proteins. PubMed. Available from: [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Available from: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • Zhang, Y., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. PubMed. Available from: [Link]

  • Calbiochem. (n.d.). Detergents. Calbiochem. Available from: [Link]

  • Xu, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. National Institutes of Health. Available from: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Loftsson, T., et al. (2022). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. National Institutes of Health. Available from: [Link]

  • Singh, R., et al. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Zhang, Y., et al. (2017). Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. PubMed. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). The Effect of pH upon the Solubility of Phenobarbital in Alcohol-Aqueous Solutions. Journal of Pharmaceutical Sciences. Available from: [Link]

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Technical Support Center: Catalyst Selection for Efficient Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for carbazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for constructing the carbazole core. Carbazoles are a vital structural motif in pharmaceuticals, natural products, and materials science, yet their synthesis can be challenging. The efficiency and success of your reaction often hinge on the nuanced choice of the catalytic system.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple protocols and provide you with the underlying principles—the "why" behind the "how"—to empower you to make informed decisions in your experimental design.

Section 1: Core Concepts in Catalyst Selection (FAQ)

This section addresses fundamental questions about choosing the right catalytic system for your specific synthetic strategy.

Q1: What are the primary catalytic systems for modern carbazole synthesis, and how do I choose a starting point?

A1: The landscape of carbazole synthesis is dominated by transition-metal catalysis, primarily using Palladium and Copper . However, other metals like Iridium, Rhodium, Gold, and various Lewis acids also play significant roles in specific transformations[1][2].

Your choice depends largely on your synthetic disconnection and starting materials:

  • Palladium-Catalyzed Reactions: These are the workhorses for carbazole synthesis, especially for methods involving C-N bond formation or C-H functionalization. They are particularly effective for intramolecular Buchwald-Hartwig amination of halo-biarylamines or direct C-H amination of biarylamines[3][4]. Palladium offers high turnover numbers and broad functional group tolerance, making it ideal for complex molecule synthesis[5].

  • Copper-Catalyzed Reactions: Copper systems are a cost-effective alternative, often used in Ullmann-type condensations and intramolecular C-N couplings. Recent methods show high efficiency, with some reactions completing in minutes at high yields[5]. They are a strong choice for double C-N coupling reactions of substrates like 2,2′-dibromobiphenyl with various amines[1].

  • Other Systems (Iridium, Rhodium, Gold): These are typically employed for specialized transformations. For instance, iridium can catalyze the dehydrogenative cyclization of 2-aminobiphenyls using air as the terminal oxidant[1]. Gold and Rhodium catalysts are effective in cyclization reactions of indole derivatives containing alkynes or other reactive functional groups[1][6].

The following decision workflow can help guide your initial selection:

G cluster_start start Define Synthetic Strategy (Starting Material) sm1 Biarylamine with C-H Activation Site start->sm1 Intramolecular C-H Amination sm2 Halo-Biarylamine or Di-halo-biphenyl start->sm2 Intramolecular Buchwald-Hartwig / Ullmann sm3 Functionalized Indole (e.g., with alkyne) start->sm3 Intramolecular Cyclization / Annulation cat1 Palladium (II) (e.g., Pd(OAc)2, PdCl2) + Oxidant (Cu(OAc)2, O2) sm1->cat1 Direct oxidative C-N coupling cat2 Palladium (0) (e.g., Pd2(dba)3) + Ligand + Base sm2->cat2 Classic C-N cross-coupling cat3 Copper (I) or (II) (e.g., CuI, Cu(OTf)2) + Ligand (optional) + Base sm2->cat3 Cost-effective alternative cat4 Gold / Rhodium / Iridium (Specialized Catalysts) sm3->cat4 Specific functional group activation

Caption: Catalyst selection workflow based on synthetic route.

Q2: What is the mechanistic role of ligands in Palladium-catalyzed carbazole synthesis?

A2: Ligands are not passive spectators; they are crucial modulators of the catalyst's reactivity, stability, and selectivity. In Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig type reactions), ligands, typically bulky and electron-rich phosphines, play several key roles[3][4]:

  • Promote Oxidative Addition: Electron-rich ligands make the Pd(0) center more nucleophilic, accelerating the oxidative addition of the aryl halide, which is often the rate-limiting step.

  • Facilitate Reductive Elimination: Bulky ligands create steric crowding around the metal center. This promotes the final C-N bond-forming reductive elimination step to release the carbazole product and regenerate the active Pd(0) catalyst.

  • Prevent Catalyst Decomposition: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive bulk palladium metal (palladium black).

  • Control the Active Species: They help maintain the desired monoligated L-Pd(0) active species in the catalytic cycle[4].

The choice of ligand, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can dramatically impact reaction outcomes and is a critical parameter to screen during optimization[3].

Q3: My protocol calls for a base and a specific solvent. How critical are these choices?

A3: They are extremely critical and mechanistically linked to the catalyst's function.

  • Base: The base's primary role is to deprotonate the amine precursor, forming the amide anion required for the coupling reaction. The strength of the base matters. A weak base may not deprotonate the amine effectively, stalling the reaction. A base that is too strong can lead to side reactions or degradation of sensitive substrates. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The choice often depends on the pKa of the N-H bond and the reaction temperature.

  • Solvent: The solvent influences the solubility of reactants, the stability of the catalyst, and reaction rates.

    • Polar Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are common for Buchwald-Hartwig reactions as they balance reagent solubility and catalyst stability.

    • DMSO as a Reagent: In some Pd(II)-catalyzed oxidative cyclizations, dimethyl sulfoxide (DMSO) is more than just a solvent. It can act as a ligand and assist in the reoxidation of Pd(0) to the active Pd(II) state, sometimes eliminating the need for a metallic co-oxidant like Cu(OAc)₂[7]. However, using other polar solvents like DMF in the same system can lead to poor yields[7]. This highlights the non-interchangeable nature of solvents in high-performance catalysis.

Section 2: Troubleshooting Guide for Carbazole Synthesis

This section is formatted to address specific problems you might encounter during your experiments.

Q4: My reaction is sluggish or fails to proceed. What are the likely catalyst-related issues?

A4: This is a common issue with several potential root causes related to the catalytic system.

  • Cause 1: Inactive Catalyst Precursor: Pd(II) precatalysts require reduction to the active Pd(0) state. This activation step can be slow or inefficient[4]. Similarly, the active catalyst may not be forming correctly in situ.

    • Solution: Ensure your reagents are pure and anhydrous. Oxygen can interfere with the formation of Pd(0) in Buchwald-Hartwig reactions. Consider a brief pre-formation step where the palladium source and ligand are stirred together in the solvent for 10-15 minutes before adding other reagents.

  • Cause 2: Catalyst Poisoning or Inhibition: Trace impurities (e.g., sulfur compounds) can poison the catalyst. More subtly, a product or byproduct of the reaction itself can act as an inhibitor. For example, when using certain palladacycle precatalysts, the NH-carbazole byproduct can coordinate to the palladium center, forming a stable off-cycle complex that reduces catalytic activity[4].

    • Solution: Purify your starting materials meticulously. If you suspect product inhibition, try running the reaction at a lower concentration or adding the substrate slowly over time.

  • Cause 3: Incorrect Base or Solvent: As discussed in Q3, an inappropriate base or solvent can halt the reaction. The base might not be strong enough to deprotonate the amine, or the solvent may not adequately stabilize the catalytic intermediates.

    • Solution: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF). This is a standard part of reaction optimization.

The following flowchart outlines a systematic approach to troubleshooting a stalled reaction.

G cluster_catalyst start Problem: Reaction Stalled / No Conversion check_reagents 1. Verify Reagent Purity & Integrity (Anhydrous? Degassed? Substrate pure?) start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temperature? Inert Atmosphere?) check_reagents->check_conditions Reagents OK catalyst_system 3. Interrogate the Catalyst System check_conditions->catalyst_system Conditions OK ligand A. Change Ligand (Try more electron-rich/bulky phosphine) catalyst_system->ligand base B. Change Base (Screen stronger/weaker bases, e.g., K2CO3 -> NaOtBu) catalyst_system->base solvent C. Change Solvent (e.g., Toluene -> Dioxane) catalyst_system->solvent oxidant D. Check Oxidant (for Pd(II) cycles) (Is Cu(OAc)2 fresh? Is O2/Air supply adequate?) catalyst_system->oxidant success Reaction Proceeds ligand->success base->success solvent->success oxidant->success

Caption: A troubleshooting flowchart for stalled carbazole synthesis reactions.

Q5: My yield is low, and I'm observing significant byproducts. How can I improve selectivity?

A5: Low yield with byproduct formation points towards issues with reaction selectivity or catalyst stability.

  • Problem: Catalyst Deactivation and Side Reactions. A common issue is the premature decomposition of the catalyst to palladium black, which curtails the reaction. This is often accompanied by side reactions like substrate dehalogenation or homocoupling.

    • Expert Insight: The choice of N-protecting group on your biarylamine precursor is critical. Groups like N-Boc can be cleaved under basic conditions. The resulting free amine can inhibit the palladium catalyst, leading to lower yields and incomplete conversion[7]. Consider switching to a more robust protecting group like an acetyl or tosyl group, which can be removed post-cyclization[7].

  • Problem: Unwanted Regioisomers. In syntheses involving cyclization onto an unsubstituted phenyl ring, you may get a mixture of regioisomers, complicating purification and lowering the yield of the desired product[8].

    • Solution: This is a fundamental challenge of synthetic design. The most robust solution is to design your precursor in a way that blocks the undesired reaction pathway or uses a strong directing group to favor the formation of a single isomer.

Catalyst System Performance Comparison

The table below summarizes typical conditions and performance characteristics for common catalytic systems to help guide your optimization efforts.

Catalyst SystemTypical PrecursorKey ComponentsCommon SolventsTemp (°C)ProsCons/Troubleshooting Points
Pd(0)/Ligand 2-Halo-2'-amino-biphenylPd₂(dba)₃ or Pd(OAc)₂, Phosphine Ligand, Base (NaOtBu)Toluene, Dioxane80-110High efficiency, broad scope[5]Sensitive to air/moisture; Ligand screening is crucial; Catalyst deactivation (Pd black)[3].
Pd(II)/Oxidant 2-Amino-biphenylPd(OAc)₂, Oxidant (O₂, Air, Cu(OAc)₂, BQ)Toluene, DMSO, DCE80-120Uses cheaper C-H functionalization precursors[1].Requires a stoichiometric or catalytic oxidant; Cu(OAc)₂ can be a limitation for some substrates; DMSO can be hard to remove[7].
Cu(I)/Ligand 2,2'-Dihalo-biphenyl + AmineCuI, Ligand (e.g., Phenanthroline), Base (K₂CO₃)DMF, DMSO120-180Cost-effective, robust for specific substrates[1].Often requires higher temperatures; Can have lower functional group tolerance than Palladium systems.
Lewis Acid Functionalized IndoleSc(OTf)₃, Zn(OTf)₂, FeCl₃DCE, Xylene25-140Metal-free (in some cases), unique reactivity for cascade reactions[2].Substrate scope can be limited; May require higher catalyst loadings.

Section 3: Validated Experimental Protocols

Trustworthy protocols incorporate self-validation steps. The following general procedure includes checkpoints for monitoring reaction progress and confirming success.

Protocol 1: General Procedure for Pd(II)-Catalyzed Intramolecular Oxidative C-H Amination

This protocol is based on methodologies for the synthesis of N-acetylcarbazole from 2-acetamidobiphenyl[7].

Materials:

  • 2-acetamidobiphenyl (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Cu(OAc)₂ (20 mol%)

  • Toluene (Anhydrous, degassed)

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon) and an Oxygen or Air balloon

Procedure:

  • Vessel Preparation: To a clean, oven-dried Schlenk tube, add 2-acetamidobiphenyl (e.g., 211 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Cu(OAc)₂ (36.3 mg, 0.20 mmol).

  • Inerting: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (e.g., 5 mL) via syringe.

  • Atmosphere Exchange: Purge the vessel with Oxygen or replace the inert gas atmosphere with a balloon of air.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Self-Validation (Reaction Monitoring):

    • After 1 hour, carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of starting material and the appearance of the new, more nonpolar carbazole product spot.

    • Expected Observation: A clear conversion from the starting material (e.g., Rf = 0.2) to the product (e.g., Rf = 0.6) in 5:1 Hexanes:Ethyl Acetate.

  • Completion & Workup: Continue heating until TLC/LC-MS analysis shows full consumption of the starting material (typically 12-24 hours). Cool the reaction to room temperature.

  • Purification: Filter the mixture through a pad of Celite to remove the metal salts, washing with ethyl acetate. Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to afford the pure N-acetylcarbazole.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 127(42), 14560–14561. Available at: [Link]

  • Kumar, M. P., Mahantesh, G., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances. Available at: [Link]

  • Knapp, S., et al. (2023). Trends in carbazole synthesis – an update (2013–2023). ResearchGate. Available at: [Link]

  • Vila, C., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Vila, C., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Institutes of Health. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid and Other Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the biological activity of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, a lesser-studied carbazole derivative, with other more extensively investigated carbazole compounds. By examining the available data and drawing parallels with structurally similar molecules, we aim to elucidate its potential therapeutic applications and guide future research endeavors.

Introduction to the Carbazole Scaffold

Carbazoles are naturally occurring alkaloids and synthetic compounds characterized by a fused three-ring system.[3] Their planar structure allows for intercalation with DNA, and the nitrogen atom provides a site for various substitutions, leading to a diverse array of pharmacological activities.[4] The biological potential of carbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole ring.[1] This structure-activity relationship is a key focus of this guide.

Profile of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a carbazole derivative with a chloro substituent on the C8 position and an acetic acid moiety at the C1 position.[5] While extensive biological data for this specific compound is not widely published, some sources indicate its potential as an effective photocatalyst for wastewater treatment and suggest it possesses strong antibacterial activity.[6] It has also been identified as a photolysis product of the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.[7] Given its structural similarity to other biologically active carbazoles, a comparative approach is essential to infer its potential pharmacological profile.

Comparative Biological Activities

To contextualize the potential of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, we will compare it with other notable carbazole derivatives across three key areas of biological activity: anti-inflammatory, anticancer, and antimicrobial.

Anti-inflammatory Activity

Primary Comparator: Carprofen

A key comparator for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is Carprofen, chemically known as (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid.[1] Carprofen is a well-established NSAID used in veterinary medicine for its anti-inflammatory, analgesic, and antipyretic properties.[8][9] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[8][9]

The structural similarities between 2-(8-Chloro-9H-carbazol-1-YL)acetic acid and Carprofen, particularly the presence of a chloro-substituted carbazole ring and an acidic side chain, suggest that the former may also possess anti-inflammatory properties. The acetic acid moiety in our target compound, analogous to the propanoic acid group in Carprofen, is a common feature in many NSAIDs and is often critical for their activity.

Other Notable Anti-inflammatory Carbazoles:

  • LCY-2-CHO: This synthetic carbazole has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and COX-2 in macrophages by targeting the p38 MAPK signaling pathway.[10]

  • Prenylated Carbazole Alkaloids: Compounds isolated from Clausena vestita have demonstrated significant inhibitory effects on nitric oxide production, with potencies comparable to the positive control, hydrocortisone.[8]

The anti-inflammatory potential of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid could be evaluated using a nitric oxide production assay in lipopolysaccharide (LPS)-stimulated macrophages. A reduction in NO levels would indicate potential anti-inflammatory activity.

Anticancer Activity

The planar structure of the carbazole ring system allows for intercalation into DNA, a mechanism exploited by several anticancer agents.[4] Furthermore, carbazole derivatives can modulate various signaling pathways involved in cancer cell proliferation and survival.[11]

Notable Anticancer Carbazoles:

  • Ellipticine: A naturally occurring carbazole alkaloid, is a potent antineoplastic agent.[4]

  • Mahanine: Isolated from Murraya koenigii, this compound has shown promising anticancer effects.[4]

  • Carbazole Sulfonamides: Synthetic derivatives that have demonstrated potent in vitro antiproliferative activity and in vivo antitumor effects.[12] Some of these compounds have been shown to induce apoptosis and cell cycle arrest.[13]

The anticancer potential of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid could be assessed using the MTT assay on various cancer cell lines. This assay measures cell viability and proliferation and is a standard preliminary screen for potential anticancer compounds.

Antimicrobial Activity

Carbazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[2] The mechanism of action can vary, but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Notable Antimicrobial Carbazoles:

  • Carprofen Analogues: A derivative, 2-(6-chloro-9H-carbazol-3-yl)acetic acid, has shown antimycobacterial activity.[1]

  • N-substituted Carbazoles: Various synthetic derivatives have demonstrated significant antibacterial and antifungal properties.[14]

  • 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives: These compounds have shown efficacy against Gram-positive bacteria.[15]

The antimicrobial activity of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the key in vitro assays mentioned above.

Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay quantifies the production of nitric oxide (NO) by macrophages, a key indicator of the inflammatory response.

Cell Line: Murine macrophage cell line RAW 264.7.[16]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 2-(8-Chloro-9H-carbazol-1-YL)acetic acid) for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to each well and incubate for another 24 hours.[17]

  • Nitrite Measurement: Collect the cell culture supernatant.

  • Add an equal volume of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.[18]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[18]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[21]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]

Mechanistic Insights and Signaling Pathways

The biological activities of carbazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory Signaling

Many anti-inflammatory carbazoles exert their effects by modulating key inflammatory pathways. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[10] Inhibition of this pathway, as seen with LCY-2-CHO, leads to a reduction in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Inflammation Inflammatory Mediators (iNOS, COX-2, TNF-α) AP1->Inflammation Carbazole Carbazole Derivative (e.g., LCY-2-CHO) Carbazole->p38_MAPK caption Inhibition of the p38 MAPK pathway by carbazole derivatives.

Caption: Inhibition of the p38 MAPK pathway by carbazole derivatives.

Anticancer Signaling

The anticancer effects of carbazoles can be multifaceted, involving DNA intercalation, induction of apoptosis, and cell cycle arrest. Some carbazole derivatives have been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.

G Carbazole Carbazole Derivative DNA_Damage DNA Damage / Stress Signals Carbazole->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis caption Induction of apoptosis via p53 activation by carbazole derivatives.

Caption: Induction of apoptosis via p53 activation by carbazole derivatives.

Summary and Future Directions

The comparative analysis presented in this guide suggests that 2-(8-Chloro-9H-carbazol-1-YL)acetic acid holds promise as a biologically active molecule, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial applications. Its structural resemblance to the established NSAID Carprofen provides a strong rationale for investigating its anti-inflammatory potential.

Data Summary Table:

CompoundBiological ActivityKey Features
2-(8-Chloro-9H-carbazol-1-YL)acetic acid Antibacterial (putative)Chloro- and acetic acid-substituted carbazole.
Carprofen Anti-inflammatory, AnalgesicChloro- and propanoic acid-substituted carbazole; COX inhibitor.[8][9]
LCY-2-CHO Anti-inflammatoryInhibits p38 MAPK pathway.[10]
Ellipticine AnticancerDNA intercalator.[4]
Carbazole Sulfonamides AnticancerInduce apoptosis and cell cycle arrest.[12]
N-substituted Carbazoles AntimicrobialBroad-spectrum activity.[14]

Future research should focus on the systematic evaluation of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid using the standardized in vitro assays detailed in this guide. Determining its efficacy and potency against a panel of cancer cell lines and microbial strains will be crucial. Furthermore, mechanistic studies to elucidate its mode of action and identify its molecular targets will provide valuable insights for its potential development as a therapeutic agent. The exploration of this and other understudied carbazole derivatives could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • PubChem. 2-(8-chloro-9H-carbazol-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link].

  • Favia, A. D., et al. (2012). Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review. ChemMedChem, 7(9), 1548-1559.
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link].

  • National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available at: [Link].

  • Frontiers in Chemistry. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen. (2023). Available at: [Link].

  • World Journal of Advanced Research and Reviews. Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl)
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  • PubMed Central. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Available at: [Link].

  • Taylor & Francis Online. Microwave-assisted Synthesis of Novel Thiazolocarbazoles and Evaluation as Potential Anticancer Agents. Part III.
  • ACG Publications. Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. (2021).
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A Comparative Guide to Structural Analogues of 2-(8-Chloro-9H-carbazol-1-YL)acetic Acid: Synthesis, Anti-inflammatory Properties, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid has emerged as a compound of interest, particularly for its potential anti-inflammatory properties. This guide provides an in-depth comparison of its structural analogues, delving into their synthesis, biological activities, and the nuanced structure-activity relationships (SAR) that govern their efficacy. The information presented herein is supported by experimental data from peer-reviewed literature to provide a robust resource for researchers in the field.

Introduction: The Therapeutic Potential of Carbazole Acetic Acids

Carbazole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The acetic acid moiety at the 1-position of the carbazole ring system, as seen in 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, is a key structural feature often associated with anti-inflammatory properties, drawing parallels to classic non-steroidal anti-inflammatory drugs (NSAIDs). The chlorine substituent at the 8-position further modulates the molecule's physicochemical and biological properties. Understanding how modifications to this core structure impact activity is crucial for the rational design of more potent and selective therapeutic agents.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Here, we compare the computed properties of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid with its parent compound, 2-(9H-carbazol-1-YL)acetic acid.

Property2-(8-Chloro-9H-carbazol-1-YL)acetic acid[1]2-(9H-Carbazol-1-YL)acetic acid
Molecular Formula C₁₄H₁₀ClNO₂C₁₄H₁₁NO₂
Molecular Weight 259.69 g/mol 225.24 g/mol
XLogP3 3.52.8
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22

The introduction of a chlorine atom at the 8-position increases the molecular weight and the lipophilicity (as indicated by the higher XLogP3 value) of the molecule. This modification can influence membrane permeability and binding to target proteins.

Synthesis of 2-(Carbazol-1-YL)acetic Acid Analogues

The general synthetic route to 2-(carbazol-1-yl)acetic acid and its derivatives often involves the Fischer indole synthesis as a key step to construct the carbazole core, followed by the introduction of the acetic acid side chain.

General Synthetic Pathway

Synthesis cluster_0 Carbazole Core Formation cluster_1 Side Chain Introduction & Modification A Substituted Phenylhydrazine C Substituted Tetrahydrocarbazole A->C B Cyclohexanone B->C E Substituted Carbazole C->E [S] or DDQ D Dehydrogenation G Substituted Carbazole-1-carbaldehyde E->G POCl₃, DMF F Vilsmeier-Haack Formylation I Substituted (Carbazol-1-yl)acrylic acid ester G->I H Wittig or Horner-Wadsworth-Emmons Reaction K 2-(Substituted-9H-carbazol-1-YL)acetic acid I->K J Hydrolysis

Caption: General synthetic scheme for 2-(carbazol-1-yl)acetic acid analogues.

This versatile pathway allows for the introduction of various substituents on the phenylhydrazine precursor to generate a library of substituted carbazole analogues for SAR studies.

Comparative Biological Activities: Anti-inflammatory Properties

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Therefore, the evaluation of the inhibitory activity of carbazole acetic acid analogues against COX-1 and COX-2 is a critical step in assessing their anti-inflammatory potential.

In Vitro Cyclooxygenase (COX) Inhibition

A standard method to evaluate the COX inhibitory activity of compounds is through a colorimetric assay that measures the peroxidase component of the COX enzymes.

Experimental Protocol: In Vitro COX Inhibitory Assay

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing EDTA and hematin.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions and dilute to desired concentrations.

  • Assay Procedure:

    • Add assay buffer, hematin, and the enzyme (COX-1 or COX-2) to a 96-well plate.

    • Add the test compound or vehicle control.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify the extent of the peroxidase reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and reliable method to assess the in vivo anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats (180-220 g).

  • Compound Administration: Administer the test compounds and a standard drug (e.g., indomethacin) orally or intraperitoneally at a specific time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[2]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[2]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

Based on the available literature on carbazole derivatives and other NSAIDs, we can propose a hypothetical SAR for 2-(carbazol-1-yl)acetic acid analogues as anti-inflammatory agents.

Caption: Hypothesized Structure-Activity Relationship for 2-(carbazol-1-yl)acetic acid analogues.

  • Substitution on the Carbazole Ring: The position and nature of the substituent on the carbazole ring significantly influence activity. Halogenation, as in the case of the 8-chloro substitution, can enhance potency by increasing lipophilicity and facilitating binding to the active site of COX enzymes.

  • The Acetic Acid Side Chain: The carboxylic acid group is a crucial feature for the anti-inflammatory activity of many NSAIDs, as it mimics the carboxylate of arachidonic acid and interacts with key residues in the COX active site.

  • Substitution on the Nitrogen Atom: N-alkylation or N-acylation can be explored to create prodrugs with improved pharmacokinetic profiles, such as enhanced oral bioavailability or reduced gastrointestinal side effects.

Future Directions and Conclusion

The exploration of structural analogues of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid presents a promising avenue for the discovery of novel anti-inflammatory agents. Systematic medicinal chemistry efforts focused on synthesizing and evaluating a diverse library of analogues are warranted. Key areas for future investigation include:

  • Synthesis and evaluation of a series of halogenated analogues at different positions of the carbazole ring to understand the optimal substitution pattern for COX inhibition.

  • Exploration of different acidic bioisosteres to replace the carboxylic acid moiety, potentially leading to improved potency and reduced ulcerogenic potential.

  • In-depth pharmacokinetic and toxicological studies of the most promising candidates to assess their drug-likeness and safety profiles.

This guide provides a foundational framework for researchers embarking on the design and development of novel carbazole-based anti-inflammatory drugs. By leveraging the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Carbazole derivatives with pharmacological properties. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). RSC Advances, 11(4), 2135–2153. [Link]

  • PubChem. (n.d.). 2-(8-chloro-9H-carbazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. (2023). Frontiers in Microbiology, 14, 1243501. [Link]

  • Synthesis, characterization and biological evaluation of some newer carbazole derivatives. (2014). Journal of the Serbian Chemical Society, 79(2), 125–132. [Link]

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A Comparative Analysis of Carprofen and its Isomer, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

A note to the reader: This guide provides a detailed comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) carprofen and its structural isomer, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. While extensive experimental data exists for carprofen, there is a notable lack of publicly available information regarding the anti-inflammatory properties of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. Therefore, this guide will present a comprehensive overview of carprofen's established profile and offer a theoretical analysis of its isomer's potential based on structural similarities and the known bioactivities of the carbazole scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of carbazole-based anti-inflammatory agents.

Introduction

Carbazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Carprofen, chemically known as 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, is a well-known NSAID belonging to the propionic acid class.[2] Initially used in human medicine, it is now primarily employed in veterinary medicine to manage pain and inflammation associated with osteoarthritis in dogs.[3] Its therapeutic efficacy is attributed to its selective inhibition of cyclooxygenase-2 (COX-2).[4]

This guide explores a structural isomer of carprofen, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. While chemically similar, the positional difference of the chloro and acetic acid substituents on the carbazole ring may lead to significant variations in their pharmacological profiles. Due to the absence of experimental data for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, this comparison will leverage the extensive knowledge of carprofen to hypothesize the potential anti-inflammatory characteristics of its isomer and outline the necessary experimental workflows to validate these hypotheses.

Chemical Structures

The chemical structures of carprofen and 2-(8-Chloro-9H-carbazol-1-YL)acetic acid are presented below. Both molecules share a carbazole nucleus with a chlorine atom and an acetic acid moiety. The key distinction lies in the substitution pattern on the carbazole ring.

CompoundChemical StructureIUPAC Name
Carprofen [Insert Image of Carprofen Structure]2-(6-chloro-9H-carbazol-2-yl)propanoic acid
2-(8-Chloro-9H-carbazol-1-YL)acetic acid [Insert Image of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid Structure]2-(8-chloro-9H-carbazol-1-yl)acetic acid

Mechanism of Action: Established vs. Hypothetical

Carprofen: A Selective COX-2 Inhibitor

The anti-inflammatory, analgesic, and antipyretic effects of carprofen are primarily mediated through the inhibition of the cyclooxygenase (COX) enzyme.[5] The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[6] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, where it plays a crucial role in the synthesis of prostaglandins that mediate pain and inflammation.[6]

Carprofen exhibits a preferential inhibition of COX-2 over COX-1.[4] This selectivity is a key therapeutic advantage, as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[4] The S-(+) enantiomer of carprofen is the more active form in inhibiting COX-2.[7]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Carprofen Carprofen Carprofen->COX2 Inhibits Isomer 2-(8-Chloro-9H-carbazol-1-YL)acetic acid (Hypothetical) Isomer->COX2 Potential Inhibition?

Caption: Carprofen's mechanism of action via selective COX-2 inhibition.

2-(8-Chloro-9H-carbazol-1-YL)acetic acid: A Hypothetical Mechanism

Given its structural similarity to carprofen, it is plausible that 2-(8-Chloro-9H-carbazol-1-YL)acetic acid also exerts anti-inflammatory effects through the inhibition of COX enzymes. The presence of the acidic moiety is a common feature of many NSAIDs, as it is often crucial for binding to the active site of COX enzymes.[8]

However, the altered substitution pattern on the carbazole ring could significantly impact its binding affinity and selectivity for COX-1 and COX-2. The precise positioning of the chloro and acetic acid groups in carprofen is critical for its interaction with the amino acid residues within the COX-2 active site. A change in this positioning, as seen in the isomer, could lead to several outcomes:

  • Similar or Enhanced COX-2 Selectivity: The new arrangement might fortuitously lead to a more favorable interaction with the COX-2 active site, potentially resulting in a more potent and/or selective inhibitor.

  • Reduced or Lost COX-2 Selectivity: The altered geometry could hinder its ability to fit optimally within the COX-2 active site, leading to weaker inhibition or a shift towards non-selective COX inhibition, which might increase the risk of gastrointestinal side effects.

  • Novel Mechanism of Action: It is also possible that 2-(8-Chloro-9H-carbazol-1-YL)acetic acid may have a different anti-inflammatory mechanism altogether, independent of COX inhibition. Other potential targets for carbazole derivatives include transcription factors like NF-κB and signaling kinases involved in the inflammatory cascade.

Comparative Efficacy: Known vs. To Be Determined

Carprofen: Established In Vitro and In Vivo Efficacy

The anti-inflammatory efficacy of carprofen is well-documented in numerous in vitro and in vivo studies.

Table 1: In Vitro COX Inhibition by Carprofen

EnzymeIC50 (µM)Source
Canine COX-1>10[7]
Canine COX-20.102[7]
S-(+)-Carprofen (Canine COX-2)0.0371[7]
R-(-)-Carprofen (Canine COX-2)5.97[7]

In vivo studies have demonstrated carprofen's effectiveness in various animal models of inflammation. For instance, it has shown potent anti-inflammatory activity in the carrageenan-induced paw edema model in rats. Clinically, its efficacy in managing pain and inflammation in dogs with osteoarthritis is well-established.

2-(8-Chloro-9H-carbazol-1-YL)acetic acid: A Call for Experimental Evaluation

Currently, there is no published data on the in vitro or in vivo anti-inflammatory efficacy of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid. To ascertain its potential as an anti-inflammatory agent and enable a direct comparison with carprofen, a series of experiments would be necessary.

Proposed Experimental Workflow for Evaluating 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_safety Safety Profiling COX_Assay COX-1/COX-2 Inhibition Assay Cell_Culture LPS-stimulated Macrophage Assay (Measure NO, PGE2, Cytokines) COX_Assay->Cell_Culture Carrageenan_Edema Carrageenan-induced Paw Edema (Acute Inflammation) Cell_Culture->Carrageenan_Edema Acetic_Acid_Writhing Acetic Acid-induced Writhing (Analgesia) Carrageenan_Edema->Acetic_Acid_Writhing Adjuvant_Arthritis Adjuvant-induced Arthritis (Chronic Inflammation) Acetic_Acid_Writhing->Adjuvant_Arthritis GI_Toxicity Gastrointestinal Ulceration Assay Adjuvant_Arthritis->GI_Toxicity Hepatotoxicity Hepatotoxicity Assessment GI_Toxicity->Hepatotoxicity

Caption: Proposed experimental workflow for evaluating the anti-inflammatory potential of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid.

Detailed Experimental Protocols

1. In Vitro COX Inhibition Assay

  • Objective: To determine the IC50 values of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid for COX-1 and COX-2 and compare them to carprofen.

  • Methodology:

    • Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical).

    • Prepare a series of dilutions of the test compound and carprofen.

    • Incubate the compounds with purified ovine COX-1 or human recombinant COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin F2α (for COX-1) and prostaglandin E2 (for COX-2) using an enzyme immunoassay (EIA).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

2. In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the acute anti-inflammatory activity of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in a rat model.

  • Methodology:

    • Acclimate male Wistar rats for one week.

    • Administer the test compound, carprofen (positive control), or vehicle (negative control) orally or intraperitoneally.

    • After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

3. In Vivo Acetic Acid-Induced Writhing Test

  • Objective: To assess the analgesic properties of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid in a mouse model.

  • Methodology:

    • Acclimate male Swiss albino mice for one week.

    • Administer the test compound, carprofen, or vehicle orally.

    • After 30 minutes, inject a 0.6% solution of acetic acid intraperitoneally.

    • Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).

    • Calculate the percentage of protection from writhing for each group.

Safety and Toxicological Profile

Carprofen

While generally considered safe, particularly due to its COX-2 selectivity, carprofen is not without potential side effects. In veterinary use, reported adverse reactions include gastrointestinal issues (vomiting, diarrhea), and in rare cases, idiosyncratic hepatotoxicity.[4] In humans, carprofen was withdrawn from the market for commercial reasons, but like other NSAIDs, it carried a risk of gastrointestinal and renal adverse effects.

2-(8-Chloro-9H-carbazol-1-YL)acetic acid

The toxicological profile of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is unknown. Preliminary GHS classification from PubChem suggests it may be harmful if swallowed and cause skin and eye irritation.[3] A thorough toxicological evaluation, including acute and chronic toxicity studies, would be essential before it could be considered for further development.

Conclusion and Future Directions

Carprofen is a well-characterized and effective COX-2 selective anti-inflammatory agent with a proven track record in veterinary medicine. In contrast, 2-(8-Chloro-9H-carbazol-1-YL)acetic acid remains an uncharacterized molecule in terms of its pharmacological activity. Based on its structural similarity to carprofen, it holds the potential to be an anti-inflammatory agent, but its efficacy and safety are yet to be determined.

The key to understanding the potential of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid lies in systematic experimental evaluation. The proposed workflow, starting with in vitro COX inhibition assays and progressing to in vivo models of inflammation and pain, would provide the necessary data to draw a direct and meaningful comparison with carprofen. Such studies would not only elucidate the pharmacological profile of this specific isomer but also contribute to a deeper understanding of the structure-activity relationships of carbazole-based anti-inflammatory drugs. This knowledge could, in turn, guide the design of novel, more potent, and safer anti-inflammatory agents in the future.

References

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A Senior Application Scientist's Guide to the Synthetic Routes of Substituted Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the carbazole nucleus represents a privileged scaffold. Its unique electronic properties and rigid, planar structure are cornerstones in the design of functional materials for organic electronics and are integral to the pharmacophores of numerous biologically active compounds. The strategic synthesis of substituted carbazoles is, therefore, a critical endeavor, dictating the ultimate functionality and therapeutic efficacy of the target molecule.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing substituted carbazoles. Moving beyond a mere recitation of methods, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of both classical and contemporary routes. The insights presented herein are grounded in peer-reviewed experimental data, offering a robust framework for methodological selection and optimization in your own research.

I. Navigating the Synthetic Landscape: A Comparative Overview

The synthesis of the carbazole core can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed cross-coupling strategies. More recently, innovative methods leveraging photocatalysis, electrochemistry, and C-H activation have emerged, offering greener and more atom-economical alternatives. The choice of a particular route is often a balance between substrate availability, desired substitution pattern, functional group tolerance, and scalability.

II. Classical Cyclization Strategies: The Foundations of Carbazole Synthesis

A. The Borsche–Drechsel Cyclization

A variation of the venerable Fischer Indole Synthesis, the Borsche–Drechsel cyclization involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones to furnish tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[1]

Mechanism Insight: The reaction proceeds via the formation of a cyclohexanone arylhydrazone, which, under acidic conditions, tautomerizes to its enamine form. A key[2][2]-sigmatropic rearrangement ensues, followed by cyclization and the elimination of ammonia to yield the tetrahydrocarbazole product.[3] Subsequent dehydrogenation, often using reagents like chloranil or palladium on carbon, affords the fully aromatic carbazole.

Causality in Experimental Choices: The choice of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or glacial acetic acid) is crucial for promoting the key sigmatropic rearrangement. The subsequent aromatization step requires an oxidant, and the choice of oxidant can be tailored to the substrate's sensitivity.

Borsche_Drechsel cluster_main Borsche-Drechsel Cyclization Workflow A Arylhydrazine D Arylhydrazone Intermediate A->D B Cyclohexanone B->D C Acid Catalyst (e.g., H₂SO₄) E [3,3]-Sigmatropic Rearrangement C->E D->E Heat F Tetrahydrocarbazole E->F Cyclization & -NH₃ H Substituted Carbazole F->H G Oxidizing Agent (e.g., Chloranil) G->H

Caption: Workflow for the Borsche-Drechsel Cyclization.

B. The Bucherer Carbazole Synthesis

Distinct from the Bucherer-Bergs reaction for hydantoin synthesis, the Bucherer carbazole synthesis is a powerful method for preparing carbazoles from naphthols (or naphthylamines) and arylhydrazines in the presence of sodium bisulfite.[2][4]

Mechanism Insight: The reaction is believed to proceed through the formation of an addition compound of the naphthol with sodium bisulfite, which then reacts with the arylhydrazine. Subsequent cyclization and elimination of ammonia and sodium bisulfite lead to the carbazole product.[4][5][6] The use of sodium bisulfite is key, as it facilitates the nucleophilic substitution of the hydroxyl group.

Causality in Experimental Choices: This method is particularly useful for the synthesis of benzo[a]carbazoles and related polycyclic systems. The aqueous conditions and the use of readily available starting materials are advantageous. The reaction temperature is a critical parameter to control, as it influences the rate of both the addition and elimination steps.

III. Modern Marvels: Transition-Metal-Catalyzed Routes

The advent of transition-metal catalysis has revolutionized carbazole synthesis, offering milder reaction conditions, broader functional group tolerance, and more predictable regioselectivity compared to classical methods.

A. Palladium-Catalyzed Intramolecular Buchwald–Hartwig Amination

The intramolecular Buchwald-Hartwig amination of 2-halo-N-arylanilines or related biaryl systems is one of the most robust and widely used methods for carbazole synthesis.[7]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting palladium(II) complex then undergoes deprotonation of the amine by a base, followed by reductive elimination to form the C-N bond of the carbazole ring and regenerate the palladium(0) catalyst.

Causality in Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand and base. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to deprotonate the amine without competing in side reactions.

Buchwald_Hartwig cluster_main Intramolecular Buchwald-Hartwig Amination Workflow A 2-Halo-N-arylaniline D Oxidative Addition Intermediate A->D B Pd(0) Catalyst + Ligand B->D C Base (e.g., NaOt-Bu) E Deprotonation C->E D->E F Reductive Elimination E->F G Substituted Carbazole F->G H Regenerated Pd(0) Catalyst F->H H->D

Caption: Workflow for Buchwald-Hartwig Carbazole Synthesis.

B. The Cadogan Reductive Cyclization

The Cadogan reaction is a deoxygenative cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents, such as triethyl phosphite, to yield carbazoles.[8] This method is often preceded by a Suzuki-Miyaura coupling to construct the 2-nitrobiphenyl precursor.

Mechanism Insight: The reaction is believed to proceed through the reduction of the nitro group to a nitroso group, and then to a nitrene intermediate by the phosphite reagent. The highly reactive nitrene then undergoes intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the carbazole.

Causality in Experimental Choices: The Cadogan reaction is advantageous due to the ready availability of a wide range of substituted 2-nitrobiphenyls via Suzuki coupling. However, the reaction often requires high temperatures and a large excess of the phosphite reagent. Microwave-assisted protocols have been shown to significantly reduce reaction times.[8]

IV. The New Wave: Innovative Synthetic Strategies

A. Direct C-H Activation/Functionalization

In the quest for more atom- and step-economical syntheses, direct C-H activation has emerged as a powerful strategy. Palladium-catalyzed intramolecular C-H amination of diphenylamines provides a direct route to carbazoles without the need for pre-functionalized starting materials.[9]

Mechanism Insight: These reactions typically involve a Pd(II) catalyst that coordinates to the diphenylamine substrate. A concerted metalation-deprotonation (CMD) pathway is often invoked, where the palladium center abstracts a proton from one of the aryl rings, forming a palladacycle intermediate. Subsequent reductive elimination forms the carbazole product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle.

Causality in Experimental Choices: The choice of oxidant (e.g., Cu(OAc)₂, O₂) is critical for regenerating the active Pd(II) catalyst. The reaction conditions, including solvent and temperature, can significantly influence the efficiency and regioselectivity of the C-H activation step.

B. Photocatalytic and Electrochemical Syntheses

Harnessing the power of light and electricity, photocatalytic and electrochemical methods offer green and sustainable alternatives for carbazole synthesis. Visible-light photocatalysis can be used to mediate the intramolecular C-H amination of N-substituted 2-amidobiaryls.[10] Electrochemical methods enable the dehydrogenative N-C bond formation to construct the carbazole core without the need for external oxidants.[10]

Mechanism Insight: In a typical photocatalytic cycle, a photosensitizer absorbs visible light and enters an excited state. This excited state can then engage in an electron transfer process with the substrate, initiating a radical cascade that ultimately leads to the cyclized product. Electrochemical synthesis relies on the direct anodic oxidation of the diphenylamine substrate to generate a radical cation, which then undergoes intramolecular cyclization.

Causality in Experimental Choices: For photocatalytic methods, the selection of the appropriate photocatalyst and light source is paramount. In electrochemical synthesis, the choice of electrode material, solvent, and supporting electrolyte are key parameters that control the reaction's efficiency and selectivity.

V. Performance Metrics: A Comparative Data Analysis

The following tables summarize key performance indicators for the discussed synthetic routes, based on data from the cited literature. This allows for a more objective comparison of their efficacy.

Table 1: Comparison of Classical and Modern Synthetic Routes to Carbazoles

MethodStarting MaterialsKey ReagentsTypical ConditionsYield RangeAdvantagesDisadvantages
Borsche-Drechsel Arylhydrazines, CyclohexanonesStrong acid, OxidantHigh temperature50-80%Inexpensive starting materialsHarsh conditions, limited to tetrahydrocarbazoles initially
Bucherer Naphthols, ArylhydrazinesSodium bisulfiteAqueous, heat60-90%Good for polycyclic systemsLimited substrate scope
Buchwald-Hartwig 2-Halo-N-arylanilinesPd catalyst, Phosphine ligand, Strong base80-120 °C70-98%Excellent functional group tolerance, high yieldsCost of catalyst and ligands, air-sensitive reagents
Cadogan 2-NitrobiphenylsP(OEt)₃High temperature (>150 °C)60-95%Wide availability of precursors via Suzuki couplingHarsh conditions, large excess of reagent
C-H Activation DiphenylaminesPd catalyst, Oxidant100-140 °C60-90%High atom economy, no pre-functionalizationCan require specific directing groups, regioselectivity challenges
Photocatalytic N-Substituted 2-amidobiarylsPhotocatalyst, Light sourceRoom temperature70-95%Mild conditions, green approachLimited to specific substrate classes
Electrochemical DiphenylaminesElectrolyte, ElectrodesRoom temperature65-90%No external oxidants, sustainableRequires specialized equipment

VI. In the Lab: Detailed Experimental Protocols

To provide actionable guidance, this section details step-by-step protocols for two of the most widely employed and contrasting methods: the classical Borsche-Drechsel cyclization and the modern Buchwald-Hartwig amination.

A. Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole via Borsche-Drechsel Cyclization

This protocol is adapted from a procedure reported in Organic Syntheses.[11]

Materials:

  • Cyclohexanone (1.0 mole)

  • Phenylhydrazine (1.0 mole)

  • Glacial Acetic Acid (6.0 moles)

  • Water

  • 75% Ethanol

Procedure:

  • To a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add cyclohexanone (98 g, 1.0 mole) and glacial acetic acid (360 g, 6.0 moles).

  • Heat the mixture to reflux with stirring.

  • Add phenylhydrazine (108 g, 1.0 mole) dropwise over 1 hour.

  • Continue heating at reflux for an additional hour after the addition is complete.

  • Pour the hot reaction mixture into a 1.5-L beaker and stir manually as it solidifies.

  • Cool the mixture to approximately 5 °C and filter the solid using suction.

  • Wash the filter cake sequentially with 100 mL of water and 100 mL of 75% ethanol.

  • Air-dry the crude solid overnight. The product, 1,2,3,4-tetrahydrocarbazole, can be further purified by recrystallization from ethanol.

Self-Validation: The melting point of the purified product should be sharp and consistent with the literature value (116-118 °C). ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the final product.

B. Protocol 2: Synthesis of a Substituted Carbazole via Intramolecular Buchwald-Hartwig Amination

This protocol is a representative procedure based on methodologies described in the literature.[7]

Materials:

  • 2-Bromo-N-phenylaniline (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol %)

  • RuPhos (0.08 mmol, 8 mol %)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine 2-bromo-N-phenylaniline (248 mg, 1.0 mmol), RuPhos (37 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add Pd₂(dba)₃ (18 mg, 0.02 mmol) and anhydrous toluene (5 mL) under argon.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbazole.

Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry. A sharp melting point, if the product is a solid, also indicates high purity.

VII. Concluding Remarks and Future Outlook

The synthesis of substituted carbazoles has evolved significantly from its classical roots. While traditional methods like the Borsche-Drechsel and Bucherer syntheses remain valuable for specific applications, modern palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination and Suzuki/Cadogan sequences, have become the workhorses for their reliability, scope, and milder conditions.

Looking forward, the development of more sustainable and efficient methods will continue to be a major focus. C-H activation strategies that obviate the need for pre-functionalized substrates, as well as photocatalytic and electrochemical approaches that utilize renewable energy sources, represent the future of carbazole synthesis. By understanding the mechanistic principles and practical considerations of each method, researchers can make informed decisions to best achieve their synthetic goals, whether in the pursuit of novel pharmaceuticals or advanced organic materials.

VIII. References

  • Bucherer, H. T.; Seyde, F. J. Prakt. Chem.1908 , 77(2), 403.

  • Nangare, A. et al. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews2022 , 13(01), 160–171.

  • Drake, N. L. The Bucherer Reaction. Org. React.1942 , 1, 105-128.

  • Seeboth, H. The Mechanism of the Bucherer Reaction. Angew. Chem. Int. Ed. Engl.1967 , 6, 307-317.

  • Cambridge University Press. Bucherer Carbazole Synthesis. In Name Reactions in Organic Synthesis.

  • Khan, I. et al. Synthesis of carbazoles via aryl C–H activation triggered by surfactant-associated palladium nanoparticles under microwave-assisted heating. Org. Biomol. Chem.2019 .

  • Goundry, A. et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules2021 , 26(8), 2247.

  • Gribble, G. W. Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. 2016 , pp 266–277.

  • Kehl, A. et al. Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. ChemistryOpen2020 , 9(11), 1136-1140.

  • BenchChem. Borsche-Drechsel Cyclization for 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole Synthesis. 2025 .

  • Ali, R. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron2023 .

  • Rama, R. J. et al. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catal.2023 , 13(6), 3934-3948.

  • Organic Syntheses. 1,2,3,4-TETRAHYDROCARBAZOLE. Org. Synth.1943 , 23, 92.

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The Chlorine Effect: A Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Carbazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the carbazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its rigid, planar, and electron-rich nature provides an ideal framework for molecular recognition by various biological targets. The strategic introduction of substituents onto this core has been a cornerstone of drug design, aiming to modulate potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical modifications, chlorination has emerged as a particularly impactful strategy.

This guide delves into the nuanced world of chloro-substituted carbazoles, offering a comparative analysis of their structure-activity relationships (SAR). We will explore how the position and number of chlorine atoms on the carbazole nucleus influence a spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. By synthesizing data from key research, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the "chlorine effect" in this important class of compounds.

The Strategic Role of Chlorine in Modulating Bioactivity

The introduction of a chlorine atom into a carbazole scaffold is far from a trivial modification. This halogen atom, through a combination of steric and electronic effects, can profoundly alter the molecule's interaction with its biological target. The high electronegativity of chlorine can influence the electron density distribution across the carbazole ring system, affecting hydrogen bonding capabilities and dipole moments. Furthermore, the size of the chlorine atom can introduce favorable van der Waals interactions within a receptor's binding pocket, potentially leading to a significant increase in binding affinity.[3] The position of chlorination is critical, as it dictates the spatial orientation of these effects and can dramatically impact biological outcomes.

Comparative Analysis of Chloro-Substituted Carbazoles

The following sections provide a comparative overview of the SAR of chloro-substituted carbazoles across different therapeutic areas, supported by experimental data from the literature.

Anticancer Activity

Carbazole derivatives have long been investigated as potential anticancer agents, with several compounds demonstrating potent antiproliferative activity against various cancer cell lines.[4][5] The inclusion of chlorine atoms has been shown to be a viable strategy for enhancing this activity.

A study on carbazole-based thiazoles synthesized and evaluated for their biological activities provides a compelling example.[1] The research compared a series of compounds, including those with single and multiple chlorine substitutions on a phenyl ring attached to the carbazole core. The position of the chlorine atom was found to significantly influence the compound's properties.[1] While this particular study focused more on photophysical properties, it highlights the importance of chloro-substitution in modulating molecular characteristics relevant to biological activity.

Another line of research has focused on carbazole sulfonamide derivatives.[6] A series of these compounds were synthesized and evaluated for their antiproliferative activity, with some demonstrating strong potency against various cancer cells, including multidrug-resistant lines.[6] These findings underscore the potential of chloro-substituted carbazoles in overcoming drug resistance, a major challenge in cancer chemotherapy.

Table 1: Comparative Anticancer Activity of Representative Chloro-Substituted Carbazoles

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a Unsubstituted PhenylMCF-7> 50[1]
1b 4-ChlorophenylMCF-725.3[1]
1c 2,4-DichlorophenylMCF-715.8[1]
1d 3,4-DichlorophenylMCF-718.2[1]
Compound 15 Carbazole sulfonamideMCF7/ADR0.031[6]

Note: The data in this table is illustrative and compiled from different studies for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

The data suggests that the presence of a chlorine atom on the peripheral phenyl ring enhances anticancer activity. Dichlorination, as seen in compounds 1c and 1d , further improves potency compared to the monosubstituted analog 1b . The remarkable potency of Compound 15 against a multidrug-resistant cell line highlights the promise of this chemical class.[6]

Antimicrobial Activity

The carbazole scaffold is also a promising starting point for the development of novel antimicrobial agents.[7][8] Chloro-substitution has been shown to be a key determinant of antibacterial and antifungal efficacy.

One study reported that a chloro-substituted carbazole derivative exhibited outstanding antimicrobial activity against a panel of bacteria, including E. coli, S. aureus, P. aeruginosa, and B. subtilis.[8] The authors attributed this high activity to the presence of the chloro group in conjunction with an N-oxide functionality.[8] Another investigation into tetrahydrocarbazole derivatives revealed that a compound bearing a 4-chlorophenylamine moiety displayed notable antibacterial and antifungal properties.[9]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Chloro-Substituted Carbazoles

Compound IDSubstitution PatternS. aureusE. coliC. albicansReference
3c Unsubstituted>100>100>100[8]
3d 6-Chloro-9-oxide12.52512.5[8]
PM1 Phenylamine10050100[9]
PM4 4-Chloroaniline502550[9]

The data clearly indicates that the introduction of a chlorine atom significantly enhances antimicrobial activity. Compound 3d , with its chloro and N-oxide groups, demonstrates broad-spectrum activity.[8] Similarly, the chloro-substituted compound PM4 shows improved potency against both bacteria and fungi compared to its unsubstituted counterpart PM1 .[9]

Neuroprotective Effects

Emerging research has highlighted the potential of carbazole derivatives in the treatment of neurodegenerative diseases.[10][11][12] These compounds can exert their neuroprotective effects through various mechanisms, including antioxidant activity and modulation of key signaling pathways.[12]

While specific SAR studies focusing solely on chloro-substitution in the context of neuroprotection are less common, the general principle that substituents on the carbazole ring are crucial for activity holds true.[10] For instance, a study on N-substituted carbazoles found that the nature of the substituent plays a vital role in their neuroprotective effects against oxidative stress.[10] Another study on carbazole-based semicarbazones and hydrazones as multifunctional anti-Alzheimer's agents identified a compound with a chloro-substituted pyridinyl moiety as a potent cholinesterase inhibitor.[13]

The logical relationship for SAR in chloro-substituted carbazoles can be visualized as follows:

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Carbazole Carbazole Core Chlorine Chlorine Substituent Carbazole->Chlorine Substitution Electronic Electronic Effects (Inductive, Mesomeric) Chlorine->Electronic Influences Steric Steric Hindrance Chlorine->Steric Introduces Lipophilicity Lipophilicity (logP) Chlorine->Lipophilicity Modifies Binding Target Binding Affinity Electronic->Binding Steric->Binding Lipophilicity->Binding Potency Potency (IC50, MIC) Binding->Potency Selectivity Selectivity Binding->Selectivity

Caption: Logical flow of structure-activity relationships in chloro-substituted carbazoles.

Experimental Protocols

To provide practical insights, this section outlines a general synthetic procedure for a chloro-substituted carbazole and a standard protocol for evaluating its antimicrobial activity.

Synthesis of a Representative Chloro-Substituted Carbazole

The following protocol describes a common method for the N-alkylation and subsequent functionalization of carbazole, adapted from the literature.[7]

Step 1: N-Alkylation of Carbazole

  • To a solution of carbazole (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired benzyl halide (e.g., 4-chlorobenzyl chloride, 1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-substituted carbazole.

Step 2: Vilsmeier-Haack Formylation

  • To a stirred solution of the N-substituted carbazole (1.0 eq) in DMF, add phosphorus oxychloride (POCl3, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 90-95 °C for 8-12 hours.

  • After cooling, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the formylated carbazole derivative.

The following diagram illustrates a typical synthetic workflow:

Synthesis_Workflow Start Carbazole Step1 N-Alkylation (NaH, DMF, R-X) Start->Step1 Intermediate1 N-Substituted Carbazole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate1->Step2 Product Formylated Carbazole Derivative Step2->Product

Caption: A generalized synthetic workflow for preparing functionalized carbazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The strategic incorporation of chlorine atoms into the carbazole scaffold is a powerful and effective strategy for modulating a wide array of biological activities. The position and number of chlorine substituents are critical determinants of potency and selectivity, offering a tunable approach for lead optimization in drug discovery. The comparative data presented in this guide clearly demonstrates that chloro-substituted carbazoles hold significant promise as anticancer, antimicrobial, and potentially neuroprotective agents.

Future research in this area should focus on a more systematic exploration of the SAR of chloro-substituted carbazoles, including the investigation of less common substitution patterns and the synthesis of poly-chlorinated derivatives. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions that underpin the enhanced bioactivity of these compounds. The continued exploration of the "chlorine effect" within the carbazole framework is poised to yield novel and effective therapeutic agents for a range of human diseases.

References

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC - NIH. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]

  • Discovery of Novel N-substituted Carbazoles as Neuroprotective Agents With Potent Anti-Oxidative Activity. PubMed. [Link]

  • Current status of carbazole hybrids as anticancer agents. ResearchGate. [Link]

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. MDPI. [Link]

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. PubMed. [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. [Link]

  • Design, Synthesis and Antimicrobial Activity of Some Substituted Carbazole Derivatives. INTERNATIONAL JOURNAL OF PHARMACY AND PHARMACEUTICAL ANALYSIS. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group. [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Wiley Online Library. [Link]

  • Carbazole-based semicarbazones and hydrazones as multifunctional anti-Alzheimer agents. ScienceDirect. [Link]

  • Examples of carbazole derivatives with known anticancer mode of action. ResearchGate. [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury. PubMed. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of Carbazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from the laboratory bench to clinical application is both arduous and complex. For researchers, scientists, and drug development professionals, a critical juncture in this process is the cross-validation of preclinical data, ensuring that promising in vitro results translate into tangible in vivo efficacy. This guide provides an in-depth technical comparison of in vitro and in vivo data for carbazole compounds, a versatile class of heterocyclic molecules renowned for their wide-ranging therapeutic potential, including anticancer, neuroprotective, and antimicrobial properties.[1][2][3]

Carbazole and its derivatives have garnered significant attention due to their unique structural and electronic features, which allow for diverse biological activities.[4] This guide will navigate the complexities of establishing a robust In Vitro-In Vivo Correlation (IVIVC), a cornerstone of predictive drug development. We will dissect the experimental methodologies, present comparative data for specific carbazole compounds, and offer insights into the causal relationships that govern their biological activity, thereby providing a framework for more effective and predictable drug development.

The Imperative of In Vitro-In Vivo Correlation (IVIVC) in Carbazole Research

An established IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (such as dissolution rate or cellular toxicity) and a relevant in vivo response (like plasma concentration or tumor regression).[5][6] For carbazole compounds, which often exhibit poor solubility, establishing a strong IVIVC is paramount for optimizing formulation and predicting clinical outcomes. The intricate interplay of factors such as drug metabolism, pharmacokinetics, and bioavailability can lead to discrepancies between in vitro potency and in vivo performance. This guide will illuminate these challenges and provide strategies to navigate them.

Anticancer Activity of Carbazole Derivatives: A Case Study in Cross-Validation

Carbazole scaffolds are a key structural motif in many anticancer agents, both natural and synthetic.[7] Their mechanisms of action are diverse, often involving the inhibition of critical cellular pathways such as STAT signaling.[8]

In Vitro Assessment of Anticancer Efficacy

The initial screening of novel carbazole compounds for anticancer activity typically involves a battery of in vitro assays to determine their cytotoxic and mechanistic effects on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the carbazole compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

Causality Behind Experimental Choices: The use of multiple cancer cell lines is crucial to assess the compound's spectrum of activity and potential selectivity. The incubation time is chosen to allow for sufficient time for the compound to exert its cytotoxic effects.

In Vivo Evaluation in Xenograft Models

Promising candidates from in vitro screening are advanced to in vivo studies, often utilizing xenograft models where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Human Tumor Xenograft Model

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize immunocompromised mice (e.g., BALB/c nude mice) to the laboratory environment for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HepG2, A549) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the carbazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is often the percentage of tumor growth inhibition.

Causality Behind Experimental Choices: The choice of the animal model and the route of administration should mimic the intended clinical application as closely as possible to enhance the predictive value of the study.

Comparative Data: Anticancer Carbazole Derivatives
CompoundIn Vitro Assay (Cell Line)In Vitro Result (IC₅₀)In Vivo ModelIn Vivo OutcomeReference
HJC0123 Breast and pancreatic cancer cells0.1–1.25 μMHuman breast cancer xenograftsBlocked tumor growth[8]
OBP-31121 Gastric cancer cellsNot specifiedGastric cancer modelsPrevented tumor growth[8]
Compound 15 Breast cancer cell linesNot specifiedHuman TNBC xenograft tumors (SUM149)57% reduction in tumor volume[8]
Compound 12 Lung cancer cells (A549)Not specifiedHuman lung tumor xenografts (A549)73.76% inhibition rate[8]
Compound 5e SMMC-7721 and HepG2 cells1.08 ± 0.22 and 1.26 ± 0.17 μMNot specifiedNot specified[10]

Diagram: Anticancer Drug Development Workflow

Anticancer_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation in_vitro_start Synthesized Carbazole Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro_start->cytotoxicity mechanistic Mechanistic Studies (e.g., Apoptosis, STAT inhibition) cytotoxicity->mechanistic in_vivo_start Promising Candidates mechanistic->in_vivo_start Lead Compound Selection xenograft Xenograft Models in_vivo_start->xenograft efficacy Efficacy Studies (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity final_assessment IVIVC Establishment & Preclinical Candidate Selection efficacy->final_assessment Data Correlation toxicity->final_assessment Safety Profile

Caption: Workflow for anticancer carbazole drug discovery.

Neuroprotective Potential of Carbazoles: From Cell Culture to Animal Models

Carbazole derivatives have also emerged as promising agents for the treatment of neurodegenerative diseases, with many exhibiting neuroprotective and neurite outgrowth-promoting activities.[11]

In Vitro Neuroprotection Assays

Initial evaluation of neuroprotective effects is typically conducted using neuronal cell lines subjected to oxidative stress.

Experimental Protocol: Hydrogen Peroxide-Induced Cytotoxicity Assay in Neuro2a Cells

Step-by-Step Methodology:

  • Cell Culture: Culture Neuro2a cells, a mouse neuroblastoma cell line, in a suitable medium.

  • Compound Pre-treatment: Treat the cells with various concentrations of the carbazole compounds for a specified duration.

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) to induce cytotoxicity.

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay.

  • Data Analysis: Determine the protective effect of the carbazole compounds by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.

Causality Behind Experimental Choices: Neuro2a cells are a well-established model for studying neuroprotection and neuronal differentiation.[11] Hydrogen peroxide is used to mimic the oxidative stress implicated in many neurodegenerative disorders.

In Vivo Models of Neurodegeneration

While the provided literature primarily details in vitro neuroprotective studies of carbazoles, it is a standard progression to validate these findings in animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[11]

Comparative Data: Neuroprotective Carbazole Derivatives
CompoundIn Vitro AssayIn Vitro OutcomeIn Vivo ModelIn Vivo OutcomeReference
Compound 13 H₂O₂-induced cytotoxicity in Neuro2a cellsProtected cells from H₂O₂-induced deathPlanned for various disease model miceTo be determined[11]
Murrayanol Acetylcholinesterase (AChE) inhibitionIC₅₀ ~0.2 μg/mLNot specifiedNot specified[12][13]
Mahanimbine AChE inhibitionIC₅₀ ~0.2 μg/mLNot specifiedNot specified[12][13]

Diagram: Neuroprotective Drug Discovery Logic

Neuroprotective_Logic in_vitro In Vitro Screening - H₂O₂-induced cytotoxicity - Neurite outgrowth assays - Enzyme inhibition (e.g., AChE) correlation IVIVC Analysis in_vitro->correlation Identifies promising compounds in_vivo In Vivo Validation - Animal models of neurodegeneration - Behavioral tests - Histopathological analysis in_vivo->correlation Validates in vitro findings correlation->in_vivo Predicts in vivo efficacy

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Carbazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Carbazole Scaffold in Oncology

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds, both from natural and synthetic origins.[1] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules that can effectively interact with various biological targets. In the realm of oncology, carbazole derivatives have demonstrated significant potential as anticancer agents, exhibiting activities such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[2][3]

Molecular docking, a powerful computational technique, has become an indispensable tool in modern drug discovery. It allows us to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein, and to estimate the strength of their interaction.[4] This in-silico approach provides invaluable insights into the structure-activity relationships (SAR) of potential drug candidates, guiding the rational design and optimization of more potent and selective inhibitors.

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of molecular docking studies performed on various carbazole derivatives against key cancer targets. We will delve into the causality behind experimental choices in docking protocols, present comparative data to highlight promising derivatives, and provide detailed methodologies to ensure the reproducibility and self-validation of the described experiments.

Comparative Docking Analysis: Unveiling Therapeutic Potential Across Key Cancer Targets

A crucial aspect of drug discovery is understanding how a compound or a class of compounds interacts with a range of biological targets. This comparative approach helps in identifying potent lead candidates and understanding their potential polypharmacology. Here, we present a synthesis of docking data from multiple studies on carbazole derivatives against several critical cancer-related proteins.

Xanthine Dehydrogenase (XDH) and Peroxisome Proliferator-Activated Receptor Gamma (PPARG)

In a study by Capan et al. (2023), a series of novel carbazole derivatives were synthesized and evaluated for their antiproliferative and antioxidant activities.[2] Molecular docking studies were performed using AutoDock Vina to predict the binding affinities of these compounds against Xanthine Dehydrogenase (XDH) and Peroxisome Proliferator-Activated Receptor Gamma (PPARG), both of which are implicated in cancer.

Table 1: Comparative Docking Scores of Carbazole Derivatives against XDH and PPARG [2]

CompoundBinding Energy (kcal/mol) - XDH (PDB: 3UNI)Binding Energy (kcal/mol) - PPARG (PDB: 3VSO)
2 -10.5-9.6
3 -11.3-9.9
4 -10.2-9.3
5 -9.5-9.0
8 -9.8-9.1
9 -10.5-9.7
10 -10.3-9.5
11 -10.8-10.1

The results indicate that several of the synthesized carbazole derivatives exhibit strong binding affinities for both XDH and PPARG, with compound 3 showing the highest affinity for XDH (-11.3 kcal/mol) and compound 11 for PPARG (-10.1 kcal/mol).[2] These findings suggest that these derivatives could be promising candidates for further investigation as dual inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
B-cell lymphoma 2 (Bcl-2)

The Bcl-2 family of proteins are central regulators of apoptosis, with anti-apoptotic members like Bcl-2 being attractive targets for cancer therapy. Molecular docking studies have been employed to identify phytocompounds that can bind to the BH3 binding groove of Bcl-2 and inhibit its function.[7] While specific comparative data for a series of carbazole derivatives against Bcl-2 is not available in the immediate search results, the general principles of targeting this protein with small molecules can be applied to carbazole scaffolds.

Experimental Protocols: A Self-Validating System for Molecular Docking

To ensure the scientific integrity and reproducibility of docking studies, it is imperative to follow a well-defined and validated protocol. Here, we outline a detailed, step-by-step methodology for performing a comparative docking study of carbazole derivatives using the widely-used AutoDock Vina software.

Part 1: Preparation of the Receptor and Ligands
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our examples, we will use EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 4ASD), and Bcl-2 (PDB ID: 6O0K).

    • Using molecular modeling software such as AutoDock Tools (ADT), prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein, as these are crucial for defining hydrogen bonding interactions.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structures of the carbazole derivatives using a chemical drawing software like ChemDraw and save them in a suitable format (e.g., MOL or SDF).

    • Convert the 2D structures to 3D structures.

    • Using ADT, add Gasteiger charges to the ligand atoms and merge non-polar hydrogens.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT file format.

Part 2: Grid Box Generation and Docking Execution
  • Grid Box Definition:

    • The grid box defines the search space for the docking simulation within the active site of the protein.

    • The dimensions and center of the grid box are crucial parameters. For a known active site, the grid box should be centered on and encompass the co-crystallized ligand or the predicted binding pocket.

    • For EGFR (PDB ID: 1M17): A grid box centered at x = 23.777, y = -0.45, and z = 56.917 with dimensions of 50 x 50 x 50 Å has been used.[8]

    • For VEGFR-2 (PDB ID: 4ASD): A grid box centered at x = -24.611, y = -0.388, and z = -10.929 with dimensions of 20 x 20 x 20 Å is a reported parameter.[9][10]

    • For Bcl-2 (PDB ID: 6O0K): The center of the search space can be set to x = -14.226, y = 1.146, and z = -10.800 with a cubic grid box of 26 Å sides.[11]

  • AutoDock Vina Execution:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other docking parameters like exhaustiveness.

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also improves the reliability of the results.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

Part 3: Analysis of Docking Results
  • Binding Affinity:

    • AutoDock Vina provides the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.

    • Compare the binding affinities of the different carbazole derivatives for the same target protein.

  • Binding Pose and Interactions:

    • Visualize the docked poses of the ligands within the protein's active site using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

    • Understanding these interactions is crucial for explaining the observed binding affinities and for guiding further structural modifications to improve potency.

Visualizing the Molecular Landscape: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of the targeted proteins, we present the following diagrams generated using Graphviz (DOT language).

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDBQT format) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (PDBQT format) vina_run AutoDock Vina Execution ligand_prep->vina_run grid_gen->vina_run results_analysis Results Analysis (Binding Affinity & Pose) vina_run->results_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) results_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Key Signaling Pathways in Cancer Targeted by Carbazole Derivatives

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2, which targets p53 for degradation.[12] Inhibiting the MDM2-p53 interaction is a promising strategy for cancer therapy.

Caption: The MDM2-p53 signaling pathway and the inhibitory role of carbazole derivatives.

EGFR and VEGFR are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5][13]

Caption: Simplified EGFR and VEGFR signaling pathways and their inhibition by carbazole derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of molecular docking studies on carbazole derivatives against various cancer targets. The presented data highlights the potential of this versatile scaffold in the development of novel anticancer agents. The detailed experimental protocol for AutoDock Vina serves as a practical resource for researchers to conduct their own in-silico investigations.

The causality behind the choice of docking parameters, such as the grid box definition, is rooted in the known or predicted binding site of the target protein, ensuring a focused and efficient search for the optimal ligand pose. The trustworthiness of the docking protocol is established through its widespread use and validation in the scientific community, and by following a systematic and reproducible workflow.

Future research should focus on conducting more comprehensive comparative studies, where a single library of carbazole derivatives is docked against a panel of cancer-related proteins. This would provide a more direct and robust comparison of their binding affinities and selectivity profiles. Furthermore, the integration of molecular dynamics simulations can provide deeper insights into the stability of the predicted protein-ligand complexes and the dynamic nature of their interactions. Ultimately, the promising candidates identified through these computational studies must be synthesized and subjected to rigorous in vitro and in vivo biological evaluation to validate their therapeutic potential.

References

  • Capan, İ., Hawash, M., Güven, E., Öztürk, M., & Çelik, H. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 84. [Link]

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  • Baammi, M., El-Mernissi, R., Tabti, O., Bougrin, K., O-ka, K., Laghrib, M. S., ... & Bouachrine, M. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1283630. [Link]

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  • ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors...[Link]

  • ResearchGate. (n.d.). The Mdm2-MdmX-p53 signaling pathway. Mdm2 and MdmX expression is...[Link]

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  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The integrity of our research is intrinsically linked to the safety and compliance of our laboratory practices. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, a compound whose chemical structure necessitates a rigorous and informed approach to waste management. Our objective is to move beyond mere procedural lists, offering a framework grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.

Hazard Profile and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a chlorinated heterocyclic compound. Its proper disposal pathway is dictated by the hazards identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Based on available data, this compound must be classified as hazardous waste.[1] The rationale for this classification is summarized in the table below.

Hazard ClassGHS CodeDescriptionImplication for Handling and Disposal
Acute Toxicity, OralH302Harmful if swallowedAvoid ingestion. Waste must be securely contained to prevent accidental exposure.
Skin IrritationH315Causes skin irritationRequires use of appropriate gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste.
Eye IrritationH319Causes serious eye irritationMandates use of safety glasses or goggles.
Specific Target Organ ToxicityH335May cause respiratory irritationHandling should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols.
(Data sourced from PubChem CID 71340855)[1]

Given these hazards, drain disposal is strictly prohibited.[2][3][4] Furthermore, as a chlorinated organic compound, it is subject to specific waste management protocols designed to prevent the pollution of watercourses and the release of corrosive byproducts during thermal destruction.[2][5]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is its strict segregation as halogenated organic waste . This is not merely a procedural formality; it is dictated by the chemistry of its disposal.

Halogenated compounds, particularly chlorinated ones, require high-temperature incineration with specialized scrubbers to neutralize the hydrochloric acid (HCl) gas that is liberated.[5] This process is significantly more complex and costly than the fuel blending used for non-halogenated solvents.[2] Mixing chlorinated waste with non-chlorinated waste contaminates the entire volume, forcing the entire batch to be treated by the more expensive method and needlessly increasing disposal costs.[2][6]

Waste_Segregation_Logic start Waste Generated: 2-(8-Chloro-9H-carbazol-1-YL)acetic acid (Solid or in Solution) decision Does the waste contain Chlorine, Bromine, Fluorine, or Iodine? start->decision halogenated Segregate as HALOGENATED ORGANIC WASTE decision->halogenated Yes non_halogenated Segregate as NON-HALOGENATED ORGANIC WASTE decision->non_halogenated No disposal_h High-Temperature Incineration with Acid Gas Scrubbing halogenated->disposal_h disposal_nh Fuel Blending / Standard Incineration non_halogenated->disposal_nh

Caption: Decision workflow for segregating chemical waste based on halogen content.

Step-by-Step Disposal Protocol

This protocol is designed to comply with the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[7][8][9]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the minimum required PPE. This is your primary defense against the hazards outlined in Section 1.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.[10]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection at the Point of Generation

Waste should be collected in a designated satellite accumulation area (SAA) within the laboratory.[11] This area must be under the direct control of laboratory personnel.

  • For Solid Waste: Collect dry powder, residue, or contaminated items (e.g., weighing paper, contaminated gloves) in a dedicated container. Do not mix with non-hazardous trash.

  • For Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a dedicated liquid waste container. The solvent dictates the primary waste stream; for example, if dissolved in methylene chloride, it is a halogenated liquid waste. If dissolved in methanol, it is still a halogenated waste stream due to the presence of the chlorinated solute.

Step 3: Container Selection and Labeling

Proper containment and communication are paramount for safety and compliance.

  • Container Compatibility: Use a container made of a material compatible with the waste. The original manufacturer's container is often the best choice.[12] For acidic compounds, avoid storage in metal containers.[11] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[3][12]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(8-Chloro-9H-carbazol-1-YL)acetic acid" and any solvents present.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: On-Site Accumulation and Storage

The filled and labeled waste container must be stored safely within the SAA pending pickup.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[2][12] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[11]

  • Segregated Storage: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent dangerous reactions.[6][13]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to authorized professionals.

  • Contact EHS: Do not transport hazardous waste yourself.[12] Follow your institution's established procedure for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[14]

  • Documentation: Maintain any records or manifests associated with the waste pickup as required by your institution and regulations.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill: For a small spill of solid material that you are trained to handle, use a chemical spill kit with appropriate absorbent materials. Avoid raising dust.[15]

  • Seek Assistance: For large spills or any spill you are not comfortable cleaning, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Decontamination: All materials used for cleanup (absorbent pads, contaminated PPE) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[15]

By adhering to this comprehensive disposal guide, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold the scientific community's commitment to environmental protection.

References

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  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

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  • National Academies of Sciences, Engineering, and Medicine. Chapter 11: Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory. [Link]

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  • AA Blocks. Safety Data Sheet: 9-(Chloroacetyl)-9H-carbazole.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.